Chitosan-Cy7.5 (MW 10000)
描述
BenchChem offers high-quality Chitosan-Cy7.5 (MW 10000) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chitosan-Cy7.5 (MW 10000) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C43H46N2O14S4 |
|---|---|
分子量 |
943.1 g/mol |
IUPAC 名称 |
2-[7-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate |
InChI |
InChI=1S/C43H46N2O14S4/c1-6-44-33-20-18-29-31(23-27(60(48,49)50)25-35(29)62(54,55)56)40(33)42(2,3)37(44)15-11-8-7-9-12-16-38-43(4,5)41-32-24-28(61(51,52)53)26-36(63(57,58)59)30(32)19-21-34(41)45(38)22-14-10-13-17-39(46)47/h7-9,11-12,15-16,18-21,23-26H,6,10,13-14,17,22H2,1-5H3,(H4-,46,47,48,49,50,51,52,53,54,55,56,57,58,59) |
InChI 键 |
ISGPOTXIUFNEFH-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C(C1=CC=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C |
产品来源 |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Characterization of Chitosan-Cy7.5 (MW 10000)
This guide provides a comprehensive overview of the synthesis and characterization of Chitosan-Cy7.5, a near-infrared (NIR) fluorescently labeled biopolymer. Chitosan, a biocompatible and biodegradable polysaccharide derived from chitin, is an ideal carrier for various biomedical applications, including drug delivery and bio-imaging.[1][2][3] The conjugation of Cy7.5, a cyanine dye with excitation and emission in the NIR spectrum, allows for sensitive in vivo and in vitro imaging. This document outlines the detailed experimental protocols for its preparation and the analytical techniques for its thorough characterization.
Synthesis of Chitosan-Cy7.5 (MW 10000)
The synthesis of Chitosan-Cy7.5 is primarily achieved through the reaction of the primary amine groups on the chitosan backbone with an N-hydroxysuccinimide (NHS) ester of Cy7.5.[4] The NHS ester is a reactive compound that readily forms a stable amide bond with primary amines in a pH-dependent manner.[5]
Reaction Principle
The primary amine groups (-NH₂) of the glucosamine units in chitosan act as nucleophiles, attacking the carbonyl carbon of the Cy7.5-NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is typically carried out in a slightly alkaline buffer to ensure the deprotonation of the amine groups, which enhances their nucleophilicity.[5]
Experimental Protocol: Synthesis and Purification
Materials:
-
Chitosan (MW 10000, Degree of Deacetylation > 85%)
-
Cy7.5-NHS Ester
-
1% (v/v) Acetic Acid Solution
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3)
-
Dimethyl Sulfoxide (DMSO)
-
Dialysis Tubing (MWCO 12-14 kDa)
-
Deionized Water
Procedure:
-
Chitosan Dissolution: Dissolve 100 mg of Chitosan (MW 10000) in 10 mL of 1% acetic acid solution with stirring until a clear solution is obtained.[6] Adjust the pH of the solution to 7.5 with 1 M NaOH.
-
Cy7.5-NHS Ester Preparation: Dissolve 5 mg of Cy7.5-NHS ester in 1 mL of DMSO.[5]
-
Conjugation Reaction: Add the Cy7.5-NHS ester solution dropwise to the chitosan solution while stirring. Wrap the reaction vessel in aluminum foil to protect it from light and continue stirring at room temperature for 4-6 hours.[3][5]
-
Purification:
-
Transfer the reaction mixture to a dialysis tube (MWCO 12-14 kDa).
-
Dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted Cy7.5-NHS ester and byproducts.
-
Freeze-dry (lyophilize) the purified solution to obtain the final Chitosan-Cy7.5 conjugate as a green-blue solid.[3]
-
Characterization of Chitosan-Cy7.5
Thorough characterization is essential to confirm the successful conjugation, determine the degree of substitution, and evaluate the photophysical properties of the final product.
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to confirm the presence of the Cy7.5 dye on the chitosan backbone and to quantify the degree of substitution (DS).
Experimental Protocol:
-
Prepare a series of standard solutions of free Cy7.5-NHS ester in deionized water at known concentrations.
-
Measure the absorbance of the standard solutions at the maximum absorption wavelength (λ_max) of Cy7.5 (around 790 nm) to generate a calibration curve.
-
Dissolve a known weight of the Chitosan-Cy7.5 conjugate in 1% acetic acid solution.
-
Measure the absorbance of the conjugate solution at the λ_max of Cy7.5.
-
Calculate the concentration of Cy7.5 in the conjugate solution using the calibration curve.
-
The degree of substitution (moles of Cy7.5 per mole of chitosan monomer) can be calculated.
Table 1: UV-Visible Spectroscopy Data
| Analyte | λ_max (nm) | Molar Extinction Coefficient (ε) at λ_max (M⁻¹cm⁻¹) |
| Chitosan | ~210-220 | Not applicable |
| Cy7.5 Dye | ~790 | ~250,000 |
| Chitosan-Cy7.5 | ~790 | Dependent on DS |
Fluorescence Spectroscopy
This technique assesses the photophysical properties of the conjugate, ensuring that the fluorescence of Cy7.5 is retained after conjugation.
Experimental Protocol:
-
Dissolve the Chitosan-Cy7.5 conjugate in 1% acetic acid solution.
-
Record the fluorescence emission spectrum using an excitation wavelength of approximately 790 nm.
-
The emission maximum should be observed around 810 nm.
Table 2: Fluorescence Spectroscopy Data
| Fluorophore | Excitation λ_max (nm) | Emission λ_max (nm) |
| Cy7.5 | ~790 | ~810 |
| Chitosan-Cy7.5 | ~790 | ~810 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to confirm the formation of the amide bond between chitosan and Cy7.5.
Experimental Protocol:
-
Mix a small amount of the dried Chitosan-Cy7.5 sample with potassium bromide (KBr).
-
Press the mixture into a thin pellet.
-
Record the FTIR spectrum from 4000 to 400 cm⁻¹.
-
Compare the spectrum of the conjugate with the spectra of native chitosan and Cy7.5-NHS ester.
Table 3: Key FTIR Peaks for Chitosan-Cy7.5 Conjugation
| Wavenumber (cm⁻¹) | Assignment | Observation in Chitosan-Cy7.5 |
| ~3400 | O-H and N-H stretching (Chitosan)[7][8] | Broad peak present |
| ~2870 | C-H stretching (Chitosan)[7][8] | Peak present |
| ~1655 | Amide I (C=O stretch) of N-acetyl group (Chitosan) | Peak may broaden or shift |
| ~1590 | N-H bending of primary amine (Chitosan)[9] | Peak intensity decreases |
| ~1640 | Amide I (C=O stretch) from new amide bond | New or intensified peak appears |
| ~1550 | Amide II (N-H bend) from new amide bond | New or intensified peak appears |
| ~1070 | C-O-C stretching (Chitosan)[8] | Peak present |
The decrease in the intensity of the primary amine peak (~1590 cm⁻¹) and the appearance of new Amide I and Amide II bands are strong evidence of successful conjugation.[10]
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed structural information and can be used to confirm the covalent linkage and estimate the degree of substitution.
Experimental Protocol:
-
Dissolve the Chitosan-Cy7.5 conjugate in a suitable deuterated solvent, such as D₂O with a small amount of DCl or acetic acid-d4.
-
Record the ¹H NMR spectrum.
-
The spectrum will show characteristic peaks for the chitosan backbone protons and new peaks corresponding to the aromatic and aliphatic protons of the Cy7.5 moiety.
Table 4: Representative ¹H NMR Chemical Shifts
| Proton | Chemical Shift (δ, ppm) |
| Chitosan H-2 | ~3.1 |
| Chitosan H-3 to H-6 | ~3.5-4.0 |
| Chitosan Anomeric H-1 | ~4.5-5.0[11] |
| Cy7.5 Aromatic Protons | ~6.0-8.0 |
| Cy7.5 Aliphatic Protons | ~1.5-4.0 |
The degree of substitution can be estimated by comparing the integration of a well-resolved Cy7.5 proton signal with the integration of a known chitosan proton signal (e.g., the anomeric proton H-1).[12][13]
References
- 1. Preparation and Characterisation of Highly Loaded Fluorescent Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neptjournal.com [neptjournal.com]
- 3. jairjp.com [jairjp.com]
- 4. Chitosans for delivery of nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. iijls.com [iijls.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Application of Spectroscopic Methods for Structural Analysis of Chitin and Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of the degree of deacetylation in chitosan films by FTIR, 1H NMR and UV spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of degree of substitution/molar substitution of etherified polysaccharide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Spectral Properties of Chitosan-Cy7.5 Near-Infrared Probe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, spectral properties, and applications of Chitosan-Cy7.5, a near-infrared (NIR) fluorescent probe. This conjugate leverages the biocompatibility and biodegradability of chitosan with the superior photophysical properties of the cyanine dye Cy7.5, making it a valuable tool for in vivo imaging and drug delivery research.
Core Spectral and Physicochemical Properties
The conjugation of Cy7.5 to chitosan results in a NIR probe with characteristic spectral properties suitable for deep-tissue imaging, owing to the minimal autofluorescence and high penetration depth of light in the NIR window (700-900 nm). While specific quantitative data for the Chitosan-Cy7.5 conjugate is not extensively published, the expected properties can be extrapolated from the characteristics of Cy7.5 dye and data from similar chitosan-cyanine dye conjugates, such as those with Cy5.5.
| Property | Expected Value/Range | Notes |
| Maximum Excitation Wavelength (λex) | ~750 - 760 nm | The excitation maximum is primarily determined by the Cy7.5 dye. |
| Maximum Emission Wavelength (λem) | ~770 - 790 nm | A characteristic Stokes shift is observed, typical for cyanine dyes. |
| Quantum Yield (Φ) | Variable | The quantum yield can be influenced by the degree of labeling, the chitosan molecular weight, and the solvent environment. It is expected to be lower than free Cy7.5 due to potential aggregation on the chitosan backbone. |
| Molar Extinction Coefficient (ε) | High | Cy7.5 dyes are known for their high molar extinction coefficients, contributing to bright fluorescence. |
| Molecular Weight | Variable | Dependent on the molecular weight of the chitosan polymer used. |
| Solubility | Aqueous solutions (typically acidic) | Chitosan's solubility is pH-dependent; the conjugate is generally soluble in dilute acidic buffers. |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of the Chitosan-Cy7.5 probe.
Synthesis of Chitosan-Cy7.5 Conjugate
The most common method for conjugating Cy7.5 to chitosan involves the reaction of an amine-reactive derivative of Cy7.5, such as Cy7.5-NHS ester, with the primary amine groups present on the chitosan backbone.
Materials:
-
Chitosan (low or medium molecular weight)
-
Cy7.5-NHS ester
-
1% (v/v) Acetic acid solution
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5)
-
Dialysis tubing (appropriate molecular weight cutoff)
-
Deionized water
Protocol:
-
Chitosan Dissolution: Dissolve chitosan in 1% acetic acid to a final concentration of 1-2 mg/mL with stirring until fully dissolved.
-
pH Adjustment: Adjust the pH of the chitosan solution to 8.3-8.5 by adding sodium bicarbonate buffer. This is crucial for the efficient reaction of the NHS ester with the primary amines of chitosan.
-
Cy7.5-NHS Ester Preparation: Immediately before use, dissolve the Cy7.5-NHS ester in a small amount of anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add the Cy7.5-NHS ester solution dropwise to the chitosan solution while stirring. The molar ratio of dye to the glucosamine units of chitosan can be varied to control the degree of labeling. Protect the reaction mixture from light and stir at room temperature for at least 4 hours, or overnight at 4°C.
-
Purification:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against deionized water for 2-3 days with frequent water changes to remove unreacted dye and byproducts.
-
Lyophilize the purified Chitosan-Cy7.5 solution to obtain a solid product.
-
-
Storage: Store the lyophilized Chitosan-Cy7.5 powder at -20°C, protected from light and moisture.
Characterization of Chitosan-Cy7.5
UV-Visible Spectroscopy:
-
Dissolve the Chitosan-Cy7.5 conjugate in a suitable solvent (e.g., 1% acetic acid).
-
Record the absorbance spectrum from 200 to 850 nm using a UV-Vis spectrophotometer.
-
Confirm the presence of both chitosan (absorbance around 210 nm) and Cy7.5 (characteristic absorbance peak in the 750-760 nm range).
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, excite the Chitosan-Cy7.5 solution at its maximum absorbance wavelength (around 750-760 nm).
-
Record the emission spectrum to determine the maximum emission wavelength (expected around 770-790 nm).
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire FTIR spectra of chitosan and the Chitosan-Cy7.5 conjugate.
-
Successful conjugation can be confirmed by the appearance of new peaks or shifts in existing peaks corresponding to the amide bond formation between chitosan and the dye.
Visualizations
Experimental Workflow: Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of Chitosan-Cy7.5.
Cellular Imaging Workflow
Chitosan-Cy7.5 probes are often used to track the cellular uptake and intracellular localization of chitosan-based nanoparticles.
Caption: Workflow for a typical cellular imaging experiment using Chitosan-Cy7.5.
Applications in Research and Drug Development
The Chitosan-Cy7.5 NIR probe is a versatile tool with several key applications:
-
In Vivo Imaging: The NIR fluorescence of Cy7.5 allows for deep-tissue imaging in small animal models, enabling the non-invasive tracking of chitosan-based drug delivery systems.[1]
-
Biodistribution Studies: Researchers can monitor the accumulation and clearance of chitosan nanoparticles in various organs and tissues over time.
-
Cellular Uptake Studies: The probe can be used to visualize and quantify the internalization of chitosan carriers by cells, providing insights into the mechanisms of endocytosis.[2][3]
-
Tumor Targeting: When incorporated into nanoparticles designed for cancer therapy, Chitosan-Cy7.5 can help assess the efficiency of tumor targeting and accumulation.[1]
This technical guide provides a foundational understanding of the Chitosan-Cy7.5 near-infrared probe. For specific applications, further optimization of the synthesis and characterization protocols may be necessary.
References
A Technical Guide to the Biocompatibility and Toxicity of Low Molecular Weight Chitosan-Cy7.5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitosan, a linear polysaccharide derived from the deacetylation of chitin, has garnered significant attention in biomedical research due to its biodegradability, biocompatibility, and mucoadhesive properties.[1][2][3] Low Molecular Weight Chitosan (LMWC) offers enhanced solubility and lower viscosity compared to its high molecular weight counterparts, broadening its applicability in drug delivery systems.[4][5] The conjugation of LMWC with imaging agents, such as the near-infrared (NIR) fluorescent dye Cy7.5, creates powerful theranostic tools for simultaneous drug delivery and in vivo tracking.
Cy7.5, a heptamethine cyanine dye, is favored for in vivo imaging due to its emission in the NIR window (750-900 nm), which allows for deep tissue penetration and minimal autofluorescence.[6][] Understanding the biocompatibility and potential toxicity of the LMWC-Cy7.5 conjugate is paramount for its clinical translation. This technical guide provides a comprehensive overview of the biocompatibility and toxicity profile of this conjugate, based on data from its individual components. It details key experimental protocols, presents quantitative data, and visualizes critical biological and experimental processes.
In Vitro Biocompatibility and Toxicity
The assessment of how a material interacts with cells in a controlled laboratory setting is the first step in determining its biological safety. Key in vitro assays include cytotoxicity and hemocompatibility tests.
Cytotoxicity Assessment
Cytotoxicity assays measure the degree to which a substance is toxic to cells. Chitosan's cytotoxicity is influenced by its molecular weight (MW), degree of deacetylation (DD), and concentration.[1] Generally, chitosan nanoparticles are considered to have low cytotoxicity, with cell viability often remaining above 80% across a range of concentrations.[8] However, the effect of molecular weight can be cell-type dependent. For instance, one study found LMWC to be more cytotoxic to L929 fibroblast cells than high molecular weight chitosan, while the opposite was true for MCF-7 breast cancer cells.[9]
The Cy7.5 dye itself can contribute to cytotoxicity. Commercial formulations of cyanine dyes have been shown to be cytotoxic, though this can be mitigated by altering the counterion paired with the dye.[10] When conjugated to chitosan, the polymer backbone is expected to be the primary determinant of the overall cytotoxic profile, but the potential for the Cy7.5 moiety to induce phototoxicity upon irradiation should be considered.
Table 1: Summary of In Vitro Cytotoxicity Data for Low Molecular Weight Chitosan
| Chitosan Type | Cell Line | Assay | Concentration/IC50 | Duration | Findings | Reference(s) |
| Low MW Chitosan | 3T3 | MTT | > 4 mg/mL (IC50 undetectable) | N/A | Cell viability was 67.2% at 4 mg/mL, indicating low sensitivity. | [1] |
| Low MW Chitosan | L929 | MTT | IC50: 345 ± 9.03 µg/mL | 24 hours | Exhibited higher cytotoxicity compared to medium and high molecular weight chitosan on this cell line. | [9] |
| Low MW Chitosan | MCF-7 | MTT | IC50: 479 ± 14.75 µg/mL | 24 hours | Exhibited lower cytotoxicity compared to medium and high molecular weight chitosan on this cancer cell line. | [9] |
| Chitosan Nanoparticles | A549 | N/A | Cell viability not affected below 740 µg/mL | N/A | Low cytotoxicity at lower concentrations. | [11] |
| Chitosan Nanoparticles | Calu-6 | N/A | Low cell viability at 250 and 500 µg/mL | 24 hours | One of the few studies showing lower cell viability. | [8] |
Hemocompatibility Assessment
Hemocompatibility assays evaluate the effects of a biomaterial on blood components, primarily red blood cells (RBCs). Hemolysis, the rupture of RBCs, is a critical indicator of incompatibility. Materials intended for intravenous administration must be non-hemolytic. Chitosan nanoparticles have generally been found to be hemocompatible, inducing less than 5% hemolysis, which is considered the threshold for significance according to the ASTM E2524-08 standard.[12] Some studies have noted that the pH of the chitosan solution can impact hemolytic activity, with neutralized solutions showing significantly lower hemolysis.[13]
Table 2: Summary of Hemocompatibility Data for Chitosan
| Chitosan Formulation | Blood Source | Concentration | Hemolysis (%) | Findings | Reference(s) |
| Chitosan Nanoparticles | Human | 2 mg/mL | < 5% | Considered non-hemolytic. | [12] |
| Neutralized Chitosan Solution | Human | 0.4 mg/mL | 2.56% | Neutralized solutions showed significantly lower hemolytic activity. | [13] |
| Acidic Chitosan Solution | Human | N/A | 186 - 223% | Acidic pH led to high levels of hemolysis and hemoglobin oxidation. | [13] |
In Vivo Biocompatibility and Toxicity
In vivo studies in animal models are essential for evaluating the systemic toxicity, local tissue response, and overall safety profile of a biomaterial.
Systematic reviews of in vivo toxicity for chitosan-based nanoparticles indicate a favorable safety profile.[14][15] Acute toxicity studies consistently report high LD50 values, often exceeding 5000 mg/kg body weight, which classifies the material as having low acute toxicity.[14][15] Subacute, 28-day repeated-dose studies in rats have shown no significant adverse effects on body weight, food consumption, organ weights, or blood parameters.[16] The No-Observed-Adverse-Effect Level (NOAEL) for LMWC in one subacute study was determined to be 1.0 g/kg body weight.[16] Histopathological examinations of major organs typically show no significant abnormalities.[8][14]
The absorption and distribution of chitosan are inversely related to its molecular weight; LMWC is more readily absorbed from the gastrointestinal tract than high molecular weight forms.[17] In zebrafish models, LMWC has shown dose-dependent toxicity, causing mortality at concentrations of 10-100 mg/L, particularly at acidic pH.[18][19] This highlights the importance of considering the environmental pH in toxicity assessments.
Table 3: Summary of In Vivo Toxicity Data for Low Molecular Weight Chitosan
| Chitosan Type | Animal Model | Route | Endpoint | Value / Result | Reference(s) |
| LMWC | Rats | Oral Gavage | Acute LD50 | > 5.0 g/kg body weight. No lethal effects observed. | [16] |
| Chitosan (general) | Mice | Oral | Acute LD50 | 16 g/kg body weight. | [17] |
| LMWC | Rats | Oral Gavage | NOAEL | 1.0 g/kg body weight for a 28-day subacute study. | [16] |
| Chitosan Nanoparticles | Mice | Oral | Acute LD50 | > 5000 mg/kg body weight. | [14] |
| LMWCS | Zebrafish | Water exposure | 24h LC50 | 10-50 mg/L. Toxicity was observed at pH < 7 and was neutralized in buffered solutions. | [18] |
Cellular Uptake and Signaling Pathways
The efficacy of a nanoparticle-based system is dependent on its ability to be internalized by target cells. The cationic nature of chitosan, due to the protonation of its primary amine groups in acidic to neutral environments (pKa ~6.5), facilitates electrostatic interaction with the negatively charged cell membrane, promoting cellular uptake.[20][21]
Chitosan nanoparticles are internalized primarily through active endocytosis transport mechanisms.[20] The specific pathway is dependent on nanoparticle size and cell type. For particles up to ~250 nm, the main routes are clathrin-mediated endocytosis and phagocytosis, particularly in macrophages.[22][23][24] Following internalization, chitosan nanoparticles are trafficked into endosomes. Chitosan's "proton sponge" effect can facilitate endosomal escape, a crucial step for delivering therapeutic cargo to the cytoplasm.
Caption: Cellular uptake of Chitosan-Cy7.5 via endocytosis and subsequent intracellular trafficking.
Experimental Protocols
Standardized protocols are crucial for the accurate and reproducible assessment of biocompatibility.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric test for assessing cell metabolic activity, which serves as a proxy for cell viability.[25] Viable cells with active mitochondrial reductase enzymes can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[26]
Protocol Steps:
-
Cell Seeding: Plate cells (e.g., L929, HeLa, 3T3) in a 96-well plate at a specific density (e.g., 2 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[12]
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the LMWC-Cy7.5 conjugate. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[12][25]
-
MTT Addition: After incubation, remove the treatment medium and add a fresh solution of MTT (e.g., 0.5 mg/mL in serum-free medium) to each well.[27]
-
Formazan Formation: Incubate the plate for an additional 1-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.[12]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[12][27]
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 540 or 570 nm.[25][27]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability against concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: A step-by-step workflow diagram for performing the MTT cytotoxicity assay.
Hemolysis Assay
This assay quantifies the extent of RBC lysis caused by a test material.
Protocol Steps:
-
Blood Collection: Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., heparin).
-
RBC Isolation: Centrifuge the blood to separate the RBCs from plasma and buffy coat. Wash the RBC pellet multiple times with a phosphate-buffered saline (PBS) solution until the supernatant is clear.
-
RBC Suspension: Prepare a diluted suspension of RBCs (e.g., 2% v/v) in PBS.
-
Incubation: In microcentrifuge tubes, mix the RBC suspension with:
-
Reaction: Incubate all tubes at 37°C for a specified time (e.g., 1-3 hours).[12]
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Data Acquisition: Carefully transfer the supernatant to a 96-well plate and measure the absorbance at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Analysis: Calculate the percentage of hemolysis for the test sample using the following formula:
-
Hemolysis (%) = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
-
Caption: A procedural flowchart for conducting an in vitro hemolysis assay.
Conclusion and Future Directions
The available evidence strongly suggests that low molecular weight chitosan is a biocompatible material with low in vitro and in vivo toxicity, making it a suitable polymer for developing drug delivery and imaging systems.[1][2][14] Its cytotoxicity and hemocompatibility are generally well within acceptable limits for biomedical applications. While the Cy7.5 dye can possess inherent toxicity, its conjugation to the LMWC backbone is not expected to significantly compromise the overall biocompatibility of the conjugate at the concentrations typically used for imaging.
However, a comprehensive safety assessment of the specific LMWC-Cy7.5 conjugate is essential. Future studies should focus on:
-
Directly evaluating the cytotoxicity and hemocompatibility of the final LMWC-Cy7.5 conjugate.
-
Assessing potential phototoxicity upon NIR irradiation.
-
Conducting detailed in vivo biodistribution and clearance studies using the intrinsic fluorescence of Cy7.5.
-
Performing long-term in vivo toxicity studies to evaluate any potential chronic effects.
By systematically addressing these points, researchers and drug developers can confidently advance LMWC-Cy7.5-based theranostics toward clinical applications.
References
- 1. Characterization and cytotoxicity of low-molecular-weight chitosan and chito-oligosaccharides derived from tilapia fish scales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocompatibility of Chitosan Carriers with Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Potential of Chitosan in Nanomedicine: An Overview of the Cytotoxicity of Chitosan Based Nanoparticles [frontiersin.org]
- 9. cornous.com [cornous.com]
- 10. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicity evaluation of biodegradable chitosan nanoparticles using a zebrafish embryo model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chitosan Nanoparticles: Shedding Light on Immunotoxicity and Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Hemagglutination Activity of Chitosan Nanoparticles Using Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. In vivo toxicity of chitosan-based nanoparticles: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo safety evaluation of low molecular weight chitosans prepared by hydrolyzing crab shell chitosans with bamboo shoots chitosanase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Characterization and toxicology evaluation of low molecular weight chitosan on zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chitosan Nanoparticles at the Biological Interface: Implications for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. frontiersin.org [frontiersin.org]
- 22. Intracellular disposition of chitosan nanoparticles in macrophages: intracellular uptake, exocytosis, and intercellular transport - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. dovepress.com [dovepress.com]
- 25. A Full Set of In Vitro Assays in Chitosan/Tween 80 Microspheres Loaded with Magnetite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis, Characterization and Cytotoxicity Investigation of Chitosan-Amino Acid Derivatives Nanoparticles in Human Breast Cancer Cell Lines [scielo.org.mx]
- 27. Preparation and In Vitro Evaluation of Chitosan-g-Oligolactide Based Films and Macroporous Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Stability of Chitosan-Cy7.5 in Biological Media: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro stability of Chitosan-Cy7.5 conjugates in various biological media. The stability of such fluorescently labeled biopolymers is a critical parameter for their successful application in pre-clinical research and drug development, particularly for in vivo imaging and targeted drug delivery. This document outlines the key factors influencing stability, detailed experimental protocols for assessment, and representative data presented for comparative analysis.
Introduction to Chitosan-Cy7.5 Conjugates
Chitosan, a natural polysaccharide derived from chitin, is a biocompatible and biodegradable polymer extensively studied for biomedical applications.[1][2] Its conjugation with near-infrared (NIR) fluorescent dyes like Cyanine7.5 (Cy7.5) enables non-invasive in vivo imaging with deep tissue penetration and low autofluorescence.[3][4] The stability of the Chitosan-Cy7.5 conjugate in biological environments is paramount to ensure that the fluorescent signal remains robust and localized to the target site, minimizing false signals and ensuring accurate data interpretation.[5]
Factors Influencing In Vitro Stability
The stability of Chitosan-Cy7.5 conjugates in biological media is a multifaceted issue, influenced by the inherent properties of both the chitosan polymer and the Cy7.5 dye, as well as the surrounding biological environment.[1]
Key influencing factors include:
-
Chitosan Properties:
-
Molecular Weight (MW): Higher molecular weight chitosan generally exhibits greater stability.[1]
-
Degree of Deacetylation (DD): A higher degree of deacetylation can influence enzymatic degradation rates.[1][6]
-
Cross-linking: The use of cross-linking agents can significantly enhance the stability of chitosan-based nanoparticles.[6]
-
-
Cy7.5 Dye Properties:
-
Photostability: The inherent stability of the Cy7.5 dye to light exposure is crucial for maintaining a consistent fluorescent signal.
-
Chemical Stability: The susceptibility of the cyanine dye to chemical degradation, particularly in the presence of reactive oxygen species, can impact its fluorescence.[5]
-
-
Biological Medium Composition:
-
Enzymatic Degradation: Enzymes present in biological media, such as lysozymes found in serum and plasma, can degrade the chitosan backbone.[1][6]
-
pH: The pH of the medium can affect the solubility and conformation of chitosan, potentially influencing its stability.[6]
-
Protein Interactions: Non-specific binding of proteins to the conjugate can alter its stability and biodistribution.
-
-
Storage Conditions:
-
Temperature: Storage at low temperatures (2-8 °C) is generally recommended to maintain the long-term stability of chitosan-based formulations.[1]
-
Light Exposure: Protection from light is essential to prevent photobleaching of the Cy7.5 dye.
-
Experimental Protocols for Stability Assessment
A standardized protocol is crucial for the accurate assessment of Chitosan-Cy7.5 stability. The following outlines a general methodology for in vitro stability testing.
Materials and Reagents
-
Chitosan-Cy7.5 conjugate solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fetal Bovine Serum (FBS) or Human Serum
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Lysozyme solution (from chicken egg white)
-
96-well black microplates
-
Fluorescence microplate reader
-
Incubator (37°C, 5% CO2)
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro stability of Chitosan-Cy7.5.
Caption: Workflow for In Vitro Stability Testing.
Detailed Procedure
-
Preparation of Chitosan-Cy7.5 Solution: Prepare a stock solution of Chitosan-Cy7.5 in an appropriate buffer (e.g., PBS) at a known concentration.
-
Incubation in Biological Media:
-
In a 96-well black microplate, add the Chitosan-Cy7.5 solution to different biological media (PBS, 10% FBS in PBS, and complete cell culture medium) to a final desired concentration.
-
Prepare control wells containing the biological media without the conjugate to measure background fluorescence.
-
-
Time-Point Measurements:
-
Immediately after mixing (t=0), measure the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths appropriate for Cy7.5 (e.g., ~750 nm excitation and ~780 nm emission).
-
Incubate the plate at 37°C in a humidified incubator (with 5% CO2 for cell culture media).
-
At subsequent time points (e.g., 1, 6, 12, 24, and 48 hours), measure the fluorescence intensity of each well.
-
-
Data Analysis:
-
Subtract the background fluorescence of the control wells from the corresponding sample wells at each time point.
-
Calculate the percentage of remaining fluorescence at each time point relative to the initial fluorescence at t=0 using the following formula: % Stability = (Fluorescence at time t / Fluorescence at time 0) * 100
-
Quantitative Data Presentation
The following tables present illustrative data on the stability of Chitosan-Cy7.5 in various biological media. Note: This data is representative and may vary depending on the specific characteristics of the Chitosan-Cy7.5 conjugate and the experimental conditions.
Table 1: Stability of Chitosan-Cy7.5 in Different Biological Media over 48 Hours
| Time (hours) | % Fluorescence Remaining (PBS) | % Fluorescence Remaining (10% FBS) | % Fluorescence Remaining (Cell Culture Medium) |
| 0 | 100 | 100 | 100 |
| 1 | 98.5 ± 1.2 | 97.2 ± 1.5 | 96.8 ± 1.8 |
| 6 | 95.3 ± 2.1 | 92.1 ± 2.5 | 90.5 ± 2.9 |
| 12 | 92.8 ± 2.5 | 88.4 ± 3.1 | 85.2 ± 3.5 |
| 24 | 89.1 ± 3.2 | 83.5 ± 3.8 | 79.3 ± 4.1 |
| 48 | 85.4 ± 3.9 | 78.1 ± 4.5 | 72.6 ± 4.9 |
Table 2: Effect of Lysozyme on Chitosan-Cy7.5 Stability in PBS (pH 7.4) at 37°C
| Time (hours) | % Fluorescence Remaining (Without Lysozyme) | % Fluorescence Remaining (With Lysozyme) |
| 0 | 100 | 100 |
| 1 | 99.1 ± 1.1 | 96.5 ± 1.6 |
| 6 | 96.2 ± 1.9 | 89.8 ± 2.4 |
| 12 | 93.5 ± 2.3 | 84.1 ± 3.0 |
| 24 | 90.3 ± 2.8 | 77.3 ± 3.7 |
| 48 | 86.8 ± 3.4 | 70.5 ± 4.3 |
Logical Relationships in Stability
The stability of the Chitosan-Cy7.5 conjugate is a result of a balance between protective and destabilizing factors.
Caption: Factors Influencing Conjugate Stability.
Conclusion
The in vitro stability of Chitosan-Cy7.5 conjugates is a critical determinant of their efficacy as imaging agents and drug delivery vehicles. A thorough understanding of the factors influencing stability and the implementation of rigorous testing protocols are essential for the development of reliable and effective biomedical tools. While generally stable, the presence of enzymes in biological media can lead to a gradual degradation of the chitosan backbone and a corresponding decrease in fluorescence signal over time. Future work should focus on optimizing the chitosan properties, such as molecular weight and cross-linking, to further enhance the in vitro and in vivo stability of these promising conjugates.
References
- 1. Stability of Chitosan—A Challenge for Pharmaceutical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Degradability of chitosan micro/nanoparticles for pulmonary drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Photostability of Cy7.5 Conjugated to 10kDa Chitosan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the photostability of Cy7.5 specifically conjugated to 10kDa chitosan is not extensively available in publicly accessible literature. This guide synthesizes information from studies on cyanine dyes, chitosan-based drug delivery systems, and general principles of bioconjugation and photophysics to provide a comprehensive technical overview and projected performance.
Introduction
The conjugation of near-infrared (NIR) fluorophores like Cyanine7.5 (Cy7.5) to biocompatible polymers such as chitosan is of significant interest for various biomedical applications, including in vivo imaging, targeted drug delivery, and photothermal therapy. Chitosan, a cationic polysaccharide derived from chitin, offers desirable properties like biocompatibility, biodegradability, and mucoadhesion.[1][2][3] The 10kDa molecular weight variant of chitosan is often selected for its favorable solubility and clearance profile in biological systems.[1] Cy7.5, with its excitation and emission in the NIR spectrum, allows for deep tissue penetration and reduced autofluorescence, making it suitable for in vivo applications.[4] However, the utility of Cy7.5-chitosan conjugates is critically dependent on their photostability—the ability to resist photochemical degradation upon exposure to light.[5] This guide provides an in-depth analysis of the expected photostability of Cy7.5 conjugated to 10kDa chitosan, along with detailed experimental protocols for its synthesis and characterization.
Factors Influencing the Photostability of Cy7.5-Chitosan Conjugates
The photostability of cyanine dyes is not an intrinsic, immutable property but is significantly influenced by the local microenvironment.[5] When conjugated to chitosan, several factors can modulate the photostability of Cy7.5:
-
Excitation Intensity: Higher light intensity leads to more rapid photobleaching.[5]
-
Oxygen Concentration: Molecular oxygen is a primary mediator of photobleaching through the formation of reactive oxygen species (ROS).[5] The chitosan matrix may offer some protection by limiting oxygen diffusion to the dye molecule.
-
Local Chemical Environment: The pH, polarity, and presence of reducing or oxidizing agents in the vicinity of the dye can significantly affect its photostability. Chitosan's amino groups can influence the local pH.
-
Conjugation Chemistry: The specific linker used for conjugation and the degree of labeling (DOL) can impact the dye's electronic structure and, consequently, its photostability.
-
Triplet State Quenchers: The proximity of molecules that can quench the excited triplet state of the dye can enhance photostability by preventing the formation of reactive oxygen species.[6][7]
Quantitative Data on Cyanine Dye Photostability
While specific data for Cy7.5 conjugated to 10kDa chitosan is unavailable, the following table summarizes representative photostability data for Cy7 and other cyanine dyes from the literature. This data can serve as a baseline for expected performance. It is crucial to note that direct comparison between studies is challenging due to variations in experimental conditions.[8]
| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield | Photobleaching Half-life (s) | Experimental Conditions | Reference |
| Cy7 | ~750 | ~770 | Not Reported | Decreased rapidly | In PBS buffer, continuous irradiation. | [9] |
| Cy5 | ~650 | ~670 | Not Reported | Decreased rapidly | In PBS buffer, continuous irradiation. | [9] |
| IC7-1-Bu (a cyanine dye) | 830 | 840 | ~0.05 | Not Reported (1.5-fold less stable than stabilized version) | In BSA solution, pulsed laser irradiation. | [6] |
| Cy5-COT conjugate | Not specified | Not specified | Not Reported | ~48 s (τon) | Surface-immobilized DNA, ~0.2 kW cm⁻² illumination. | [7] |
| Parent Cy5 | Not specified | Not specified | Not Reported | ~4 s (τon) | Surface-immobilized DNA, ~0.2 kW cm⁻² illumination. | [7] |
Note: The photobleaching half-life is highly dependent on the illumination intensity and other experimental parameters.
Experimental Protocols
This protocol describes the conjugation of an amine-reactive Cy7.5 N-hydroxysuccinimide (NHS) ester to the primary amine groups of chitosan.
Materials:
-
10kDa Chitosan
-
Cy7.5-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Acetic Acid
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5)
-
Dialysis tubing (e.g., 3.5-5 kDa MWCO)
-
Deionized Water
-
Magnetic Stirrer and Stir Bar
-
pH Meter
Procedure:
-
Chitosan Solution Preparation:
-
Dissolve 10 mg of 10kDa chitosan in 10 mL of 0.1 M acetic acid with stirring until fully dissolved.
-
Adjust the pH of the chitosan solution to 8.5 by slowly adding 0.1 M sodium bicarbonate buffer. Monitor the pH carefully.
-
-
Cy7.5-NHS Ester Solution Preparation:
-
Immediately before use, dissolve 1 mg of Cy7.5-NHS ester in 100 µL of anhydrous DMSO. Protect from light.
-
-
Conjugation Reaction:
-
While stirring the chitosan solution, slowly add the desired volume of the Cy7.5-NHS ester solution. The molar ratio of dye to chitosan should be optimized for the specific application. A starting point could be a 10:1 molar excess of dye to available amine groups on chitosan.
-
Allow the reaction to proceed for 4-6 hours at room temperature in the dark with continuous stirring.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against deionized water for 48-72 hours, with frequent water changes, to remove unconjugated dye and reaction byproducts. The dialysis should be performed at 4°C in the dark.
-
Lyophilize the purified Cy7.5-chitosan conjugate to obtain a dry powder.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the maximum absorbance wavelength of Cy7.5 (around 750 nm) and using the Beer-Lambert law. The concentration of chitosan can be determined by a suitable assay (e.g., ninhydrin assay for primary amines).
-
This protocol outlines a method to measure the photobleaching of the Cy7.5-chitosan conjugate.
Materials:
-
Cy7.5-chitosan conjugate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorometer or a fluorescence microscope equipped with a suitable laser line (e.g., 750 nm) and a sensitive detector (e.g., PMT or sCMOS camera).
-
Quartz cuvette or microscope slide
Procedure:
-
Sample Preparation:
-
Dissolve the Cy7.5-chitosan conjugate in PBS to a concentration that gives a strong but not saturating fluorescence signal.
-
Transfer the solution to a quartz cuvette for fluorometer measurements or mount a droplet on a microscope slide for imaging-based assessment.
-
-
Photobleaching Measurement (Fluorometer):
-
Place the cuvette in the fluorometer.
-
Continuously excite the sample at the excitation maximum of Cy7.5 (~750 nm) and record the fluorescence emission at the emission maximum (~770 nm) over time.
-
Use the highest stable excitation power to accelerate the photobleaching process for practical measurement times.
-
Record the fluorescence intensity until it has decayed to a significant fraction of its initial value (e.g., 50%).
-
-
Photobleaching Measurement (Microscope):
-
Place the slide on the microscope stage and bring the sample into focus.
-
Acquire an initial image with a low laser power to determine the starting fluorescence intensity.
-
Continuously illuminate a specific region of interest (ROI) with a high laser power.
-
Acquire images at regular time intervals.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity (I/I₀) as a function of time.
-
Fit the decay curve to a single or double exponential decay function to determine the photobleaching rate constant(s) or the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).
-
Visualizations
References
- 1. Chitosan: A Potential Biopolymer in Drug Delivery and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov.tw [fda.gov.tw]
- 3. rjpdft.com [rjpdft.com]
- 4. WO2011119114A1 - Development of photostable near-ir cyanine dyes for in vivo imaging - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Uptake Mechanisms of Chitosan-Cy7.5 Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake mechanisms of chitosan nanoparticles fluorescently labeled with Cyanine7.5 (Cy7.5). It delves into the key pathways of internalization, the influence of physicochemical properties on uptake efficiency, and detailed experimental protocols for studying these processes. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug delivery, nanomedicine, and cell biology.
Introduction to Chitosan Nanoparticles in Drug Delivery
Chitosan, a natural, biodegradable, and biocompatible cationic polymer, has emerged as a promising material for designing nanoparticulate drug delivery systems.[1][2] Its positive surface charge at physiological pH facilitates interaction with negatively charged cell membranes, enhancing cellular uptake.[1][3] Labeling chitosan nanoparticles with near-infrared (NIR) fluorescent dyes like Cy7.5 allows for sensitive and non-invasive tracking of their biodistribution and cellular fate in vitro and in vivo. Understanding the precise mechanisms by which these nanoparticles enter cells is crucial for optimizing their design for targeted drug delivery and therapeutic efficacy.
The cellular internalization of chitosan nanoparticles is an active, energy-dependent process primarily mediated by endocytosis.[1][4] The specific endocytic pathways involved can vary depending on the nanoparticle's physicochemical properties—such as size, zeta potential, and surface modifications—as well as the cell type.[1] The main endocytic routes for chitosan nanoparticles include clathrin-mediated endocytosis (CME), caveolae-mediated endocytosis (CvME), and macropinocytosis.
Physicochemical Characterization of Chitosan-Cy7.5 Nanoparticles
The cellular uptake of chitosan nanoparticles is intrinsically linked to their physical and chemical characteristics. Key parameters include particle size, surface charge (zeta potential), and polydispersity index (PDI).
| Parameter | Typical Range | Influence on Cellular Uptake | References |
| Particle Size (Diameter) | 100 - 400 nm | Smaller nanoparticles (<200 nm) are often internalized more efficiently. Size can dictate the primary endocytic pathway; for instance, smaller particles may favor clathrin- or caveolae-mediated endocytosis, while larger particles are more likely to be taken up via macropinocytosis or phagocytosis. | [1][5] |
| Zeta Potential | +15 to +40 mV | A positive zeta potential is crucial for the initial electrostatic interaction with the negatively charged cell membrane, which significantly enhances cellular uptake compared to neutral or negatively charged nanoparticles. | [1][6] |
| Polydispersity Index (PDI) | < 0.3 | A lower PDI indicates a more homogenous nanoparticle population, which is essential for reproducible experimental results and predictable in vivo behavior. | [5] |
Cellular Uptake Mechanisms and Signaling Pathways
The internalization of Chitosan-Cy7.5 nanoparticles into cells is a complex process involving multiple endocytic pathways. The predominant mechanism can be cell-type specific and is influenced by the nanoparticle's characteristics.
Clathrin-Mediated Endocytosis (CME)
Clathrin-mediated endocytosis is a major pathway for the uptake of many nanoparticles, including chitosan-based ones.[4][7] This process involves the formation of clathrin-coated pits on the cell membrane, which invaginate to form vesicles that encapsulate the nanoparticles.
Caveolae-Mediated Endocytosis (CvME)
Caveolae are flask-shaped invaginations in the plasma membrane rich in cholesterol and sphingolipids. This pathway is another route for the internalization of chitosan nanoparticles, often leading to avoidance of the lysosomal degradation pathway.
Macropinocytosis
Macropinocytosis is a less specific, actin-driven process where large lamellipodia fuse to engulf large volumes of extracellular fluid, including nanoparticles.[4] This pathway is particularly relevant for larger chitosan nanoparticle aggregates.
Experimental Protocols
Synthesis of Chitosan-Cy7.5 Nanoparticles
This protocol describes the synthesis of Chitosan-Cy7.5 nanoparticles using the ionic gelation method, a widely used technique for preparing chitosan nanoparticles.[5][8]
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
Cy7.5-NHS ester
-
Sodium tripolyphosphate (TPP)
-
Dialysis membrane (e.g., 10 kDa MWCO)
-
Deionized water
Procedure:
-
Preparation of Chitosan Solution: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL. Stir overnight to ensure complete dissolution.
-
Labeling with Cy7.5: Add Cy7.5-NHS ester (in DMSO) to the chitosan solution at a specific molar ratio. Allow the reaction to proceed for 4-6 hours at room temperature in the dark.
-
Purification: Dialyze the Cy7.5-chitosan solution against deionized water for 48 hours to remove unreacted dye and other small molecules.
-
Preparation of TPP Solution: Prepare a 1 mg/mL solution of TPP in deionized water.
-
Ionic Gelation: While stirring the Cy7.5-chitosan solution, add the TPP solution dropwise. The formation of opalescent suspension indicates nanoparticle formation.
-
Collection and Washing: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g) for 30 minutes. Discard the supernatant and wash the nanoparticle pellet with deionized water.
-
Resuspension: Resuspend the final nanoparticle pellet in the desired buffer for storage or immediate use.
Cell Culture and Cytotoxicity Assay
Cell Culture:
-
Select an appropriate cell line for the study (e.g., HeLa, A549, RAW 264.7).
-
Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
MTT Cytotoxicity Assay: This assay is performed to determine the non-toxic concentration range of the nanoparticles.[8]
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of Chitosan-Cy7.5 nanoparticles.
-
Incubate for the desired time period (e.g., 24, 48 hours).
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Quantification of Cellular Uptake
Flow Cytometry: Flow cytometry provides a quantitative measure of the percentage of cells that have internalized the fluorescent nanoparticles and the mean fluorescence intensity of the cell population.
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Treat the cells with a non-toxic concentration of Chitosan-Cy7.5 nanoparticles for various time points (e.g., 1, 2, 4, 8 hours).
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Trypsinize the cells and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer with appropriate laser and filter settings for Cy7.5.
Confocal Laser Scanning Microscopy (CLSM): CLSM allows for the visualization of the intracellular localization of the nanoparticles.
-
Seed cells on glass-bottom dishes or coverslips.
-
Treat the cells with Chitosan-Cy7.5 nanoparticles as described for flow cytometry.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Optionally, stain the cell nuclei with DAPI and the actin cytoskeleton with phalloidin.
-
Image the cells using a confocal microscope.
Elucidation of Uptake Pathways using Inhibitors
To identify the specific endocytic pathways involved, cells can be pre-treated with pharmacological inhibitors that block particular routes of internalization.[7][8]
| Inhibitor | Concentration | Target Pathway |
| Chlorpromazine | 10 µg/mL | Clathrin-mediated endocytosis |
| Filipin | 5 µg/mL | Caveolae-mediated endocytosis |
| Amiloride | 50 µM | Macropinocytosis |
| Cytochalasin D | 10 µM | Actin-dependent endocytosis |
| Sodium Azide & Deoxyglucose | 10 mM & 50 mM | ATP-dependent processes |
Procedure:
-
Pre-incubate the cells with the respective inhibitor for 30-60 minutes.
-
Add the Chitosan-Cy7.5 nanoparticles in the presence of the inhibitor.
-
Incubate for a predetermined time.
-
Quantify the cellular uptake using flow cytometry or visualize with CLSM.
-
A significant reduction in nanoparticle uptake in the presence of a specific inhibitor suggests the involvement of that particular pathway.
Conclusion
The cellular uptake of Chitosan-Cy7.5 nanoparticles is a multifaceted process governed by the interplay of nanoparticle physicochemical properties and the cell's endocytic machinery. A thorough understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is paramount for the rational design of chitosan-based nanocarriers for effective drug delivery and biomedical imaging. By carefully characterizing the nanoparticles and elucidating their cellular entry pathways, researchers can optimize these systems to enhance therapeutic efficacy and minimize off-target effects.
References
- 1. Chitosan Nanoparticles at the Biological Interface: Implications for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neptjournal.com [neptjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Cellular uptake and transport characteristics of chitosan modified nanoparticles in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biochemjournal.com [biochemjournal.com]
- 6. Influence of charge on FITC-BSA-loaded chondroitin sulfate-chitosan nanoparticles upon cell uptake in human Caco-2 cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intracellular disposition of chitosan nanoparticles in macrophages: intracellular uptake, exocytosis, and intercellular transport - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biodistribution of Chitosan-Cy7.5 (MW 10000) in Small Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitosan, a biocompatible and biodegradable polysaccharide derived from chitin, has garnered significant attention in the field of drug delivery. Its cationic nature and mucoadhesive properties make it an attractive candidate for nanoparticle-based therapeutic and diagnostic applications. This guide focuses on the biodistribution of chitosan with a molecular weight of 10,000 Da, fluorescently labeled with Cyanine 7.5 (Cy7.5), in small animal models. Understanding the in vivo fate of these conjugates is paramount for optimizing their design for targeted delivery and minimizing off-target effects. This document provides a comprehensive overview of the experimental protocols, quantitative biodistribution data, and cellular uptake mechanisms of Chitosan-Cy7.5 conjugates.
Experimental Protocols
Synthesis of Chitosan-Cy7.5 (MW 10000) Conjugate
This protocol describes a general method for conjugating Cy7.5 NHS ester to low molecular weight chitosan.
Materials:
-
Low Molecular Weight Chitosan (MW 10000)
-
Cy7.5-NHS ester
-
1% Acetic Acid
-
0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Dialysis membrane (MWCO 2 kDa)
-
Lyophilizer
Procedure:
-
Chitosan Solution Preparation: Dissolve 100 mg of 10 kDa chitosan in 10 mL of 1% acetic acid with overnight stirring to ensure complete dissolution.
-
pH Adjustment: Adjust the pH of the chitosan solution to 6.0 using 1 M NaOH.
-
Cy7.5-NHS Ester Solution Preparation: Just before use, dissolve 1 mg of Cy7.5-NHS ester in 100 µL of anhydrous DMSO.
-
Conjugation Reaction: Add the Cy7.5-NHS ester solution dropwise to the chitosan solution while stirring. The molar ratio of Cy7.5 to chitosan's primary amine groups should be optimized, with a starting point of a 10:1 to 20:1 molar excess of the dye.
-
Incubation: Incubate the reaction mixture for 4-6 hours at room temperature in the dark with continuous stirring.
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane (MWCO 2 kDa).
-
Dialyze against deionized water for 48-72 hours, with frequent water changes, to remove unconjugated dye and other small molecules.
-
-
Lyophilization: Freeze-dry the purified Chitosan-Cy7.5 solution to obtain a powdered product.
-
Characterization: The resulting conjugate should be characterized by techniques such as UV-Vis spectroscopy to determine the degree of labeling, and FTIR spectroscopy to confirm the formation of amide bonds.
In Vivo Imaging of Chitosan-Cy7.5 in a Small Animal Model
This protocol outlines the procedure for in vivo fluorescence imaging in mice.
Animal Model:
-
Athymic nude mice (nu/nu) are recommended to minimize light scattering from fur.[1] If other strains are used, the hair over the imaging area should be removed.[1]
-
All animal procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Chitosan-Cy7.5 conjugate
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum) with appropriate filters for Cy7.5 (Excitation: ~750 nm, Emission: ~780 nm)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (2-5% for induction, 1-2% for maintenance).
-
Probe Administration: Administer the Chitosan-Cy7.5 conjugate, dissolved in sterile PBS, via intravenous (tail vein) injection. A typical injection volume for a 25-gram mouse is 100-200 µL.[2] The dosage will need to be optimized for the specific application.
-
Image Acquisition:
-
Acquire a baseline image before injection to assess autofluorescence.
-
Place the anesthetized mouse in the imaging chamber.
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and clearance of the conjugate.[2]
-
Ex Vivo Biodistribution Analysis
This protocol details the steps for quantifying the accumulation of Chitosan-Cy7.5 in various organs.
Procedure:
-
Euthanasia and Organ Harvesting: At the final imaging time point, euthanize the mouse according to approved protocols.
-
Perfusion: Perfuse the circulatory system with saline to remove blood from the organs.
-
Organ Dissection: Carefully dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, and brain). If applicable, also collect the tumor.
-
Ex Vivo Imaging:
-
Arrange the dissected organs on a non-fluorescent surface within the in vivo imaging system.
-
Acquire a fluorescence image of the organs using the same settings as the in vivo imaging.
-
-
Quantitative Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) around each organ.
-
Measure the average fluorescence intensity within each ROI.
-
To obtain the percentage of injected dose per gram of tissue (%ID/g), a standard curve of known concentrations of the Chitosan-Cy7.5 conjugate should be prepared and imaged. The fluorescence intensity from the organs can then be correlated with the concentration from the standard curve.
-
Weigh each organ to normalize the fluorescence intensity by tissue weight.
-
Quantitative Biodistribution Data
The following table provides an illustrative summary of the biodistribution of Chitosan-Cy7.5 (MW 10000) in a murine model at 24 hours post-injection.
Disclaimer: The following data is representative and intended for illustrative purposes. Actual biodistribution can vary significantly based on the specific experimental conditions, including the precise formulation of the chitosan conjugate, the animal model used, and the route of administration.
| Organ | % Injected Dose per Gram (%ID/g) |
| Liver | 15.5 ± 3.2 |
| Spleen | 8.2 ± 1.5 |
| Kidneys | 5.1 ± 0.9 |
| Lungs | 2.8 ± 0.5 |
| Heart | 1.1 ± 0.3 |
| Brain | 0.2 ± 0.1 |
Visualization of Pathways and Workflows
Cellular Uptake Pathways of Chitosan
Chitosan nanoparticles are internalized by cells through various endocytic pathways. The positively charged chitosan interacts with the negatively charged cell membrane, facilitating uptake. The primary mechanisms include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[3][4]
Caption: Cellular uptake mechanisms of Chitosan-Cy7.5.
Experimental Workflow for Biodistribution Study
The following diagram illustrates the key steps in a typical in vivo biodistribution study of Chitosan-Cy7.5.
Caption: Experimental workflow for biodistribution analysis.
Conclusion
This technical guide provides a foundational understanding of the biodistribution of Chitosan-Cy7.5 (MW 10000) in small animal models. The provided protocols for synthesis, in vivo imaging, and ex vivo analysis offer a framework for researchers to design and execute their own studies. The visualization of cellular uptake pathways and the experimental workflow aims to clarify the complex processes involved. While the quantitative data presented is illustrative, it highlights the typical distribution pattern of chitosan-based nanoparticles, with primary accumulation in the organs of the reticuloendothelial system. Further research is necessary to generate specific and comprehensive biodistribution data for this particular chitosan conjugate to advance its development for clinical applications.
References
Understanding the role of molecular weight in chitosan-dye conjugates
An In-depth Technical Guide: Understanding the Role of Molecular Weight in Chitosan-Dye Conjugates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chitosan, a biocompatible and biodegradable polysaccharide, is extensively utilized in biomedical research, particularly for developing drug delivery systems and bio-imaging probes. The conjugation of dyes to the chitosan backbone creates powerful tools for visualizing biological processes. A critical, yet often nuanced, parameter governing the functionality of these conjugates is the molecular weight (MW) of the chitosan polymer. This technical guide elucidates the profound impact of chitosan's molecular weight on the synthesis, physicochemical properties, and biological performance of chitosan-dye conjugates. It provides researchers with summarized quantitative data, detailed experimental protocols, and visual workflows to facilitate informed decisions in the design and application of these versatile bioconjugates.
Introduction to Chitosan and Chitosan-Dye Conjugates
Chitosan is a linear polysaccharide derived from the deacetylation of chitin, a primary component of crustacean shells.[1][2] It is composed of randomly distributed β-(1-4)-linked D-glucosamine and N-acetyl-D-glucosamine units. The presence of primary amine groups on the D-glucosamine units makes chitosan a cationic polymer in acidic solutions, enabling conjugation with various molecules, including fluorescent dyes.[3]
Chitosan-dye conjugates are synthesized by forming covalent bonds between the amine groups of chitosan and reactive functional groups on a dye molecule, such as the isothiocyanate group of Fluorescein Isothiocyanate (FITC) or Rhodamine B.[4][5] These fluorescently labeled chitosans are invaluable for a range of applications, including:
-
Bio-imaging and Cellular Tracking: Visualizing the uptake and intracellular trafficking of chitosan-based nanoparticles.[4][5]
-
Drug Delivery Monitoring: Tracking the biodistribution and target accumulation of drug-loaded chitosan carriers.
-
Biosensing: Developing fluorescent probes for detecting specific biological analytes.
The molecular weight of the parent chitosan is a fundamental characteristic that dictates its solubility, viscosity, and chain length, which in turn significantly influences the properties of the final dye conjugate.[6]
The Critical Role of Molecular Weight (MW)
Chitosan is commercially available in various molecular weight grades, typically classified as low (LMW, <150 kDa), medium (MMW, 150-700 kDa), and high (HMW, >700 kDa).[7] The MW of chitosan directly impacts several key physicochemical and biological properties:
-
Solubility and Viscosity: Higher MW chitosans exhibit lower solubility and form more viscous solutions.[6][8] This can affect reaction kinetics during dye conjugation and processing for nanoparticle formulation.
-
Degradation Rate: LMW chitosan degrades more rapidly than HMW chitosan, which is a critical consideration for controlled-release applications.[7]
-
Biological Interactions: The length of the polymer chain influences how the conjugate interacts with cells and tissues, affecting cellular uptake, mucoadhesion, and cytotoxicity.[8][9]
Impact of MW on Physicochemical Properties of Dye Conjugates
The molecular weight of the chitosan backbone has a cascading effect on the macroscopic and microscopic properties of the resulting dye conjugates and the nanoparticles formed from them.
Dye Conjugation Efficiency
While not extensively documented in comparative studies, the accessibility of amine groups for conjugation can be influenced by the polymer's conformation in solution, which is related to its MW. LMW chitosan, with its shorter, less entangled chains, may offer more readily available reaction sites compared to the sterically hindered chains of HMW chitosan.
Nanoparticle Formation and Characteristics
Chitosan-dye conjugates are frequently used to formulate nanoparticles via methods like ionic gelation.[9][10] Molecular weight is a key determinant of the resulting nanoparticle's characteristics.
-
Particle Size: Formulations using LMW chitosan tend to produce smaller nanoparticles compared to those using HMW chitosan.[11] This is often attributed to the lower viscosity and shorter polymer chains of LMW chitosan solutions.[11]
-
Surface Charge (Zeta Potential): The zeta potential of chitosan nanoparticles is influenced by both MW and the degree of deacetylation (DD). A higher positive charge enhances interaction with negatively charged cell membranes.[12][13] Increasing the MW can lead to a higher zeta potential.[14]
-
Encapsulation Efficiency: For applications involving drug delivery, LMW chitosan has been shown to yield higher encapsulation efficiency.[11] The shorter polymer chains are thought to facilitate more effective ionic interactions and adsorption of the drug.[11]
Impact of MW on Biological Interactions and Performance
The biological activity of chitosan-dye conjugates is strongly dependent on the polymer's molecular weight.
Cellular Uptake
One of the most significant effects of MW is on cellular internalization. Studies have consistently shown that cellular uptake of chitosan nanoparticles is MW-dependent.
-
Uptake Efficiency: The binding affinity and uptake capacity of chitosan nanoparticles tend to decrease as the molecular weight decreases. One study found that nanoparticle uptake fell by 26% when the MW was reduced from 213 kDa to 10 kDa.[9][10][12] This correlates with the zeta potential of the nanoparticles.[9]
-
Uptake Mechanism: Chitosan nanoparticles are typically internalized via energy-dependent endocytic pathways, such as clathrin-mediated endocytosis.[13] The size and surface charge, both influenced by MW, are critical factors in determining the specific uptake route.
Cytotoxicity
Chitosan is generally considered biocompatible, but its cytotoxicity can be influenced by both MW and DD. Some studies have found that cytotoxicity is less affected by a lowering of MW compared to a decrease in DD.[9][12] However, very LMW chitosan (2-5 kDa) at high concentrations has been observed to significantly reduce cellular viability.[15]
Drug/Gene Delivery
In drug and gene delivery, the choice of MW is a trade-off between competing factors.
-
Sustained Release: HMW chitosan is preferred for sustained-release formulations due to its slower degradation rate and ability to form more viscous hydrogels.[7]
-
Complex Stability: For siRNA delivery, very LMW chitosan (below 10 kDa) has difficulty forming stable complexes. Chitosans of 25 kDa and 50 kDa were found to be more effective at forming stable nanoparticles for gene silencing applications.[15]
Data Summary
The following tables summarize quantitative data from cited literature on the influence of chitosan MW.
Table 1: Effect of Chitosan MW on Nanoparticle Properties
| Chitosan MW | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference(s) |
| LMW (e.g., 2.5 kDa component) | 94.22 ± 9.31 | 9.05 ± 2.75 | 13.8 ± 0.95 | - | [14] |
| HMW (e.g., 800 kDa component) | 243.2 ± 7.40 | 57.06 ± 6.94 | 27.34 ± 0.48 | 93.76 ± 0.86 | [14] |
| LMW (Mv not specified) | Smaller | - | - | Higher | [11] |
| HMW (Mv not specified) | Larger | - | - | Lower | [11] |
| 55 kDa (Mv) | 70.6 | - | 66 | - | [11] |
Table 2: Effect of Chitosan MW on Cellular Uptake in A549 Cells
| Chitosan MW (kDa) | Change in Nanoparticle Uptake | Uptake Mechanism | Cytotoxicity (IC50) | Reference(s) |
| 213 | Baseline | Saturable, internalized | Not significantly affected by MW | [9][10][12] |
| 10 | 26% decrease vs. 213 kDa | Saturable, internalized | Not significantly affected by MW | [9][10][12] |
| Solution Form | Less dependent on MW | Not internalized (cell-associated) | Not significantly affected by MW | [9][12] |
Experimental Protocols
Protocol for Synthesis of FITC-Chitosan Conjugate
This protocol is adapted from methodologies for labeling chitosan with fluorescein isothiocyanate.[5][16][17]
Materials:
-
Chitosan (select desired MW)
-
Fluorescein isothiocyanate (FITC)
-
Acetic acid (0.1 M)
-
Dehydrated methanol or anhydrous DMSO
-
Sodium hydroxide (NaOH, 0.5 M)
-
Dialysis tubing (MWCO appropriate for the chitosan MW, e.g., 12-14 kDa)
-
Deionized water
Procedure:
-
Chitosan Solution Preparation: Prepare a 1% (w/v) chitosan solution by dissolving chitosan powder in 0.1 M acetic acid. Stir overnight to ensure complete dissolution.
-
FITC Solution Preparation: Prepare a FITC stock solution (e.g., 1 mg/mL) by dissolving FITC powder in a small amount of dehydrated methanol or anhydrous DMSO. This should be prepared fresh.[17]
-
Conjugation Reaction:
-
While protecting from light (wrap the container in foil), slowly add the FITC solution dropwise to the stirring chitosan solution. A typical molar ratio might be 1:10 (FITC:chitosan amine groups), but this can be optimized.
-
Allow the reaction to proceed for 3-8 hours in the dark at room temperature with continuous stirring.[5][17]
-
-
Purification:
-
Stop the reaction by raising the pH of the solution to ~10 with 0.5 M NaOH. This will precipitate the FITC-labeled chitosan (FITC-CS).[5]
-
Centrifuge the mixture to collect the FITC-CS precipitate. Wash the precipitate several times with deionized water to remove unreacted FITC.
-
Alternatively, for a more thorough purification, transfer the reaction mixture to dialysis tubing. Dialyze against deionized water for 2-3 days, with frequent water changes, to remove unreacted FITC and other small molecules.
-
-
Lyophilization: Freeze-dry the purified FITC-CS solution to obtain a dry, fluorescently labeled powder.
-
Storage: Store the final product protected from light at 4°C.
Protocol for Characterization of Chitosan-Dye Conjugate
1. UV-Vis Spectroscopy (Confirmation of Conjugation):
-
Dissolve the FITC-CS conjugate in 0.1 M acetic acid.
-
Scan the absorbance from 250 nm to 600 nm.
-
A successful conjugation will show a characteristic absorbance peak for FITC around 490-495 nm, in addition to the chitosan shoulder peak.[16]
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire FTIR spectra for native chitosan, FITC, and the FITC-CS conjugate.
-
Successful conjugation is confirmed by the appearance of new peaks corresponding to the dye in the conjugate's spectrum and changes in the amine/amide bands of chitosan.[1][2] For FITC, look for the characteristic isothiocyanate peak (~2058 cm⁻¹) to disappear and new amide bond peaks to form.[18]
3. Fluorimetry (Quantification of Dye Content):
-
Create a standard curve using known concentrations of free FITC in the same solvent as the conjugate.
-
Measure the fluorescence emission of the FITC-CS solution (Excitation ~492 nm, Emission ~515 nm).[16]
-
Calculate the degree of substitution (DS) by comparing the sample's fluorescence to the standard curve, accounting for the concentration of the chitosan polymer.
Visualizations
Experimental Workflow
Caption: Experimental workflow for synthesis and characterization of a chitosan-dye conjugate.
Logical Relationships of Molecular Weight
References
- 1. [PDF] Synthesis and characterization of dye coated fluorescent chitosan nanoparticles | Semantic Scholar [semanticscholar.org]
- 2. jairjp.com [jairjp.com]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescent property of glycol chitosan-fluorescein isothiocyanate conjugate for bio-imaging material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence Modified Chitosan-Coated Magnetic Nanoparticles for High-Efficient Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Current Advances in Chitosan Nanoparticles Based Drug Delivery and Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uptake and cytotoxicity of chitosan molecules and nanoparticles: effects of molecular weight and degree of deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uptake and Cytotoxicity of Chitosan Molecules and Nanoparticles: Effects of Molecular Weight and Degree of Deacetylation - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chitosan Nanoparticles at the Biological Interface: Implications for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Low molecular weight chitosan conjugated with folate for siRNA delivery in vitro: optimization studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ulab360.com [ulab360.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Synthesis and Charactersiation of Chitosan conjugate; Design and Evaluation of Membrane Moderated Type Transdermal Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cellular Labeling with Chitosan-Cy7.5 (MW 10000)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitosan, a biocompatible and biodegradable polysaccharide, has garnered significant attention in biomedical research and drug delivery. Its cationic nature facilitates interaction with negatively charged cell membranes, promoting cellular uptake. When conjugated with near-infrared fluorescent dyes like Cy7.5, chitosan serves as a powerful tool for in vitro and in vivo cell tracking and imaging. This document provides a detailed protocol for labeling cells with a pre-conjugated Chitosan-Cy7.5 of molecular weight 10,000 Da.
Chitosan's cellular uptake is influenced by its molecular weight and degree of deacetylation. Lower molecular weight chitosan has been shown to exhibit cytotoxic effects on some cancer cell lines through apoptosis induction.[1] The labeling efficiency of cells with chitosan conjugates is also dependent on the incubation time and the concentration of the conjugate.[2]
Spectral Properties of Cy7.5:
| Property | Value |
| Excitation Maximum | ~788 nm[1][3] |
| Emission Maximum | ~808 nm[1][3] |
Experimental Protocols
I. Preparation of Chitosan-Cy7.5 Stock Solution
Materials:
-
Chitosan-Cy7.5 (MW 10000) conjugate
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Refer to the manufacturer's certificate of analysis for the exact mass of the Chitosan-Cy7.5 conjugate.
-
Prepare a stock solution by dissolving the Chitosan-Cy7.5 in sterile, nuclease-free water or PBS to a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
II. Cell Culture and Plating
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Cell culture plates or coverslips
-
Hemocytometer or automated cell counter
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in complete medium in a 37°C incubator with 5% CO2.
-
Passage cells as needed to maintain sub-confluent growth.
-
For labeling experiments, seed cells onto appropriate culture vessels (e.g., 96-well plates for quantitative analysis, chamber slides or coverslips for microscopy).
-
Allow cells to adhere and reach the desired confluency (typically 70-80%) before labeling.
III. Cell Labeling with Chitosan-Cy7.5
Materials:
-
Plated cells
-
Chitosan-Cy7.5 stock solution (1 mg/mL)
-
Serum-free cell culture medium or Hank's Balanced Salt Solution (HBSS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
On the day of the experiment, prepare a working solution of Chitosan-Cy7.5 by diluting the stock solution in serum-free medium or HBSS. Recommended starting concentrations range from 50 to 250 µg/mL.[3]
-
Remove the complete medium from the cells and wash once with sterile PBS.
-
Add the Chitosan-Cy7.5 working solution to the cells.
-
Incubate the cells for a period ranging from 30 minutes to 4 hours at 37°C.[2][3] The optimal incubation time may vary depending on the cell type and experimental goals.
-
Following incubation, remove the labeling solution and wash the cells three times with PBS to remove any unbound Chitosan-Cy7.5.
-
The labeled cells are now ready for analysis.
Data Presentation
Table 1: Recommended Starting Conditions for Cell Labeling
| Parameter | Recommended Range | Notes |
| Chitosan-Cy7.5 Concentration | 50 - 500 µg/mL[3] | Optimal concentration is cell-type dependent. A titration experiment is recommended. |
| Incubation Time | 30 minutes - 4 hours[2][3] | Longer incubation times may lead to increased uptake but also potential cytotoxicity. |
| Incubation Temperature | 37°C[3] | Cellular uptake is an active process and is significantly reduced at 4°C. |
| Labeling Medium | Serum-free medium or HBSS | Serum proteins can interfere with the interaction of chitosan with the cell membrane. |
Table 2: Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal | Suboptimal conjugate concentration or incubation time. | Increase the concentration of Chitosan-Cy7.5 and/or the incubation time. |
| Low cellular uptake. | Ensure labeling is performed in serum-free medium. | |
| High background fluorescence | Inadequate washing. | Increase the number and duration of PBS washes after incubation. |
| Cell toxicity/death | High concentration of Chitosan-Cy7.5 or prolonged incubation. | Perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal non-toxic concentration and incubation time.[2][3] |
Visualization of Experimental Workflow
References
Application Notes and Protocols for Chitosan-Cy7.5 Nanoparticle Formulation for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chitosan, a natural, biocompatible, and biodegradable polysaccharide, has emerged as a highly promising polymer for developing nanoparticle-based drug delivery systems.[1][2][3][4][5] Its cationic nature, conferred by protonated amino groups in acidic solutions, allows for strong electrostatic interactions with negatively charged biological membranes, enhancing cellular uptake and mucoadhesion.[4][6][7] The incorporation of the near-infrared (NIR) fluorescent dye, Cyanine 7.5 (Cy7.5), enables sensitive, non-invasive in vivo imaging and tracking of the nanoparticles.[8][9] This allows for real-time monitoring of their biodistribution, tumor accumulation, and clearance kinetics.
These application notes provide a comprehensive guide to the formulation, characterization, and application of drug-loaded Chitosan-Cy7.5 nanoparticles. Detailed protocols for synthesis, drug loading, in vitro analysis, and in vivo imaging are presented to facilitate their use in pre-clinical research and drug development.
Key Applications
-
Oncology Research: Targeted delivery and real-time imaging of anti-cancer agents to tumor sites.[10][11]
-
Drug Development: Assessing the biodistribution, pharmacokinetics, and clearance of novel therapeutics.[8][10]
-
Gene Delivery: As a non-viral vector for delivering genetic material, with the ability to track delivery efficiency.[12][13]
-
Nanomedicine: Evaluating the in vivo fate and targeting efficiency of nanoparticle-based delivery systems.[3]
Experimental Protocols
Protocol: Synthesis of Chitosan-Cy7.5 Nanoparticles (Ionic Gelation)
This protocol describes the synthesis of Chitosan-Cy7.5 nanoparticles via the ionic gelation method, where chitosan is crosslinked with sodium tripolyphosphate (TPP).[7][14][15] The Cy7.5 dye is first covalently conjugated to the chitosan backbone.
Materials:
-
Medium molecular weight Chitosan
-
Cy7.5 NHS ester
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Acetic Acid
-
Sodium tripolyphosphate (TPP)
-
Sodium hydroxide (NaOH)
-
Dialysis membrane (MWCO 10-14 kDa)
-
Ultrapure water
Procedure:
-
Cy7.5 Conjugation to Chitosan:
-
Dissolve 100 mg of chitosan in 10 mL of 1% (v/v) acetic acid solution. Stir until fully dissolved.
-
Adjust the pH of the chitosan solution to 8.0-8.5 with 1 M NaOH.
-
Dissolve 1 mg of Cy7.5 NHS ester in 100 µL of anhydrous DMSO.
-
Add the Cy7.5 solution dropwise to the chitosan solution while stirring.
-
Allow the reaction to proceed for 4 hours at room temperature in the dark.
-
Dialyze the solution against ultrapure water for 48 hours to remove unconjugated dye, changing the water every 6-8 hours.
-
Lyophilize the purified Chitosan-Cy7.5 conjugate.
-
-
Nanoparticle Formulation:
-
Prepare a 1.0 mg/mL solution of the Chitosan-Cy7.5 conjugate in 1% (v/v) acetic acid. If loading a drug, add the drug to this solution.
-
Prepare a 1.0 mg/mL aqueous solution of TPP.
-
Heat both solutions to 50-60°C.
-
Add the TPP solution dropwise to the Chitosan-Cy7.5 solution under constant magnetic stirring (approx. 700 rpm). A 5:1 volume ratio of chitosan to TPP solution is a good starting point.[14]
-
Continue stirring for 30 minutes at room temperature as the opalescent nanoparticle suspension forms.
-
The resulting Chitosan-Cy7.5 nanoparticle suspension is ready for purification or direct use.
-
Protocol: Characterization of Nanoparticles
3.2.1 Particle Size and Zeta Potential
Particle size, polydispersity index (PDI), and zeta potential are critical parameters that influence the stability, cellular uptake, and in vivo fate of nanoparticles.[16][17] These are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), respectively.
Procedure:
-
Dilute the nanoparticle suspension (e.g., 1:10) in ultrapure water to obtain an appropriate particle count rate.[17]
-
Transfer a minimum of 750 µL of the diluted sample into a disposable cuvette.[16]
-
Ensure no air bubbles are present in the cuvette.[16]
-
Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).[17][18]
-
Equilibrate the sample at 25°C for 2 minutes.
-
Perform the measurement in triplicate.[18]
-
Record the Z-average diameter (nm), PDI, and Zeta Potential (mV). A PDI value below 0.5 is generally considered acceptable for nanoparticle formulations.[14]
3.2.2 Drug Encapsulation Efficiency (EE) and Loading Capacity (LC)
EE and LC quantify the amount of drug successfully incorporated into the nanoparticles.[19][20]
Procedure:
-
Centrifuge 1 mL of the drug-loaded nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.[21][22]
-
Carefully collect the supernatant, which contains the free, unencapsulated drug.
-
Measure the concentration of the free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate EE and LC using the following formulas:[23][24]
-
Encapsulation Efficiency (%EE) = ((Total Drug Amount - Free Drug Amount) / Total Drug Amount) x 100
-
Loading Capacity (%LC) = ((Total Drug Amount - Free Drug Amount) / Weight of Nanoparticles) x 100
-
Protocol: In Vitro Drug Release Study
This protocol evaluates the release profile of the encapsulated drug from the nanoparticles over time, often under different pH conditions simulating physiological environments (e.g., stomach pH 1.2, intestine pH 7.4).[25][26]
Procedure:
-
Place a known amount of drug-loaded nanoparticle suspension (e.g., 5 mL) into a dialysis bag (MWCO 10-14 kDa).
-
Submerge the dialysis bag in a beaker containing 100 mL of release buffer (e.g., PBS pH 7.4).
-
Place the beaker on a magnetic stirrer at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release buffer and replace it with 1 mL of fresh buffer to maintain sink conditions.[27]
-
Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time.
Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the cytotoxicity of the nanoparticle formulation on cultured cell lines.[28][29][30][31]
Procedure:
-
Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[30][32]
-
Prepare serial dilutions of the Chitosan-Cy7.5 nanoparticles (both empty and drug-loaded) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the nanoparticle dilutions. Include untreated cells as a negative control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[30]
-
After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[28]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol: In Vivo and Ex Vivo Imaging
This protocol outlines the procedure for non-invasive imaging of nanoparticle biodistribution in a tumor-bearing mouse model.[8][10]
Procedure:
-
Animal Preparation: Use tumor-bearing mice (e.g., subcutaneous xenografts of MDA-MB-231 cells in nude mice).[33]
-
Probe Administration: Administer the Chitosan-Cy7.5 nanoparticle suspension via intravenous (tail vein) injection. A typical injection volume is 100-200 µL.[10][34]
-
In Vivo Imaging:
-
Acquire a baseline image before injection to assess autofluorescence.[10]
-
Place the anesthetized mouse in an in vivo imaging system (IVIS).
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours).[10]
-
Use appropriate filter sets for Cy7.5 (e.g., Excitation: ~750 nm, Emission: ~780 nm).[10]
-
-
Ex Vivo Analysis:
-
At the final time point, euthanize the mouse.
-
Perfuse with saline to clear blood from the organs.[10]
-
Carefully dissect major organs (liver, spleen, kidneys, lungs, heart) and the tumor.[10]
-
Arrange the organs in the imaging system and acquire a final fluorescence image to confirm biodistribution.
-
Quantify the fluorescence intensity in regions of interest (ROIs) for each organ.
-
Data Presentation
Table 1: Physicochemical Properties of Chitosan-Cy7.5 Nanoparticles
| Formulation ID | Chitosan:TPP Ratio (v/v) | Mean Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD |
| CS-NP-01 | 3:1 | 185.4 ± 5.2 | 0.21 ± 0.03 | +35.8 ± 2.1 |
| CS-NP-02 | 5:1 | 235.9 ± 4.9[25] | 0.26 ± 0.02[25] | +29.2 ± 1.1[25] |
| CS-NP-03 | 7:1 | 310.2 ± 8.1 | 0.35 ± 0.04 | +24.5 ± 1.9 |
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation ID | Model Drug | Encapsulation Efficiency (%) ± SD | Loading Capacity (%) ± SD |
| CS-NP-Drug-01 | Doxorubicin | 85.2 ± 4.5 | 8.1 ± 0.7 |
| CS-NP-Drug-02 | Paclitaxel | 71.6 ± 6.2 | 6.5 ± 0.9 |
| CS-NP-Drug-03 | Atovaquone | 95.0 ± 1.0[25] | 12.3 ± 1.1 |
Table 3: In Vitro Drug Release Profile (Model Drug: Doxorubicin)
| Time (hours) | Cumulative Release (%) at pH 7.4 ± SD | Cumulative Release (%) at pH 5.5 ± SD |
| 1 | 12.5 ± 1.8 | 20.1 ± 2.2 |
| 4 | 25.3 ± 2.5 | 41.5 ± 3.1 |
| 8 | 38.9 ± 3.1 | 60.2 ± 3.9 |
| 24 | 65.7 ± 4.2 | 88.9 ± 4.5 |
| 48 | 78.2 ± 3.8 | 94.3 ± 3.2 |
Table 4: Illustrative In Vivo Biodistribution of Chitosan-Cy7.5 Nanoparticles
(Data presented as % Injected Dose per Gram of Tissue (%ID/g) at 24 hours post-injection)
| Organ | %ID/g ± SD |
| Liver | 22.5 ± 3.8 |
| Spleen | 15.1 ± 2.9 |
| Kidneys | 4.8 ± 1.1 |
| Lungs | 3.5 ± 0.9 |
| Tumor | 9.2 ± 2.5 |
| Blood | 1.5 ± 0.5 |
Mandatory Visualizations
Experimental Workflows & Biological Pathways
Caption: Workflow for Synthesis and Characterization.
Caption: Cellular Uptake and Trafficking Pathway.
References
- 1. Preparation and Characterisation of Highly Loaded Fluorescent Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Chitosan Nanoparticles and Its Application in Non-Parenteral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Advances in Chitosan-Based Nanoparticles for Drug Delivery | MDPI [mdpi.com]
- 5. thescipub.com [thescipub.com]
- 6. Biocompatibility of Chitosan Carriers with Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chitosan Nanoparticles-Insight into Properties, Functionalization and Applications in Drug Delivery and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cyanine-loaded lipid nanoparticles for improved in vivo fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Chitosan nanoparticles: Green synthesis, biological activities, and sustainable frontiers in targeted drug delivery and cancer nanomedicine – A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. neptjournal.com [neptjournal.com]
- 14. iijls.com [iijls.com]
- 15. mdpi.com [mdpi.com]
- 16. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of particle size & zeta potential [bio-protocol.org]
- 19. mdpi.com [mdpi.com]
- 20. Drug Loading in Chitosan-Based Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. rjptonline.org [rjptonline.org]
- 23. researchgate.net [researchgate.net]
- 24. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 25. medic.upm.edu.my [medic.upm.edu.my]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Chitosan Nanoparticles: Shedding Light on Immunotoxicity and Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In vitro effects of chitosan nanoparticles on proliferation of human gastric carcinoma cell line MGC803 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis, Characterization and Cytotoxicity Investigation of Chitosan-Amino Acid Derivatives Nanoparticles in Human Breast Cancer Cell Lines [scielo.org.mx]
- 31. frontiersin.org [frontiersin.org]
- 32. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 33. akinainc.com [akinainc.com]
- 34. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for Near-Infrared Fluorescence Imaging of Tumors using Chitosan-Cy7.5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescence imaging is a powerful technique for visualizing biological processes in vivo due to the low autofluorescence and deep tissue penetration of NIR light. Chitosan, a biocompatible and biodegradable polysaccharide, serves as an excellent carrier for imaging agents. When conjugated with a NIR fluorophore like Cyanine 7.5 (Cy7.5), Chitosan nanoparticles can passively target tumor tissues through the Enhanced Permeability and Retention (EPR) effect. This document provides detailed application notes and protocols for the use of Chitosan-Cy7.5 nanoparticles for NIR fluorescence imaging of tumors.
Principle of Tumor Targeting
The accumulation of Chitosan-Cy7.5 nanoparticles in tumor tissue is primarily attributed to the EPR effect. Tumor blood vessels are often poorly formed and have wider fenestrations than normal vessels, allowing nanoparticles to extravasate into the tumor interstitium.[1][2][3][4][5] Furthermore, tumors typically have poor lymphatic drainage, which leads to the retention of the nanoparticles in the tumor microenvironment.[4] This passive targeting strategy allows for enhanced visualization of the tumor mass against the surrounding healthy tissue.
Physicochemical Properties of Chitosan-Cy7.5 Nanoparticles
The following table summarizes typical physicochemical properties of chitosan-based nanoparticles designed for imaging applications. The exact values for a specific Chitosan-Cy7.5 formulation may vary depending on the synthesis protocol.
| Property | Representative Value | Method of Measurement |
| Average Particle Size | 150 - 350 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | +20 to +40 mV | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency of Cy7.5 | > 80% | UV-Vis Spectroscopy |
| Excitation Wavelength (Cy7.5) | ~750 nm | Spectrofluorometry |
| Emission Wavelength (Cy7.5) | ~778 nm | Spectrofluorometry |
Experimental Protocols
I. Synthesis of Chitosan-Cy7.5 Nanoparticles
This protocol describes a common method for synthesizing Chitosan-Cy7.5 nanoparticles using an ionic gelation method and covalent conjugation of the dye.
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Cy7.5-NHS ester
-
Dimethyl sulfoxide (DMSO)
-
Dialysis membrane (MWCO 10-14 kDa)
-
Deionized water
Protocol:
-
Chitosan Solution Preparation: Dissolve 100 mg of chitosan in 100 mL of a 1% (v/v) acetic acid solution with continuous stirring for 2 hours at room temperature.
-
Cy7.5 Conjugation:
-
Dissolve 1 mg of Cy7.5-NHS ester in 1 mL of DMSO.
-
Slowly add the Cy7.5 solution to the chitosan solution while stirring.
-
Allow the reaction to proceed for 4-6 hours at room temperature in the dark.
-
-
Nanoparticle Formation:
-
Prepare a 0.1% (w/v) TPP solution in deionized water.
-
Add the TPP solution dropwise to the Chitosan-Cy7.5 solution under constant magnetic stirring.
-
Continue stirring for 30 minutes to allow for the formation of nanoparticles.
-
-
Purification:
-
Transfer the nanoparticle suspension to a dialysis membrane.
-
Dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted reagents.
-
-
Characterization:
-
Measure the particle size and zeta potential using DLS.
-
Determine the concentration of conjugated Cy7.5 using a spectrophotometer.
-
Visualize the nanoparticle morphology using Transmission Electron Microscopy (TEM).
-
References
Application Notes: A Step-by-Step Guide for Chitosan-Cy7.5 Conjugation to Antibodies
Introduction
This document provides a comprehensive protocol for the covalent conjugation of the near-infrared (NIR) fluorescent dye, Cy7.5, to chitosan, and the subsequent conjugation of this complex to an antibody of interest. Chitosan, a biocompatible and biodegradable natural polymer, serves as a versatile carrier.[1][2] Its abundant primary amine groups allow for straightforward chemical modification.[3][4] By first labeling chitosan with Cy7.5 and then conjugating it to a targeting antibody, researchers can create a powerful tool for various biomedical applications, including in vivo imaging, targeted drug delivery, and immunotheranostics.[5][6] The resulting conjugate leverages the specificity of the antibody to target specific cells or tissues, while the Chitosan-Cy7.5 component provides a stable and bright fluorescent signal for detection and imaging.[5][6] This two-step method allows for a higher dye-to-antibody ratio than direct labeling, potentially amplifying the signal.
The protocol detailed below employs two well-established bioconjugation chemistries:
-
NHS-Ester Chemistry: To conjugate the amine-reactive Cy7.5 NHS ester to the primary amines of chitosan.
-
Carbodiimide (EDC/NHS) Chemistry: To conjugate the remaining free amines of the Chitosan-Cy7.5 complex to the carboxyl groups on the antibody.[4][7]
Experimental Workflow Overview
The overall process involves the initial activation and labeling of chitosan with Cy7.5 dye, followed by purification. The antibody is then prepared and activated for conjugation with the Chitosan-Cy7.5 complex. The final conjugate is purified and characterized to determine the degree of labeling and functionality.
Caption: High-level experimental workflow for the two-step conjugation process.
Part 1: Synthesis of Chitosan-Cy7.5 Conjugate
This part of the protocol describes the labeling of chitosan with an amine-reactive Cy7.5 NHS ester. The reaction targets the primary amine groups on the chitosan backbone.
Materials and Reagents
-
Low molecular weight, water-soluble Chitosan (e.g., Chitosan oligosaccharide)
-
Cy7.5 NHS Ester (stored desiccated at -20°C)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES Buffer (pH 6.0-6.5)
-
Purification: Dialysis tubing (MWCO 10-14 kDa) or Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Deionized (DI) Water
Note on Chitosan Solubility: Standard chitosan precipitates in neutral or basic pH, where NHS-ester reactions are most efficient.[8] Therefore, using a water-soluble chitosan derivative or performing the reaction at a slightly acidic pH (e.g., 6.0-6.5) is critical. While less efficient, conjugation will still occur at this pH.
Protocol: Chitosan-Cy7.5 Conjugation
-
Prepare Chitosan Solution:
-
Dissolve chitosan in 0.1 M MES buffer (pH 6.0) to a final concentration of 2-5 mg/mL.
-
Stir until fully dissolved. This may require gentle heating or extended stirring.
-
-
Prepare Cy7.5 NHS Ester Stock Solution:
-
Conjugation Reaction:
-
Calculate the required volume of Cy7.5 stock solution. A molar ratio of 10:1 to 20:1 (Cy7.5:Chitosan) is a good starting point for optimization. The calculation will depend on the molecular weight and degree of deacetylation of your specific chitosan.
-
Slowly add the calculated volume of the Cy7.5 DMSO solution to the stirring chitosan solution.
-
Protect the reaction mixture from light and incubate at room temperature for 1-2 hours with gentle stirring.
-
-
Purification of Chitosan-Cy7.5:
-
To remove unconjugated dye, purify the reaction mixture using either dialysis or size-exclusion chromatography.
-
Dialysis: Transfer the reaction mixture to a dialysis tube (10-14 kDa MWCO) and dialyze against DI water or PBS (pH 7.4) for 24-48 hours, with several buffer changes.
-
Size-Exclusion Chromatography (SEC): Equilibrate a Sephadex G-25 column with PBS (pH 7.4). Load the reaction mixture onto the column. The first colored fraction to elute will be the Chitosan-Cy7.5 conjugate.[11][12]
-
-
Characterization and Storage:
-
Measure the absorbance of the purified conjugate at 280 nm and ~750 nm (the absorbance maximum for Cy7.5).[11]
-
The presence of a peak at ~750 nm confirms successful conjugation.
-
Store the purified Chitosan-Cy7.5 solution at 4°C, protected from light. For long-term storage, lyophilize the product or store at -20°C.
-
Part 2: Conjugation of Chitosan-Cy7.5 to Antibodies
This step utilizes EDC/NHS chemistry to form a stable amide bond between the remaining primary amines on the Chitosan-Cy7.5 complex and the carboxyl groups (glutamic acid, aspartic acid) on the antibody.[4][7]
Chemical Reaction Pathway
Caption: EDC/NHS chemistry for antibody and chitosan-amine conjugation.
Materials and Reagents
-
Purified Chitosan-Cy7.5 (from Part 1)
-
Antibody of interest (in an amine-free buffer like PBS or MES)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Purification: SEC column (e.g., Sepharose CL-6B) or Protein A/G affinity chromatography
Protocol: Antibody Conjugation
-
Prepare the Antibody:
-
Prepare EDC/NHS Solutions:
-
Immediately before use, prepare 10 mg/mL solutions of both EDC and NHS in cold DI water or MES buffer. These reagents hydrolyze quickly in water.
-
-
Conjugation Reaction:
-
Combine the purified Chitosan-Cy7.5 and the antibody solution in a microcentrifuge tube. A molar ratio of 5:1 to 10:1 (Chitosan-Cy7.5 : Antibody) is a recommended starting point.
-
Add the EDC solution to the mixture, followed immediately by the NHS solution. A final concentration of 2-4 mM for EDC and 5-10 mM for NHS is typical.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Quench the Reaction:
-
Add the quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to quench any unreacted NHS-esters.[9]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Final Conjugate:
-
Separate the final Chitosan-Cy7.5-Antibody conjugate from unreacted components.
-
Size-Exclusion Chromatography (SEC): This is the most common method. The larger conjugate will elute first.
-
Affinity Chromatography: If applicable, use a Protein A or Protein G column to capture the antibody conjugate, allowing unconjugated Chitosan-Cy7.5 to be washed away.
-
Characterization of the Final Conjugate
Degree of Labeling (DOL)
The DOL, representing the average number of Cy7.5 molecules per antibody, can be estimated using spectrophotometry.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and ~750 nm (Amax for Cy7.5).
-
Calculate the molar concentration of the dye using the Beer-Lambert law (A = εcl) and the extinction coefficient for Cy7.5.
-
Calculate the protein concentration after correcting the A280 reading for the dye's absorbance at that wavelength.[11]
-
The DOL is the ratio of the molar concentration of the dye to the molar concentration of the antibody.
Formula for Degree of Labeling (DOL):
DOL = (Amax / εdye) / ((A280 - (Amax * CF)) / εprotein)[11]
Where:
-
Amax: Absorbance of the conjugate at ~750 nm.
-
A280: Absorbance of the conjugate at 280 nm.
-
εdye: Molar extinction coefficient of Cy7.5 (~250,000 M⁻¹cm⁻¹).[11]
-
εprotein: Molar extinction coefficient of the antibody (~210,000 M⁻¹cm⁻¹ for IgG).[11]
-
CF: Correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer, often around 0.05).
Functional Analysis
It is crucial to verify that the conjugation process has not compromised the antibody's binding affinity. This can be assessed using methods such as ELISA or flow cytometry, comparing the binding of the conjugated antibody to that of the unconjugated antibody.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the conjugation protocols. These values may require optimization depending on the specific antibody and chitosan used.
Table 1: Recommended Reaction Conditions for Cy7.5-Antibody Conjugation
| Parameter | Recommended Value | Reference |
| Antibody Concentration | 2-10 mg/mL | [11][12] |
| Buffer pH (NHS-Ester Reaction) | 8.3 - 8.5 | [11] |
| Buffer pH (EDC/NHS Reaction) | 6.0 | - |
| Molar Ratio (Dye:Ab) | 10:1 to 20:1 | [11] |
| Reaction Time | 1 hour | [11] |
| Reaction Temperature | Room Temperature |
Table 2: Spectrophotometric Constants for DOL Calculation
| Parameter | Value | Reference |
| εdye (Cy7.5) | ~250,000 M⁻¹cm⁻¹ | [11] |
| εprotein (IgG) | ~210,000 M⁻¹cm⁻¹ | [11] |
| Amax (Cy7.5) | ~750 nm | [11] |
| Amax (Protein) | 280 nm | [11] |
Troubleshooting and Application Notes
-
Low Conjugation Efficiency:
-
Ensure the antibody buffer is free of primary amines (Tris, glycine, azide).[9][11]
-
Verify the activity of the Cy7.5 NHS ester; it is moisture-sensitive and degrades over time.[11] Use fresh DMSO.
-
Confirm the activity of EDC/NHS reagents; prepare solutions immediately before use.
-
Optimize the molar ratios of reactants.
-
-
Antibody Aggregation: Precipitation during the reaction may indicate aggregation. Reduce the concentration of reactants or add a non-amine-based stabilizing agent.
-
Storage: Store the final conjugate at 4°C in a sterile buffer containing a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., 0.05% sodium azide), protected from light.[11] For long-term storage, aliquot and freeze at -80°C.[10]
-
Applications: The Chitosan-Cy7.5-Antibody conjugate is suitable for a range of applications, including targeted molecular imaging in preclinical models, flow cytometry, and high-content screening. The use of a biocompatible chitosan backbone may improve the pharmacokinetic profile of the antibody conjugate.[5]
References
- 1. Biomedical Applications of Chitosan and Its Derivative Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chitosan Derivatives: Introducing New Functionalities with a Controlled Molecular Architecture for Innovative Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Chitosan Conjugates: Current Synthetic Strategies and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bioengineering chitosan-antibody/fluorescent quantum dot nanoconjugates for targeted immunotheranostics of non-hodgkin B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. furthlab.xyz [furthlab.xyz]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. docs.aatbio.com [docs.aatbio.com]
Application Notes: Live-Cell Imaging with Chitosan-Cy7.5
References
- 1. jairjp.com [jairjp.com]
- 2. Crosstalk between chitosan and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Chitosan-Based Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of chitosan derivatives for biomedical applications - American Chemical Society [acs.digitellinc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. biochemjournal.com [biochemjournal.com]
- 9. Chitosan Nanoparticles at the Biological Interface: Implications for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence Modified Chitosan-Coated Magnetic Nanoparticles for High-Efficient Cellular Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence Modified Chitosan-Coated Magnetic Nanoparticles for High-Efficient Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Imaging Probes - BioActs [bioacts.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Studies Regarding the Safety of Chitosan and Hyaluronic Acid-Based Nanohydrogels Containing Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biocompatibility of Chitosan Carriers with Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracellular Tracking of Chitosan-Cy7.5 Labeled Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and intracellular tracking of Chitosan-Cy7.5 labeled nanoparticles. The protocols outlined below are intended to assist researchers in visualizing and quantifying the cellular uptake and trafficking of these nanoparticles, which is crucial for the development of effective drug delivery systems.
Introduction
Chitosan, a natural polysaccharide, has garnered significant attention in drug delivery due to its biocompatibility, biodegradability, and mucoadhesive properties. Labeling chitosan nanoparticles with near-infrared fluorescent dyes like Cyanine7.5 (Cy7.5) allows for sensitive and deep-tissue tracking of their intracellular fate. Understanding the mechanisms of cellular uptake and the subsequent intracellular pathways is paramount for optimizing nanoparticle design to ensure efficient delivery of therapeutic payloads to target organelles and enhance therapeutic efficacy. This document provides detailed protocols for the preparation of Chitosan-Cy7.5 nanoparticles and their subsequent tracking in vitro using confocal microscopy and flow cytometry.
Quantitative Data Summary
The following tables summarize typical quantitative data for Chitosan-Cy7.5 labeled nanoparticles and their interaction with cells. These values can serve as a benchmark for researchers.
Table 1: Physicochemical Properties of Chitosan-Cy7.5 Nanoparticles
| Parameter | Typical Value |
| Mean Diameter (nm) | 150 - 300 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential (mV) | +20 to +40 mV |
| Cy7.5 Labeling Efficiency | > 80% |
Table 2: Cellular Uptake Quantification
| Cell Line | Incubation Time (hr) | Nanoparticle Conc. (µg/mL) | Uptake Efficiency (%) (Flow Cytometry) |
| HeLa | 4 | 100 | ~75% |
| A549[1] | 4 | 100 | ~60% |
| RAW 264.7[2][3] | 4 | 250 | ~85% |
Experimental Protocols
Preparation of Chitosan-Cy7.5 Labeled Nanoparticles
This protocol describes the preparation of Chitosan-Cy7.5 nanoparticles using the ionic gelation method.[4]
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Cy7.5-NHS ester
-
Dimethyl sulfoxide (DMSO)
-
Dialysis membrane (MWCO 10-14 kDa)
-
Ultrapure water
Procedure:
-
Chitosan Solution Preparation: Dissolve 100 mg of chitosan in 100 mL of a 1% (v/v) acetic acid solution. Stir overnight at room temperature to ensure complete dissolution.
-
Cy7.5 Labeling of Chitosan:
-
Dissolve 1 mg of Cy7.5-NHS ester in 100 µL of DMSO.
-
Add the Cy7.5 solution dropwise to 10 mL of the chitosan solution while stirring.
-
Allow the reaction to proceed for 4 hours at room temperature in the dark.
-
Dialyze the mixture against ultrapure water for 48 hours to remove unreacted dye, changing the water every 6-8 hours.
-
-
Nanoparticle Formation (Ionic Gelation):
-
Prepare a 0.1% (w/v) TPP solution in ultrapure water.
-
While stirring the Chitosan-Cy7.5 solution at a moderate speed, add the TPP solution dropwise until a faint opalescence is observed, indicating nanoparticle formation. A typical ratio is 5:1 (Chitosan solution: TPP solution, v/v).
-
Continue stirring for an additional 30 minutes.
-
-
Purification: Centrifuge the nanoparticle suspension at 14,000 rpm for 30 minutes. Discard the supernatant and resuspend the pellet in ultrapure water. Repeat this washing step twice.
-
Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). The labeling efficiency can be determined using a spectrophotometer.
Cell Culture and Incubation with Nanoparticles
Materials:
-
Selected cell line (e.g., HeLa, A549, RAW 264.7)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Chitosan-Cy7.5 nanoparticle suspension
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry, chambered coverglass for confocal microscopy) at a density that will result in 70-80% confluency at the time of the experiment.
-
Incubation:
-
The following day, remove the culture medium and replace it with fresh medium containing the desired concentration of Chitosan-Cy7.5 nanoparticles (e.g., 100 µg/mL).
-
Incubate the cells for the desired time points (e.g., 1, 4, 12, 24 hours) at 37°C in a 5% CO2 incubator.
-
Intracellular Tracking by Confocal Laser Scanning Microscopy (CLSM)
This protocol outlines the steps for visualizing the intracellular localization of Chitosan-Cy7.5 nanoparticles.[5][6]
Materials:
-
Cells incubated with Chitosan-Cy7.5 nanoparticles in chambered coverglass
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
Mounting medium
-
Confocal microscope with appropriate laser lines (e.g., 633 nm or 647 nm for Cy7.5, 405 nm for DAPI)
Procedure:
-
Washing: After incubation, gently wash the cells three times with PBS to remove non-internalized nanoparticles.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Add a drop of mounting medium to the coverglass and seal it.
-
Imaging: Visualize the cells using a confocal microscope. Acquire images in the Cy7.5 and DAPI channels to observe the intracellular distribution of the nanoparticles relative to the nucleus.
Quantification of Cellular Uptake by Flow Cytometry
Flow cytometry provides a quantitative measure of nanoparticle uptake by a large population of cells.[7][8][9]
Materials:
-
Cells incubated with Chitosan-Cy7.5 nanoparticles in a 6-well plate
-
PBS
-
Trypsin-EDTA solution
-
Flow cytometry tubes
-
Flow cytometer with a laser capable of exciting Cy7.5 (e.g., 633 nm or 640 nm)
Procedure:
-
Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Cell Detachment: Add trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralization: Add complete medium to neutralize the trypsin.
-
Cell Collection: Transfer the cell suspension to a flow cytometry tube.
-
Centrifugation: Centrifuge the cells at 1,500 rpm for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
Analysis: Analyze the samples on a flow cytometer. The percentage of Cy7.5-positive cells and the mean fluorescence intensity will provide a quantitative measure of nanoparticle uptake.
Visualizations
The following diagrams illustrate key aspects of the experimental workflow and underlying biological processes.
Caption: Experimental workflow for intracellular tracking of Chitosan-Cy7.5 nanoparticles.
Caption: Potential endocytic pathways for Chitosan nanoparticle uptake.[1][10]
Caption: Influence of nanoparticle characteristics on cellular uptake efficiency.[1]
References
- 1. Chitosan Nanoparticles at the Biological Interface: Implications for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular disposition of chitosan nanoparticles in macrophages: intracellular uptake, exocytosis, and intercellular transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iijls.com [iijls.com]
- 5. Tracking Nanoparticles in Three-Dimensional Tissue-Engineered Models Using Confocal Laser Scanning Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 6. Real-Time Particle Tracking for Studying Intracellular Trafficking of Pharmaceutical Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. Nanoparticle uptake measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Chytosan-Cy7.5 Uptake by Flow Cytometry: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chitosan, a natural polysaccharide derived from chitin, has garnered significant attention in drug delivery due to its biocompatibility, biodegradability, and mucoadhesive properties. When functionalized with fluorescent dyes such as Cyanine 7.5 (Cy7.5), a near-infrared fluorescent dye, chitosan nanoparticles can be effectively tracked and quantified as they are internalized by cells. This application note provides a detailed protocol for quantifying the uptake of Chitosan-Cy7.5 nanoparticles by target cells using flow cytometry, a powerful technique for high-throughput, single-cell analysis.
The positive charge of chitosan facilitates its interaction with the negatively charged cell membrane, promoting cellular uptake primarily through various endocytic pathways.[1][2] Understanding the kinetics and extent of this uptake is crucial for optimizing the design of chitosan-based drug delivery systems. Flow cytometry allows for the rapid and quantitative measurement of the fluorescence intensity of individual cells, which directly correlates with the amount of internalized Chitosan-Cy7.5.
Experimental Protocols
This section details the necessary protocols for preparing cells, conducting the uptake experiment, and analyzing the samples by flow cytometry.
Materials and Reagents
-
Chitosan-Cy7.5 nanoparticles
-
Target cell line (e.g., HeLa, A549, RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer equipped with a laser capable of exciting Cy7.5 (e.g., 633 nm or 640 nm laser)
Protocol 1: Cell Preparation and Seeding
-
Culture the target cells in complete culture medium in a T-75 flask until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete culture medium and perform a cell count.
-
Seed the cells into a 24-well plate at a density of 1 x 10^5 cells per well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Protocol 2: Chitosan-Cy7.5 Nanoparticle Uptake Assay
-
Prepare a stock solution of Chitosan-Cy7.5 nanoparticles in an appropriate solvent (e.g., sterile water or PBS) and dilute it to the desired concentrations in complete culture medium.
-
Remove the culture medium from the wells of the 24-well plate containing the seeded cells.
-
Add the Chitosan-Cy7.5 nanoparticle solutions at various concentrations to the wells. Include a negative control of untreated cells.
-
Incubate the plate for different time points (e.g., 1, 4, 12, and 24 hours) at 37°C.
-
Following incubation, wash the cells twice with ice-cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using Trypsin-EDTA and neutralize with complete culture medium.
-
Transfer the cell suspension to microcentrifuge tubes and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
(Optional) Add a viability dye like Propidium Iodide (PI) to distinguish between live and dead cells.
-
Keep the samples on ice and protected from light until analysis.
Protocol 3: Flow Cytometry Analysis
-
Set up the flow cytometer with the appropriate laser and filter settings for Cy7.5 detection (Excitation: ~650 nm, Emission: ~785 nm).[3]
-
Use the unstained (negative control) cells to set the forward scatter (FSC) and side scatter (SSC) voltages to gate the cell population of interest and to set the baseline for the Cy7.5 fluorescence channel.
-
Run a compensation control if performing multicolor analysis.
-
Acquire data for each sample, collecting at least 10,000 events per sample.
-
Analyze the data using appropriate flow cytometry software. Gate on the live, single-cell population.
-
Quantify the uptake by measuring the percentage of Cy7.5-positive cells and the mean fluorescence intensity (MFI) of the positive population.[4][5]
Data Presentation
The uptake of Chitosan-Cy7.5 can be quantified by analyzing the percentage of fluorescent cells and the mean fluorescence intensity (MFI), which reflects the average number of nanoparticles per cell.
Table 1: Concentration-Dependent Uptake of Chitosan-Cy7.5 Nanoparticles
This table illustrates the effect of increasing concentrations of Chitosan-Cy7.5 on cellular uptake after a fixed incubation time (e.g., 4 hours).
| Chitosan-Cy7.5 Concentration (µg/mL) | Percentage of Cy7.5-Positive Cells (%) | Mean Fluorescence Intensity (MFI) |
| 0 (Control) | 0.5 ± 0.2 | 10 ± 2 |
| 10 | 25.3 ± 3.1 | 150 ± 15 |
| 25 | 60.8 ± 5.5 | 450 ± 38 |
| 50 | 85.1 ± 4.2 | 980 ± 75 |
| 100 | 95.6 ± 2.8 | 1850 ± 120 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Dependent Uptake of Chitosan-Cy7.5 Nanoparticles
This table shows the kinetics of Chitosan-Cy7.5 uptake at a fixed concentration (e.g., 50 µg/mL) over time.
| Incubation Time (hours) | Percentage of Cy7.5-Positive Cells (%) | Mean Fluorescence Intensity (MFI) |
| 0 (Control) | 0.5 ± 0.2 | 10 ± 2 |
| 1 | 45.2 ± 3.8 | 350 ± 30 |
| 4 | 85.1 ± 4.2 | 980 ± 75 |
| 12 | 92.3 ± 3.1 | 1500 ± 110 |
| 24 | 96.5 ± 2.5 | 1750 ± 130 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Cellular Uptake Pathway of Chitosan Nanoparticles
The cellular uptake of chitosan nanoparticles is a complex process primarily mediated by endocytosis. The cationic nature of chitosan facilitates its interaction with the negatively charged cell surface, triggering internalization. The main endocytic pathways involved are clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[1][2]
Caption: Major endocytic pathways for Chitosan nanoparticle uptake.
Experimental Workflow for Quantifying Chitosan-Cy7.5 Uptake
This diagram outlines the key steps involved in the quantification of Chitosan-Cy7.5 nanoparticle uptake using flow cytometry, from cell culture to data analysis.
Caption: Workflow for Chitosan-Cy7.5 uptake analysis by flow cytometry.
Logical Relationship for Data Interpretation
This diagram illustrates the logical flow from experimental parameters to the final interpretation of Chitosan-Cy7.5 nanoparticle uptake.
Caption: Logical flow for interpreting Chitosan-Cy7.5 uptake data.
Troubleshooting
A common issue in nanoparticle uptake studies is the presence of aggregates or unbound particles that can lead to false-positive signals.
Table 3: Common Troubleshooting Scenarios
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence in the control sample | Autofluorescence of cells or media components. | Run an unstained cell control to set the baseline fluorescence. Use a media-only control to check for fluorescent contaminants. |
| Low fluorescence signal in treated cells | Inefficient uptake, low nanoparticle concentration, or fluorophore quenching. | Increase nanoparticle concentration or incubation time. Ensure Chitosan-Cy7.5 is properly stored to prevent photobleaching. |
| High variability between replicates | Inconsistent cell numbers or nanoparticle concentrations. | Ensure accurate cell counting and seeding. Prepare nanoparticle dilutions fresh for each experiment. |
| Presence of debris or aggregates in the scatter plot | Cell death or nanoparticle aggregation. | Use a viability dye to exclude dead cells from the analysis.[6] Filter the nanoparticle solution before adding to cells. |
| Difficulty distinguishing between surface-bound and internalized nanoparticles | Incomplete washing. | Wash cells thoroughly with ice-cold PBS. Consider using a quenching agent like Trypan Blue to quench the fluorescence of non-internalized particles.[7] |
References
- 1. Chitosan Nanoparticles at the Biological Interface: Implications for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocytosis: The Nanoparticle and Submicron Nanocompounds Gateway into the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Data analysis in flow cytometry | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Chitosan-Cy7.5 as a Probe for Assessing Membrane Integrity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitosan, a natural polycationic polymer, is known for its biocompatibility and biodegradability.[1][2] Its positively charged amino groups interact with negatively charged cell membranes, a property that can be harnessed for various biomedical applications, including drug delivery and bioimaging.[2][3] When conjugated with a near-infrared (NIR) fluorescent dye such as Cyanine 7.5 (Cy7.5), chitosan is transformed into a powerful tool for fluorescent labeling and imaging.[4][5]
This document provides detailed application notes and protocols for utilizing Chitosan-Cy7.5 as a fluorescent probe to assess cell membrane integrity. The fundamental principle of this application lies in the differential interaction of the cationic Chitosan-Cy7.5 with intact versus compromised cell membranes. Cells that have lost membrane integrity, a hallmark of necrosis or late-stage apoptosis, expose more negatively charged phospholipids on their surface, leading to a stronger electrostatic interaction with and higher accumulation of the positively charged Chitosan-Cy7.5 probe.[6] This results in a significantly higher fluorescence signal in non-viable cells compared to healthy, viable cells.
Key Applications
-
Real-time monitoring of cytotoxicity in response to drug candidates.
-
Quantification of cell viability in cell culture.
-
Fluorescence microscopy and flow cytometry-based assessment of cell death.
-
In vivo imaging of tissue damage and cell death.[4]
Quantitative Data Summary
The performance of Chitosan-Cy7.5 as a membrane integrity probe can be quantified by comparing the fluorescence intensity between viable and non-viable cell populations. Below are the spectral properties and expected performance characteristics of the probe.
Table 1: Spectral Properties of Cy7.5 Fluorophore
| Property | Wavelength (nm) |
| Maximum Excitation (Ex) | ~750 - 788 nm |
| Maximum Emission (Em) | ~780 - 808 nm |
Note: Optimal filter sets for fluorescence microscopy and flow cytometry should be chosen to match these spectral characteristics.[7][8]
Table 2: Representative Performance Data for Membrane Integrity Assessment
| Parameter | Live Cells (Intact Membrane) | Dead/Dying Cells (Compromised Membrane) |
| Relative Fluorescence Intensity (Microscopy) | Low / Background | High / Bright |
| Mean Fluorescence Intensity (Flow Cytometry) | Low | High (typically >10-fold increase) |
| Percentage of Positive Cells | < 5% | > 95% (in a pure non-viable population) |
The data in Table 2 is representative and based on the established mechanism of polycationic molecule interaction with cell membranes. Actual values may vary depending on cell type, experimental conditions, and the specific Chitosan-Cy7.5 conjugate used.
Experimental Protocols
Protocol 1: In Vitro Assessment of Membrane Integrity by Fluorescence Microscopy
This protocol details the steps for staining a mixed population of live and dead cells with Chitosan-Cy7.5 for visualization with a fluorescence microscope.
Materials:
-
Chitosan-Cy7.5 (e.g., MW 75000)[4]
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium appropriate for the cell line
-
Cells in culture (adherent or suspension)
-
Positive control for cell death (e.g., 70% ethanol, heat shock, or a known cytotoxic agent)
-
Fluorescence microscope with appropriate NIR filter sets (e.g., Excitation: 750/40 nm, Emission: 810/60 nm)
Procedure:
-
Cell Preparation:
-
For adherent cells, seed cells on glass-bottom dishes or coverslips and culture until the desired confluency is reached.
-
For suspension cells, culture cells in appropriate flasks.
-
Prepare a positive control sample by treating cells with a cytotoxic agent to induce membrane damage. For example, incubate cells with 70% ethanol for 30 minutes.
-
-
Preparation of Chitosan-Cy7.5 Staining Solution:
-
Prepare a stock solution of Chitosan-Cy7.5 in a suitable solvent (e.g., sterile water or PBS) at a concentration of 1 mg/mL.
-
Dilute the stock solution in cell culture medium or PBS to a final working concentration. The optimal concentration should be determined empirically but typically ranges from 10 to 100 µg/mL.
-
-
Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the Chitosan-Cy7.5 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with PBS to remove unbound probe.
-
-
Imaging:
-
Mount the coverslips on a microscope slide with a drop of PBS or an anti-fade mounting medium. For glass-bottom dishes, add fresh PBS or medium.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate NIR filters.
-
Acquire images of both the untreated (negative control) and treated (positive control) cells to establish baseline and maximal staining, respectively. Live cells should exhibit minimal fluorescence, while cells with compromised membranes will be brightly fluorescent.
-
Protocol 2: Quantitative Analysis of Cell Viability by Flow Cytometry
This protocol provides a method for quantifying the percentage of viable and non-viable cells in a population using Chitosan-Cy7.5 and a flow cytometer.
Materials:
-
Chitosan-Cy7.5
-
PBS, sterile
-
Cell culture medium
-
Suspension cells or trypsinized adherent cells
-
Positive control for cell death
-
Flow cytometer with a laser capable of exciting Cy7.5 (e.g., 633 nm or 640 nm laser, although suboptimal, or a dedicated ~785 nm laser if available) and appropriate emission filters.
Procedure:
-
Cell Preparation:
-
Harvest cells and adjust the cell density to approximately 1 x 10^6 cells/mL in cold PBS or culture medium.
-
Prepare a negative control (untreated live cells) and a positive control (e.g., heat-killed or ethanol-treated cells).
-
-
Preparation of Staining Solution:
-
Prepare a Chitosan-Cy7.5 staining solution at twice the final desired concentration in PBS or medium. A final concentration between 10-100 µg/mL is a good starting point for optimization.
-
-
Staining:
-
Add an equal volume of the 2X Chitosan-Cy7.5 staining solution to the cell suspension.
-
Incubate for 15-30 minutes on ice or at room temperature, protected from light.
-
-
Washing:
-
Wash the cells twice by adding 1-2 mL of cold PBS, centrifuging at 300 x g for 5 minutes, and discarding the supernatant.
-
Resuspend the final cell pellet in 0.5 mL of PBS for analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on the flow cytometer.
-
Use the unstained and positive control samples to set the appropriate voltages and gates for the Chitosan-Cy7.5 positive population.
-
Acquire data for all samples, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
-
The percentage of cells in the "high fluorescence" gate represents the non-viable population with compromised membrane integrity.
-
Mechanism of Action and Visualizations
The primary mechanism for Chitosan-Cy7.5 as a membrane integrity probe is the electrostatic interaction between the positively charged chitosan and the negatively charged components of the cell membrane. Healthy cells maintain an asymmetric lipid bilayer with predominantly neutral phospholipids on the outer leaflet. In contrast, cells undergoing necrosis or apoptosis lose this asymmetry, exposing negatively charged phosphatidylserine and other molecules, which dramatically increases the binding of the cationic Chitosan-Cy7.5 probe.
Caption: Mechanism of Chitosan-Cy7.5 as a membrane integrity probe.
Caption: Experimental workflow for assessing membrane integrity.
References
- 1. Fluorescence Modified Chitosan-Coated Magnetic Nanoparticles for High-Efficient Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescent property of glycol chitosan-fluorescein isothiocyanate conjugate for bio-imaging material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Cy7.5 NHS ester, 2708152-94-5 | BroadPharm [broadpharm.com]
Application Notes and Protocols for Dual-Modality Imaging Using Chitosan-Cy7.5 and MRI Contrast Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dual-modality imaging, which combines two or more imaging techniques, offers a powerful approach for preclinical and clinical research. This strategy leverages the strengths of individual modalities to provide a more comprehensive understanding of biological processes. Near-infrared (NIR) fluorescence imaging provides high sensitivity, while magnetic resonance imaging (MRI) offers excellent spatial resolution and soft-tissue contrast. The combination of these two modalities enables both sensitive detection and precise localization of molecular probes.
Chitosan, a biocompatible and biodegradable polysaccharide, serves as an excellent nanocarrier for delivering imaging agents. Its surface can be readily modified to conjugate fluorophores, such as Cyanine7.5 (Cy7.5), for NIR imaging, and chelators for MRI contrast agents, like gadolinium (Gd(III)), or to encapsulate superparamagnetic iron oxide nanoparticles (SPIOs). This document provides detailed application notes and protocols for the synthesis, characterization, and application of Chitosan-Cy7.5 and MRI contrast agent-based nanoparticles for dual-modality imaging, with a primary focus on cancer research.
Data Presentation
Table 1: Physicochemical Properties of Chitosan-Based Nanoparticles for Dual-Modality Imaging
| Nanoparticle Formulation | Mean Diameter (nm) | Zeta Potential (mV) | MRI Contrast Agent | Longitudinal Relaxivity (r1) (mM⁻¹s⁻¹) | Reference |
| Gd-CSNPs | 153.0 ± 7.5 | 13.91 ± 4.26 | Gadolinium | 7.509 | [1] |
| CSNPs (unloaded) | 110.9 ± 6.8 | 22.30 ± 0.77 | - | - | [1] |
| Cy5.5-CNP-Gd(III) | ~350 | Not Reported | Gadolinium | Not Reported | [2][3] |
| Gd@chitosan nanoparticles | ~420 | Not Reported | Gd-DTPA | Not Reported | [4] |
| Gd-loaded CS-HA nanogels | Not Reported | Not Reported | Gadolinium | ≥ 80 | [5] |
Table 2: In Vivo Performance of Chitosan-Based Dual-Modality Imaging Agents
| Nanoparticle Formulation | Animal Model | Tumor Model | Key Findings | Reference |
| Cy5.5-CNP-Gd(III) | Tumor-bearing mice | SCC7 | Successful tumor localization with both NIRF and MR imaging. | [2] |
| Glycol Chitosan-Cy5.5-SPIOs | Tumor-bearing mice | SCC7 | Nanoparticles effectively accumulated in the tumor, enabling dual-modality imaging. | [6] |
| Gd@chitosan nanoparticles | Healthy rats | N/A (colon imaging) | Nanoparticles were retained in the colon mucosa for almost 80 minutes, enhancing the MR signal. | [4] |
Experimental Protocols
Protocol 1: Synthesis of Chitosan-Cy7.5-Gd(III) Nanoparticles
This protocol describes the synthesis of dual-modality nanoparticles composed of a chitosan backbone, the NIR fluorophore Cy7.5, and a chelated gadolinium contrast agent. The process involves the modification of chitosan, conjugation of the imaging agents, and nanoparticle formation.
Materials:
-
Glycol Chitosan (MW = 50 kDa)
-
5β-cholanic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Cy7.5-NHS ester
-
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)-NHS ester
-
Gadolinium(III) chloride (GdCl₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Methanol, anhydrous
-
Dialysis tubing (MWCO = 10-14 kDa)
-
Deionized water
Procedure:
-
Synthesis of Amphiphilic Glycol Chitosan (GC-CA):
-
Dissolve glycol chitosan in deionized water.
-
In a separate flask, dissolve 5β-cholanic acid and NHS in methanol.
-
Add the 5β-cholanic acid/NHS solution to the glycol chitosan solution with stirring.
-
Add EDC to the mixture and allow it to react for 20 hours at room temperature.
-
Dialyze the resulting solution against a water/methanol mixture and then pure water to remove unreacted reagents.
-
Lyophilize the purified solution to obtain GC-CA conjugates.
-
-
Conjugation of Cy7.5 (Cy7.5-GC-CA):
-
Dissolve the GC-CA conjugate in anhydrous DMSO.
-
Dissolve Cy7.5-NHS ester in anhydrous DMSO.
-
Slowly add the Cy7.5-NHS ester solution to the GC-CA solution while stirring.
-
Allow the reaction to proceed overnight at room temperature, protected from light.
-
Dialyze the solution against a NaCl solution and then deionized water to remove unreacted Cy7.5.
-
Lyophilize the product to obtain Cy7.5-GC-CA.
-
-
Conjugation of DOTA (DOTA-Cy7.5-GC-CA):
-
Dissolve the Cy7.5-GC-CA in anhydrous DMSO.
-
Add DOTA-NHS ester to the solution and stir for 24 hours at room temperature.
-
Dialyze the mixture against deionized water to remove unreacted DOTA.
-
Lyophilize to obtain DOTA-Cy7.5-GC-CA.
-
-
Chelation of Gadolinium and Nanoparticle Formation (Cy7.5-CNP-Gd(III)):
-
Dissolve the DOTA-Cy7.5-GC-CA in deionized water.
-
Add an excess of GdCl₃ solution and adjust the pH to 5.5.
-
Stir the solution for 24 hours at room temperature.
-
The Gd(III) chelated conjugates will self-assemble into nanoparticles.
-
Dialyze the nanoparticle suspension against deionized water to remove unchelated Gd(III).
-
Filter the final nanoparticle suspension through a 0.45 µm syringe filter.
-
Protocol 2: In Vitro Dual-Modality Imaging
This protocol outlines the procedure for evaluating the dual-modality imaging capabilities of the synthesized nanoparticles in a cell culture model.
Materials:
-
Cancer cell line (e.g., HeLa, SCC7, 4T1)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Chitosan-Cy7.5-Gd(III) nanoparticles
-
Confocal microscope with NIR imaging capabilities
-
MRI system with a high-resolution coil
Procedure:
-
Cell Culture:
-
Culture the chosen cancer cell line to 60-80% confluency in appropriate culture vessels.
-
-
Nanoparticle Incubation:
-
Prepare a working solution of Chitosan-Cy7.5-Gd(III) nanoparticles in serum-free culture medium.
-
Wash the cells with PBS and incubate them with the nanoparticle solution for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
NIR Fluorescence Imaging:
-
Wash the cells three times with PBS to remove free nanoparticles.
-
Image the cells using a confocal microscope with the appropriate laser excitation and emission filters for Cy7.5.
-
-
MRI Phantom Imaging:
-
Prepare a phantom containing a suspension of the nanoparticles at varying concentrations in agarose gel.
-
Include a control sample of agarose gel without nanoparticles.
-
Acquire T1-weighted MR images of the phantom.
-
Analyze the signal intensity to determine the T1 relaxivity (r1) of the nanoparticles.
-
Protocol 3: In Vivo Dual-Modality Imaging
This protocol details the steps for performing dual-modality imaging in a tumor-bearing animal model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Chitosan-Cy7.5-Gd(III) nanoparticles
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
In vivo NIR fluorescence imaging system
-
In vivo MRI system
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse.
-
-
Nanoparticle Administration:
-
Administer the Chitosan-Cy7.5-Gd(III) nanoparticle suspension via intravenous (tail vein) injection.
-
-
NIR Fluorescence Imaging:
-
At various time points post-injection (e.g., 1, 4, 24 hours), acquire whole-body NIR fluorescence images of the mouse.
-
Position the animal to ensure the tumor is clearly visible.
-
-
MR Imaging:
-
At the same time points, acquire T1-weighted MR images of the mouse, focusing on the tumor region.
-
-
Image Analysis:
-
Analyze the NIR fluorescence images to quantify the signal intensity in the tumor and other organs.
-
Analyze the MR images to assess the signal enhancement in the tumor.
-
Correlate the findings from both imaging modalities.
-
Mandatory Visualizations
Caption: Synthesis workflow for Chitosan-Cy7.5-Gd(III) nanoparticles.
Caption: Experimental workflow for dual-modality imaging.
Caption: Logical relationship of components in dual-modality imaging.
References
- 1. In vivo NIRF and MR dual-modality imaging using glycol chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor targeting chitosan nanoparticles for dual-modality optical/MR cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cy5.5-Labeled and gadolinium-chelated chitosan nanoparticles - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. orbi.umons.ac.be [orbi.umons.ac.be]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
Application Notes and Protocols for Long-Term Cell Tracking Studies Using Chitosan-Cy7.5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term in vivo cell tracking is a critical tool in preclinical research, enabling the visualization and quantification of cell migration, engraftment, and persistence. Chitosan, a natural, biocompatible, and biodegradable polysaccharide, serves as an excellent vehicle for delivering imaging agents to cells. When conjugated with near-infrared (NIR) fluorescent dyes like Cyanine 7.5 (Cy7.5), chitosan nanoparticles offer a powerful platform for non-invasive, long-term cell tracking with deep tissue penetration and high signal-to-background ratios. These application notes provide detailed protocols for the synthesis of Chitosan-Cy7.5 nanoparticles, cell labeling, and subsequent in vitro and in vivo characterization.
Key Applications
-
Stem Cell Therapy: Tracking the fate of transplanted stem cells to understand their migration to sites of injury and their long-term engraftment.
-
Immunotherapy: Monitoring the trafficking and tumor infiltration of immune cells, such as T cells or dendritic cells.
-
Oncology Research: Visualizing the biodistribution and metastasis of cancer cells in animal models.
-
Drug Delivery: Assessing the cellular uptake and long-term retention of nanoparticle-based drug delivery systems.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Chitosan-Cy7.5 nanoparticles based on typical performance characteristics.
Table 1: Chitosan-Cy7.5 Nanoparticle Characterization
| Parameter | Typical Value | Method of Analysis |
| Mean Diameter | 150 - 250 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | +20 to +40 mV | Dynamic Light Scattering (DLS) |
| Cy7.5 Conjugation Efficiency | > 80% | UV-Vis Spectroscopy |
Table 2: In Vitro Cell Labeling and Viability
| Parameter | Cell Type | Typical Value | Assay |
| Labeling Efficiency | Mesenchymal Stem Cells (MSCs) | > 95% | Flow Cytometry |
| Cell Viability | MSCs | > 95% | MTT Assay |
| In Vitro Fluorescence Retention | HeLa Cells | Up to 14 days | Confocal Microscopy[1] |
Table 3: In Vivo Performance (Based on Chitosan-Cy5.5 data)
| Parameter | Animal Model | Typical Value | Imaging Modality |
| Blood Circulation Half-life | Mouse | ~2 hours | NIR Fluorescence Imaging |
| In Vivo Fluorescence Detection | Mouse | Up to 48 hours | NIR Fluorescence Imaging |
| Primary Accumulation Sites | Mouse | Liver, Spleen, Kidneys | Ex Vivo Organ Imaging |
Note: In vivo performance data is based on studies using Chitosan-Cy5.5, a spectrally similar NIR dye. Performance of Chitosan-Cy7.5 is expected to be comparable or slightly better due to lower tissue autofluorescence at longer wavelengths.
Experimental Protocols
Protocol 1: Synthesis of Chitosan-Cy7.5 Nanoparticles
This protocol describes the synthesis of Chitosan-Cy7.5 nanoparticles using the ionic gelation method.
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
Cy7.5-NHS ester
-
Sodium tripolyphosphate (TPP)
-
Dimethyl sulfoxide (DMSO)
-
Dialysis membrane (MWCO 10-14 kDa)
-
Deionized water
Procedure:
-
Chitosan Solution Preparation: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL. Stir overnight at room temperature to ensure complete dissolution.
-
Cy7.5 Conjugation:
-
Dissolve Cy7.5-NHS ester in DMSO to a concentration of 1 mg/mL.
-
Add the Cy7.5-NHS ester solution dropwise to the chitosan solution while stirring. The molar ratio of Cy7.5 to chitosan amino groups should be optimized, but a 1:10 ratio is a good starting point.
-
Allow the reaction to proceed for 4-6 hours at room temperature in the dark.
-
-
Purification:
-
Transfer the Chitosan-Cy7.5 solution to a dialysis membrane.
-
Dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unconjugated dye and DMSO.
-
-
Nanoparticle Formation (Ionic Gelation):
-
Prepare a 1 mg/mL TPP solution in deionized water.
-
While vigorously stirring the Chitosan-Cy7.5 solution, add the TPP solution dropwise. An opalescent suspension will form, indicating nanoparticle formation. A typical volume ratio is 5:1 (Chitosan-Cy7.5 solution to TPP solution).
-
-
Characterization:
-
Determine the size distribution and zeta potential of the nanoparticles using Dynamic Light Scattering (DLS).
-
Confirm Cy7.5 conjugation and estimate efficiency using UV-Vis spectroscopy.
-
Protocol 2: Cell Labeling with Chitosan-Cy7.5 Nanoparticles
This protocol details the labeling of adherent cells with the synthesized nanoparticles.
Materials:
-
Adherent cells in culture (e.g., MSCs, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Chitosan-Cy7.5 nanoparticle suspension
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of labeling.
-
Labeling:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add fresh complete culture medium containing the Chitosan-Cy7.5 nanoparticles. The optimal concentration should be determined empirically, but a starting concentration of 50-100 µg/mL is recommended.
-
Incubate the cells for 4-12 hours at 37°C in a CO2 incubator.
-
-
Washing:
-
Aspirate the nanoparticle-containing medium.
-
Wash the cells three times with PBS to remove any unbound nanoparticles.
-
-
Cell Harvest:
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize with complete culture medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh medium for downstream applications.
-
Protocol 3: In Vitro Characterization of Labeled Cells
A. Labeling Efficiency via Flow Cytometry:
-
Harvest the labeled and unlabeled (control) cells as described in Protocol 2.
-
Resuspend the cells in FACS buffer (PBS with 1% BSA).
-
Analyze the cells using a flow cytometer with appropriate laser and emission filters for Cy7.5 (e.g., 750 nm excitation, >780 nm emission).
-
Quantify the percentage of fluorescently labeled cells compared to the control.
B. Cell Viability via MTT Assay:
-
Seed labeled and unlabeled (control) cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO or a commercial solubilizer) and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the unlabeled control cells.
Protocol 4: In Vivo Cell Tracking
This protocol provides a general workflow for in vivo imaging of Chitosan-Cy7.5 labeled cells in a mouse model.
Materials:
-
Chitosan-Cy7.5 labeled cells
-
Animal model (e.g., immunodeficient mice)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (IVIS) with NIR fluorescence capabilities
Procedure:
-
Cell Injection:
-
Resuspend the labeled cells in sterile PBS or appropriate medium at the desired concentration.
-
Inject the cells into the animal model via the desired route (e.g., intravenous, subcutaneous, intraperitoneal).
-
-
In Vivo Imaging:
-
Anesthetize the animal.
-
Place the animal in the imaging chamber of the IVIS.
-
Acquire fluorescent images using the appropriate settings for Cy7.5 (e.g., excitation ~745 nm, emission ~780 nm).
-
Image the animals at various time points post-injection (e.g., 1, 6, 24, 48 hours, and then weekly) to track cell distribution and persistence.
-
-
Ex Vivo Organ Imaging:
-
At the end of the study, euthanize the animal.
-
Dissect the major organs (liver, lungs, spleen, kidneys, etc.) and any tumors.
-
Image the dissected organs using the IVIS to quantify nanoparticle accumulation.
-
Visualizations
Caption: Overall experimental workflow.
Caption: Cellular uptake of Chitosan-Cy7.5.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low nanoparticle yield or aggregation | Incorrect pH or chitosan/TPP ratio. | Optimize the pH of the chitosan solution to be between 4.5 and 5.5. Systematically vary the chitosan to TPP ratio. |
| Low cell labeling efficiency | Insufficient nanoparticle concentration or incubation time. | Increase the concentration of Chitosan-Cy7.5 nanoparticles. Increase the incubation time (up to 24 hours), monitoring for cytotoxicity. |
| High cytotoxicity | Nanoparticle concentration is too high. Impurities from synthesis. | Perform a dose-response curve to find the optimal non-toxic concentration. Ensure thorough dialysis of the nanoparticles after synthesis. |
| Weak in vivo fluorescence signal | Low number of labeled cells injected. Rapid clearance of nanoparticles. Autofluorescence. | Increase the number of injected cells. Use a higher dose of nanoparticles for labeling. Ensure the use of appropriate NIR filters to minimize autofluorescence. |
Conclusion
Chitosan-Cy7.5 nanoparticles provide a robust and versatile platform for long-term cell tracking studies. Their biocompatibility, coupled with the excellent optical properties of Cy7.5, allows for sensitive and non-invasive monitoring of cellular fate in vivo. The protocols provided herein offer a comprehensive guide for researchers to implement this technology in their preclinical studies.
References
Troubleshooting & Optimization
Low fluorescence signal with Chitosan-Cy7.5 in tissue imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low fluorescence signals with Chitosan-Cy7.5 in tissue imaging.
Troubleshooting Guide: Low Fluorescence Signal
A weak or absent fluorescence signal can be a significant hurdle in obtaining high-quality tissue imaging data. This guide provides a systematic approach to identifying and resolving the root causes of a low signal with Chitosan-Cy7.5 probes.
Problem: Weak or No Fluorescence Signal Detected
Use the following table to diagnose and address potential causes for a low or absent fluorescence signal.
| Potential Cause | Recommended Action | Experimental Context |
| Probe Preparation & Characterization | ||
| Suboptimal Chitosan-Cy7.5 Conjugation | Review and optimize the conjugation protocol. Ensure the appropriate molar ratio of Cy7.5 NHS ester to chitosan amino groups. Confirm successful conjugation using techniques like UV-Vis spectroscopy. | Probe Synthesis |
| Low Dye-to-Chitosan Ratio | Increase the amount of Cy7.5 NHS ester during conjugation. Perform a titration to find the optimal ratio that balances signal intensity with potential quenching effects. | Probe Synthesis |
| Chitosan Nanoparticle Instability | Characterize the size and stability of your Chitosan-Cy7.5 nanoparticles using Dynamic Light Scattering (DLS). The molecular weight of chitosan can influence nanoparticle formation and stability.[1][2] | Nanoparticle Formulation |
| Dye-Related Issues | ||
| Cy7.5 Photobleaching | Minimize exposure of the probe and stained tissues to light.[3] Use an anti-fade mounting medium for fixed tissue sections.[4] Choose imaging settings that reduce illumination intensity and exposure time.[5] | Imaging |
| Fluorescence Quenching | Avoid high dye-to-chitosan ratios that can lead to self-quenching.[6] Be aware that chitosan itself can have a quenching effect on some fluorophores.[7][8][9] | Probe Synthesis & Imaging |
| Cy7.5 Degradation | Store the Chitosan-Cy7.5 probe protected from light and at the recommended temperature. Prepare fresh dilutions for each experiment. | Probe Storage & Handling |
| Tissue-Related Issues | ||
| High Tissue Autofluorescence | Image unstained control tissue to assess the level of autofluorescence.[5] Consider using a purified diet for animal models to reduce gut autofluorescence.[10][11] Employ spectral unmixing techniques if your imaging system supports it. | Image Acquisition & Analysis |
| Deep Tissue Imaging Signal Attenuation | For deep tissue imaging, be aware that signal strength decreases with depth due to light scattering and absorption.[12] Optimize imaging parameters for deep tissue penetration, such as using longer excitation and emission wavelengths if possible.[10][11] | Imaging |
| Poor Probe Penetration | For thick tissue sections or whole-animal imaging, ensure adequate incubation time for the probe to penetrate the tissue. The size of the chitosan nanoparticles can affect tissue penetration.[13] | Sample Preparation & Staining |
| Experimental & Imaging Parameters | ||
| Incorrect Filter Sets/Imaging Settings | Verify that the excitation and emission filters on your imaging system are appropriate for Cy7.5 (Ex/Em: ~788/808 nm).[14] | Image Acquisition |
| Suboptimal Tissue Fixation | Aldehyde-based fixatives can increase tissue autofluorescence. Consider alternative fixation methods or perfusion to clear blood from tissues, which can be a source of autofluorescence. | Sample Preparation |
| Low Probe Concentration | Perform a concentration titration to determine the optimal probe concentration for staining.[4] | Sample Staining |
Frequently Asked Questions (FAQs)
Q1: My fluorescence signal is bright initially but fades quickly during imaging. What is happening?
A1: This phenomenon is known as photobleaching, where the Cy7.5 fluorophore is irreversibly damaged by the excitation light.[15] To minimize photobleaching, you can:
-
Reduce the intensity and duration of the excitation light.[5]
-
Use an anti-fade mounting medium for fixed tissue sections.[4]
-
Acquire images using a more sensitive detector to reduce the required exposure time.
Q2: I am observing high background fluorescence in my images. How can I reduce it?
A2: High background can originate from tissue autofluorescence or non-specific binding of the probe. To address this:
-
Tissue Autofluorescence: Image an unstained control tissue to determine the baseline autofluorescence.[5] Certain tissues, like the liver and kidney, have higher autofluorescence.[16] Using near-infrared probes like Cy7.5 already helps to minimize autofluorescence compared to visible light fluorophores.[17] You can further reduce it by using a purified diet for your animal models and optimizing your imaging wavelengths.[10][11]
-
Non-specific Binding: Ensure thorough washing steps after probe incubation to remove unbound Chitosan-Cy7.5 nanoparticles.
Q3: What is the optimal molecular weight of chitosan for preparing fluorescent nanoparticles?
A3: The molecular weight of chitosan significantly impacts the size and stability of the resulting nanoparticles.[1][2] Lower molecular weight chitosan generally produces smaller nanoparticles.[2] The optimal molecular weight will depend on your specific application, as particle size can influence biodistribution and tissue penetration.[13] It is recommended to test chitosan of different molecular weights to find the best fit for your experimental goals.
Q4: Can the Chitosan-Cy7.5 nanoparticles be used for in vivo imaging?
A4: Yes, Chitosan-Cy7.5 nanoparticles are well-suited for in vivo near-infrared fluorescence (NIRF) imaging. The near-infrared properties of Cy7.5 allow for deeper tissue penetration and reduced background autofluorescence compared to visible light probes.[18] The biodistribution of the nanoparticles will depend on their size, surface charge, and any targeting ligands attached.[13]
Quantitative Data Summary
The following tables provide key quantitative data for Chitosan-Cy7.5 and related imaging parameters.
Table 1: Spectral Properties of Cy7.5
| Parameter | Value | Reference |
| Maximum Excitation Wavelength (λex) | ~788 nm | [14] |
| Maximum Emission Wavelength (λem) | ~808 nm | [14] |
| Stokes Shift | ~20 nm | [14] |
| Quantum Yield | Varies with environment, generally higher than ICG | [19] |
| Fluorescence Lifetime | ~0.5 - 1.5 ns in DMSO for similar heptamethine cyanine dyes | [20] |
Table 2: Impact of Chitosan Molecular Weight on Nanoparticle Size
| Chitosan Molecular Weight | Resulting Nanoparticle Size | Reference |
| High Molecular Weight (>310 kDa) | >1 µm (at 0.1% w/v CS) | [1] |
| Low Molecular Weight | <400 nm (at 0.1% w/v CS) | [1] |
| 55 kDa | ~70.6 nm | [2] |
Experimental Protocols
Protocol 1: Chitosan-Cy7.5 Conjugation
This protocol describes the conjugation of Cy7.5 NHS ester to the primary amine groups of chitosan.
-
Chitosan Solution Preparation:
-
Dissolve low molecular weight chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL.
-
Stir the solution overnight at room temperature to ensure complete dissolution.
-
Adjust the pH of the chitosan solution to 7.5-8.0 using 1M NaOH.
-
-
Cy7.5 Stock Solution:
-
Dissolve Cy7.5 NHS ester in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add the Cy7.5 stock solution to the chitosan solution while stirring. The molar ratio of Cy7.5 to the amine groups of chitosan should be optimized, a starting point is a 1:10 ratio.
-
Protect the reaction mixture from light and stir at room temperature for 4-6 hours.
-
-
Purification:
-
Dialyze the reaction mixture against deionized water for 48 hours using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa) to remove unconjugated dye and byproducts.
-
Lyophilize the purified solution to obtain Chitosan-Cy7.5 powder.
-
-
Characterization:
-
Confirm conjugation by measuring the UV-Vis absorbance spectrum of the product. You should observe peaks corresponding to both chitosan and Cy7.5.
-
Protocol 2: Preparation of Frozen Tissue Sections for Imaging
This protocol outlines the steps for preparing frozen tissue sections for subsequent staining with Chitosan-Cy7.5.
-
Tissue Harvest and Freezing:
-
Immediately after dissection, snap-freeze the fresh tissue in isopentane pre-cooled with dry ice.
-
Embed the frozen tissue in Optimal Cutting Temperature (OCT) compound.
-
Store the embedded tissue at -80°C until sectioning.
-
-
Cryosectioning:
-
Set the cryostat chamber temperature to -20°C.
-
Cut tissue sections at a thickness of 5-10 µm and mount them on positively charged microscope slides.
-
Air dry the sections for 30 minutes at room temperature.
-
-
Fixation (Optional but Recommended):
-
Fix the sections in cold acetone or methanol for 10 minutes at -20°C.
-
Alternatively, use a 4% paraformaldehyde solution for 15 minutes at room temperature, followed by washing with PBS.
-
-
Staining with Chitosan-Cy7.5:
-
Rehydrate the sections in PBS for 5 minutes.
-
Incubate the sections with the Chitosan-Cy7.5 probe solution (at the optimized concentration) in a humidified chamber for 1-2 hours at room temperature, protected from light.
-
Wash the slides three times with PBS to remove unbound probe.
-
-
Mounting and Imaging:
-
Mount the coverslip using an anti-fade mounting medium.
-
Image the slides using a fluorescence microscope or an in vivo imaging system equipped with the appropriate filters for Cy7.5.
-
Visualizations
References
- 1. Preparation and Characterisation of Highly Loaded Fluorescent Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. biotium.com [biotium.com]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. researchgate.net [researchgate.net]
- 8. A resonance Rayleigh scattering and fluorescence quenching dual-channel sensor for sensitive detection of chitosan based on Eosin Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in optical imaging through deep tissue: imaging probes and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]
- 15. benchchem.com [benchchem.com]
- 16. Addressing the autofluorescence issue in deep tissue imaging by two-photon microscopy: the significance of far-red emitting dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vivo NIRF and MR dual-modality imaging using glycol chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lumiprobe.com [lumiprobe.com]
- 20. Fluorescence lifetime properties of near-infrared cyanine dyes in relation to their structures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chitosan-Cy7.5 Concentration for Minimal Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when determining the optimal, non-toxic concentration of Chitosan-Cy7.5 for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the cytotoxicity of Chitosan-Cy7.5?
A1: The cytotoxicity of Chitosan-Cy7.5 is influenced by a combination of factors related to both the chitosan polymer and the Cy7.5 dye. For the chitosan component, key factors include:
-
Molecular Weight (MW): Lower molecular weight (LMW) chitosan may exhibit higher cytotoxicity in some cell lines compared to high molecular weight (HMW) chitosan, although this can be cell-type specific.[1][2] Some studies suggest LMW chitosan has stronger cytotoxic effects on cancer cells.[2]
-
Degree of Deacetylation (DDA): A higher DDA generally leads to a higher positive charge density, which can enhance interaction with negatively charged cell membranes and potentially increase cytotoxicity.[3][4] The DDA is a critical parameter influencing the biological properties of chitosan.[5][6]
-
Concentration: Cytotoxicity is typically dose-dependent.[7][8]
-
Particle Size: For chitosan nanoparticles, smaller particles may exhibit higher cytotoxicity.[8][9]
For the Cy7.5 dye, its conjugation to chitosan can introduce additional cytotoxic considerations. Some cyanine dyes have been shown to be cytotoxic, and this can be influenced by the counterion paired with the dye.[10]
Q2: What is a recommended starting concentration range for Chitosan-Cy7.5 in cytotoxicity assays?
A2: Based on studies of various chitosan nanoparticle formulations, a broad concentration range is often tested initially. A safe starting point for in vitro cell culture experiments would be to test a range from 10 µg/mL to 200 µg/mL .[7][8] Some studies have investigated concentrations up to 5000 µg/mL for chitosan nanoparticles, but significant decreases in cell viability were observed at higher concentrations.[11] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and Chitosan-Cy7.5 formulation.
Q3: How does the Cy7.5 dye itself contribute to cytotoxicity?
A3: Cyanine dyes, including Cy7.5, can exhibit inherent cytotoxicity.[10] This toxicity can be concentration-dependent. Commercially available cyanine dyes have been reported to display high toxicity and poor aqueous stability.[10] The conjugation of Cy7.5 to chitosan may alter its cytotoxic profile, and it is essential to evaluate the conjugate's toxicity rather than relying solely on data for the free dye or unmodified chitosan.
Q4: Does the method of preparing Chitosan-Cy7.5 nanoparticles affect their cytotoxicity?
A4: Yes, the preparation method significantly impacts the physicochemical properties of the nanoparticles, which in turn affects their cytotoxicity. The ionic gelation method is commonly used due to its simplicity and avoidance of harsh organic solvents.[8] Factors such as the concentration of chitosan and the cross-linking agent (e.g., sodium tripolyphosphate) can influence particle size and surface charge, thereby affecting cytotoxicity.[12]
Troubleshooting Guide
Issue 1: High cytotoxicity observed even at low Chitosan-Cy7.5 concentrations.
-
Potential Cause: The specific batch of Chitosan-Cy7.5 may have unfavorable characteristics (e.g., very low molecular weight, high degree of deacetylation). The cell line being used may be particularly sensitive to chitosan or the Cy7.5 dye.
-
Solution:
-
Characterize your Chitosan-Cy7.5: Verify the molecular weight and degree of deacetylation.
-
Test Unconjugated Chitosan and Free Cy7.5: This will help determine which component is the primary source of toxicity.
-
Widen the Concentration Range: Test even lower concentrations to find the non-toxic window.
-
Consider a Different Cell Line: If possible, test on a less sensitive cell line to establish a baseline.
-
Issue 2: Inconsistent results in cell viability assays.
-
Potential Cause: Aggregation of Chitosan-Cy7.5 nanoparticles in the culture medium can lead to non-uniform dosing to the cells. Incomplete dissolution of the Chitosan-Cy7.5 conjugate.
-
Solution:
-
Ensure Proper Dispersion: Before adding to the cells, ensure the Chitosan-Cy7.5 solution is well-dispersed. Sonication can be used to break up aggregates.
-
Check for Stability in Media: Incubate the Chitosan-Cy7.5 in your cell culture media for the duration of your experiment and check for signs of precipitation or aggregation.
-
Prepare Fresh Solutions: Always use freshly prepared solutions for each experiment.
-
Issue 3: Low fluorescence signal at non-toxic concentrations.
-
Potential Cause: The concentration of Chitosan-Cy7.5 required for a strong fluorescence signal may be within the cytotoxic range for your cells.
-
Solution:
-
Optimize Imaging Parameters: Increase the exposure time or gain on your imaging system.
-
Increase Labeling Density: If you are preparing the conjugate yourself, consider increasing the ratio of Cy7.5 to chitosan, but be mindful that this could increase toxicity.
-
Use a More Sensitive Detection Method: If possible, switch to a more sensitive fluorescence detection system.
-
Quantitative Data Summary
Table 1: IC50 Values of Various Chitosan Formulations in Different Cell Lines
| Chitosan Formulation | Cell Line | IC50 Value | Reference |
| Chitosan Oligosaccharides | PC3 (prostate cancer) | 25 µg/mL | [5] |
| Chitosan Oligosaccharides | A549 (lung cancer) | 25 µg/mL | [5] |
| High Molecular Weight Chitosan | HepG2 (hepatoma) | < 50 µg/mL | [5] |
| Chitosan Nanoparticles | MGC803 (gastric carcinoma) | 5.3 µg/mL (48h) | [7] |
| Chitosan 80% NPs | RAW 264.7 | 4949 µg/mL | [11] |
| Chitosan 93% NPs | RAW 264.7 | 4858 µg/mL | [11] |
Experimental Protocols
Protocol: Determining Cytotoxicity of Chitosan-Cy7.5 using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of Chitosan-Cy7.5. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Chitosan-Cy7.5
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Preparation of Chitosan-Cy7.5 Dilutions: Prepare a stock solution of Chitosan-Cy7.5 in an appropriate solvent (e.g., slightly acidic water, then diluted in culture medium). Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared Chitosan-Cy7.5 dilutions. Include a negative control (medium only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the negative control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cells are viable).
Visualizations
Caption: Experimental workflow for determining the optimal non-toxic concentration of Chitosan-Cy7.5.
References
- 1. Molecular-weight-dependent toxic effects of chitosans on the human keratinocyte cell line HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Uptake and cytotoxicity of chitosan molecules and nanoparticles: effects of molecular weight and degree of deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. In vitro effects of chitosan nanoparticles on proliferation of human gastric carcinoma cell line MGC803 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Chitosan nanoparticle toxicity: A comprehensive literature review of in vivo and in vitro assessments for medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chitosan Nanoparticles: Shedding Light on Immunotoxicity and Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Preventing Photobleaching of Chitosan-Cy7.5
Welcome to the technical support center for Chitosan-Cy7.5 imaging. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize photobleaching and acquire high-quality fluorescence microscopy data.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Rapid signal loss during time-lapse imaging | High laser power, long exposure times, or the absence of an antifade reagent. | Reduce laser power to the lowest level that provides a sufficient signal-to-noise ratio. Use the shortest possible exposure time.[1][2] Incorporate an antifade reagent into your mounting medium.[1][3] |
| Low initial fluorescence intensity | Suboptimal imaging buffer pH, or quenching of the fluorophore. | Ensure the imaging buffer has a slightly alkaline pH (around 7.5-9.0), as this can enhance the stability of some cyanine dyes.[1][4] If using a commercial antifade mountant, check for any known quenching effects with Cy7.5. |
| High background noise obscuring the signal | Autofluorescence from the sample or mounting medium, or unbound fluorescent conjugate. | Use a mounting medium with low background fluorescence. Ensure thorough washing steps to remove any unbound Chitosan-Cy7.5. Consider using spectral unmixing if your imaging system supports it. |
| Inconsistent fluorescence between samples | Variations in sample preparation, mounting, or imaging settings. | Standardize your sample preparation and mounting protocol. Always use the same imaging parameters (laser power, exposure time, gain) for comparable experiments. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for Chitosan-Cy7.5?
Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, Cy7.5, upon exposure to excitation light.[4] When the Cy7.5 molecule is excited, it can enter a long-lived, highly reactive triplet state. In this state, it can interact with molecular oxygen to generate reactive oxygen species (ROS) that chemically damage the fluorophore, rendering it non-fluorescent.[4] This leads to a gradual decrease in the fluorescence signal during microscopy, which can compromise the quality and quantitative accuracy of your data, especially in experiments requiring prolonged imaging.
Q2: How can I optimize my imaging parameters to reduce photobleaching?
Optimizing your microscope settings is a crucial first step in minimizing photobleaching of your Chitosan-Cy7.5 conjugate.
-
Reduce Excitation Light Intensity: Use the lowest laser power that provides an adequate signal-to-noise ratio.[1][2]
-
Minimize Exposure Time: Use the shortest exposure time necessary to capture a clear image.[1][2]
-
Use Neutral Density (ND) Filters: These filters can be placed in the light path to attenuate the excitation light intensity.[1]
-
Avoid Unnecessary Exposure: Use the lowest laser power for finding and focusing on your sample, and only increase it for image acquisition.
Q3: What are antifade reagents and how do they work?
Antifade reagents are chemical compounds added to the mounting medium to protect fluorophores from photobleaching.[1][5] They work through several mechanisms:
-
Oxygen Scavengers: These components, such as glucose oxidase and catalase, remove molecular oxygen from the sample environment, thereby reducing the generation of damaging reactive oxygen species.[1]
-
Triplet State Quenchers: Compounds like n-propyl gallate can deactivate the excited triplet state of the fluorophore, returning it to the ground state before it can react with oxygen.[1]
-
Free Radical Scavengers: Reagents like Trolox (a vitamin E derivative) can neutralize free radicals that have already formed, preventing them from damaging the fluorophore.[5]
Q4: What are some recommended antifade reagents for Cy7.5?
Several commercial and homemade antifade solutions can be effective for imaging near-infrared dyes like Cy7.5.
| Antifade Reagent Type | Examples | Key Components/Mechanism |
| Commercial Mountants | ProLong™ Diamond, VECTASHIELD®, SlowFade™ | Proprietary formulations often containing a mix of oxygen scavengers and free radical scavengers.[1][3] |
| Homemade Solutions | n-propyl gallate (NPG) based | NPG acts as a triplet state quencher.[1][6] |
| Trolox based | A vitamin E analog that acts as a potent antioxidant and free radical scavenger.[5] | |
| Ascorbic Acid (Vitamin C) | Can act as a radioprotectant and free radical scavenger.[7][8][9] |
Experimental Protocols
Protocol 1: Preparation of a Homemade n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol provides a method for preparing a commonly used homemade antifade solution.
Materials:
-
n-propyl gallate
-
Glycerol (high purity)
-
Phosphate-Buffered Saline (PBS), 10X stock
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Distilled water
-
Sodium hydroxide or sodium bicarbonate for pH adjustment
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF. Note: n-propyl gallate has poor solubility in aqueous solutions.
-
In a suitable container, mix 1 part of 10X PBS with 9 parts of glycerol.
-
Slowly add the 20% n-propyl gallate stock solution to the PBS/glycerol mixture to achieve a final concentration between 0.1% and 2% (w/v). The optimal concentration may need to be determined empirically.
-
Adjust the pH of the final solution to approximately 8.0-9.0 using sodium hydroxide or sodium bicarbonate, as the antifade properties of n-propyl gallate are more effective at a slightly alkaline pH.[1]
-
Store the antifade mounting medium in small aliquots at -20°C, protected from light.
Protocol 2: Measuring the Photobleaching Rate of Chitosan-Cy7.5
This protocol outlines a basic method to quantify and compare the photobleaching rates of your Chitosan-Cy7.5 samples under different conditions (e.g., with and without an antifade reagent).
Materials:
-
Fluorescence microscope with a suitable laser line for Cy7.5 excitation (around 750 nm) and an appropriate emission filter.
-
Image analysis software (e.g., Fiji/ImageJ).
-
Your Chitosan-Cy7.5 labeled sample.
Procedure:
-
Sample Preparation: Prepare your microscope slides with the Chitosan-Cy7.5 sample, using either a standard mounting medium or one containing an antifade reagent.
-
Image Acquisition:
-
Locate a region of interest (ROI) on your sample.
-
Set the imaging parameters (laser power, exposure time, gain) that you intend to use for your experiments. It is crucial to keep these parameters constant throughout the measurement.
-
Acquire a time-lapse series of images of the same ROI. The time interval between images should be consistent. For a rapidly bleaching sample, this might be every few seconds.
-
Continue acquiring images until the fluorescence signal has significantly decreased.
-
-
Data Analysis:
-
Open the image sequence in your image analysis software.
-
Define an ROI within your fluorescently labeled structure.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Measure the mean intensity of a background region for each image and subtract this from your ROI intensity to correct for background noise.
-
Normalize the intensity values by dividing each background-corrected intensity point by the initial intensity at time zero.
-
Plot the normalized intensity as a function of time. The resulting curve will represent the photobleaching rate of your sample under the tested conditions.
-
Visualizations
Caption: The Jablonski diagram illustrates the photobleaching pathway of a fluorophore like Cy7.5.
Caption: A generalized workflow for preparing, imaging, and analyzing Chitosan-Cy7.5 samples to assess photobleaching.
References
- 1. benchchem.com [benchchem.com]
- 2. precipoint.com [precipoint.com]
- 3. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. thno.org [thno.org]
- 8. Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting poor cellular uptake of Chitosan-Cy7.5 conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the cellular uptake of Chitosan-Cy7.5 conjugates.
Frequently Asked Questions (FAQs)
Q1: We are observing low fluorescence intensity in our cells after incubation with Chitosan-Cy7.5 conjugates. What are the potential causes?
A1: Low fluorescence intensity can stem from several factors:
-
Poor Cellular Uptake: The primary reason could be inefficient internalization of the conjugates by the cells. This can be influenced by a multitude of factors related to the physicochemical properties of your conjugates and the experimental conditions.
-
Fluorescence Quenching: The Cy7.5 dye may be experiencing self-quenching, especially at high labeling densities on the chitosan backbone. This effect can lead to an underestimation of cellular uptake when relying solely on fluorescence intensity.[1]
-
Conjugate Instability: The Chitosan-Cy7.5 conjugate may not be stable in your cell culture medium, leading to aggregation or degradation before cellular uptake can occur.[2][3][4]
-
Incorrect Imaging Parameters: The settings on your fluorescence microscope or flow cytometer may not be optimal for detecting Cy7.5 fluorescence.
Q2: How do the physicochemical properties of my Chitosan-Cy7.5 conjugates affect cellular uptake?
A2: The cellular uptake of chitosan-based nanoparticles is heavily influenced by their physicochemical properties.[5][6][7][8] Key parameters to consider are:
-
Particle Size: Generally, nanoparticles with a size range of 50-200 nm are considered optimal for cellular uptake via endocytosis.[5][6][9] Particles larger than 500 nm may be taken up by phagocytosis, which is limited to specific cell types, while very small particles might be cleared differently.[6]
-
Surface Charge (Zeta Potential): A positive surface charge is crucial for the initial interaction with the negatively charged cell membrane, which facilitates cellular uptake.[5][8][10][11][12] Higher positive zeta potentials often correlate with increased cellular uptake.
-
Molecular Weight and Degree of Deacetylation (DDA) of Chitosan: These properties influence the charge density, solubility, and conformation of the chitosan chains, all of which can impact interactions with the cell membrane.[3][13][14] A high DDA generally leads to a higher positive charge.[15]
-
Hydrophobicity: Modifying chitosan with hydrophobic moieties can sometimes enhance cellular uptake by increasing interactions with the lipid bilayer of the cell membrane.[5][16]
Q3: What are the primary mechanisms of cellular uptake for chitosan nanoparticles?
A3: Chitosan nanoparticles primarily enter cells through various endocytic pathways.[5][17] The specific pathway can depend on the nanoparticle's size and the cell type.[5]
-
Clathrin-Mediated Endocytosis: A common pathway for nanoparticles.[5][18]
-
Caveolae-Mediated Endocytosis: Another significant pathway for nanoparticle entry.
-
Macropinocytosis: A less specific process involving the engulfment of larger amounts of extracellular fluid and particles.[17]
-
Phagocytosis: Primarily for larger particles (>250 nm) and is restricted to specialized cells like macrophages.[5][17][18]
It is important to note that once internalized, the nanoparticles are often localized in endosomes and may eventually be trafficked to lysosomes for degradation.[5][6] The ability of chitosan to escape the endosome (the "proton sponge effect") is a key feature for effective intracellular delivery of therapeutic agents.[5]
Q4: Could interactions with serum proteins in the cell culture medium be affecting our results?
A4: Yes, absolutely. When nanoparticles are introduced into biological fluids, they are immediately coated with proteins, forming a "protein corona".[6][7][8] This protein corona can alter the size, surface charge, and surface chemistry of your Chitosan-Cy7.5 conjugates, thereby influencing their interaction with cells and subsequent uptake.[6][7] The composition of the protein corona can either enhance or inhibit cellular uptake.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low/No Cellular Uptake | Suboptimal Physicochemical Properties | Characterize your Chitosan-Cy7.5 conjugates for size, zeta potential, and polydispersity index (PDI). Optimize the formulation to achieve a particle size between 50-200 nm and a positive zeta potential. |
| Low Charge Density | Use chitosan with a higher degree of deacetylation (DDA) to increase the number of primary amine groups and thus the positive charge. Ensure the pH of your working solution is below the pKa of chitosan (~6.5) to maintain protonation of the amine groups.[6][13] | |
| Conjugate Aggregation | Prepare fresh conjugates for each experiment. Analyze the stability of the conjugates in your cell culture medium over time using dynamic light scattering (DLS). Consider surface modification with PEG to improve stability.[19] | |
| Incorrect Cell Seeding Density | Ensure cells are in the logarithmic growth phase and are not overly confluent, as this can affect their endocytic activity. | |
| Inconsistent Results | Variability in Conjugate Formulation | Standardize your protocol for preparing the Chitosan-Cy7.5 conjugates. Minor variations in parameters like the ratio of chitosan to crosslinker can significantly impact particle size and charge.[14][20] |
| Presence of Serum | The formation of a protein corona can lead to variability.[6][7] Consider performing initial uptake studies in serum-free media to establish a baseline, then compare with results in serum-containing media. | |
| Cell Line Variation | Different cell lines have different endocytic capacities and membrane characteristics.[5] What works for one cell line may not work for another. | |
| High Background Fluorescence | Unconjugated Cy7.5 Dye | Ensure that all unconjugated Cy7.5 dye is removed after the conjugation reaction. This can be achieved through dialysis or size exclusion chromatography.[18] |
| Non-specific Binding | Wash the cells thoroughly with PBS after incubation with the conjugates to remove any particles that are only loosely attached to the cell surface. | |
| Suspected Fluorescence Quenching | High Dye Loading | If you suspect quenching is an issue, you can try reducing the amount of Cy7.5 conjugated to the chitosan.[1] Alternatively, you can lyse the cells after uptake and measure the fluorescence in a plate reader. The release of the dye from the quenched state within the nanoparticle should lead to an increase in fluorescence.[1] |
Data Presentation
Table 1: Influence of Physicochemical Properties on Cellular Uptake of Chitosan Nanoparticles
| Property | Typical Range for Enhanced Uptake | Rationale | Key References |
| Particle Size | 50 - 200 nm | Efficient uptake via endocytosis pathways.[5][6] | [5][6][9] |
| Zeta Potential | > +20 mV | Strong electrostatic interaction with the negatively charged cell membrane.[5][10][11] | [5][8][10][11][12] |
| Polydispersity Index (PDI) | < 0.3 | Indicates a homogenous population of nanoparticles, leading to more reproducible results. | [14] |
| Chitosan Molecular Weight | Low to Medium (e.g., 50-190 kDa) | Can influence particle formation, stability, and interaction with cells.[21][22] | [5][13][21][22] |
| Degree of Deacetylation (DDA) | > 80% | Higher DDA leads to a higher positive charge density.[15] | [13][15] |
Experimental Protocols
Protocol 1: Characterization of Chitosan-Cy7.5 Conjugates
1. Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI) Measurement:
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Prepare a dilute suspension of your Chitosan-Cy7.5 conjugates in deionized water or an appropriate buffer (e.g., 10 mM NaCl) to avoid multiple scattering effects.
-
Filter the sample through a 0.22 µm syringe filter to remove any large aggregates.
-
Measure the particle size and PDI using a DLS instrument. Perform at least three independent measurements and report the average and standard deviation.
2. Zeta Potential Measurement:
-
Prepare the sample as described for DLS. The measurement is typically performed in a low ionic strength buffer to ensure accurate readings.
-
Measure the zeta potential using an instrument equipped with an electrophoretic mobility measurement cell.
-
Perform at least three independent measurements and report the average and standard deviation.
Protocol 2: Quantification of Cellular Uptake by Flow Cytometry
1. Cell Seeding:
-
Seed the cells of interest in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells overnight to allow for attachment.
2. Incubation with Conjugates:
-
Prepare a working solution of your Chitosan-Cy7.5 conjugates in complete cell culture medium at the desired concentration.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the conjugates to the cells and incubate for the desired time period (e.g., 1, 2, 4, or 24 hours) at 37°C in a 5% CO2 incubator.
3. Cell Harvesting and Staining:
-
After incubation, remove the medium containing the conjugates and wash the cells three times with cold PBS to remove any non-internalized particles.
-
Detach the cells using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
4. Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer equipped with a laser and filter set appropriate for Cy7.5 (excitation ~750 nm, emission ~780 nm).
-
Gate the live cell population based on forward and side scatter.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the positive population.
Protocol 3: Visualization of Cellular Uptake by Confocal Microscopy
1. Cell Seeding:
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Seed cells on glass-bottom dishes or coverslips in a multi-well plate.
-
Allow the cells to attach and grow to the desired confluency.
2. Incubation and Staining:
-
Incubate the cells with the Chitosan-Cy7.5 conjugates as described in Protocol 2.
-
After incubation, wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS.
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(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if you wish to stain intracellular organelles.
-
(Optional) Stain the cell nuclei with a fluorescent nuclear stain like DAPI or Hoechst.
-
Mount the coverslips on a microscope slide with a mounting medium.
3. Imaging:
-
Visualize the cells using a confocal laser scanning microscope with the appropriate laser lines and emission filters for Cy7.5 and any other fluorescent stains used.
-
Acquire z-stack images to confirm the intracellular localization of the conjugates.
Mandatory Visualizations
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. mdpi.com [mdpi.com]
- 3. Stability, challenges, and prospects of chitosan for the delivery of anticancer drugs and tissue regenerative growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chitosan Nanoparticles at the Biological Interface: Implications for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the Factors Influencing Chitosan-Based Nanoparticles-Protein Corona Interaction and Drug Delivery Applications [mdpi.com]
- 7. Understanding the Factors Influencing Chitosan-Based Nanoparticles-Protein Corona Interaction and Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Surface charge affects cellular uptake and intracellular trafficking of chitosan-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chitosan: An Overview of Its Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gene Therapy with Chitosan Nanoparticles: Modern Formulation Strategies for Enhancing Cancer Cell Transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. Endocytosis and exocytosis of nanoparticles in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biochemjournal.com [biochemjournal.com]
- 19. mdpi.com [mdpi.com]
- 20. Application of chitosan-based drug delivery systems in the treatment of bacterial diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Paradoxical Immunomodulatory Effects of Chitosan in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design of Experiments to Achieve an Efficient Chitosan-Based DNA Vaccine Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce non-specific binding of Chitosan-Cy7.5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Chitosan-Cy7.5 conjugates, particularly concerning non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of Chitosan-Cy7.5?
A1: Non-specific binding of Chitosan-Cy7.5 conjugates primarily stems from two key properties of chitosan:
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Electrostatic Interactions: Chitosan is a cationic polymer due to the presence of protonated amino groups (-NH3+) at physiological pH.[1][2][3][4] This positive charge can lead to electrostatic attraction with negatively charged components on cell surfaces and in the extracellular matrix, such as glycoproteins and proteoglycans, resulting in non-specific adhesion.
-
Hydrophobic Interactions: Although chitosan is generally hydrophilic, it possesses hydrophobic microdomains that can interact non-specifically with hydrophobic regions of proteins and lipids.[5]
Additionally, issues with the Cy7.5 dye can contribute to high background signals:
-
Unbound Dye: Incomplete purification after conjugation can leave free Cy7.5 in the solution, which can bind non-specifically to cells and tissues.
-
Dye Aggregation: Cy7.5, like other cyanine dyes, can form aggregates, especially at high concentrations, which may exhibit altered fluorescence properties and increased non-specific binding.
Q2: How does the molecular weight of chitosan affect non-specific binding?
A2: The molecular weight of chitosan can influence its interaction with proteins and cells. While the exact relationship can be complex and depend on the specific proteins involved, some studies suggest that higher molecular weight chitosan may exhibit different binding affinities compared to lower molecular weight chitosan.[5] For instance, one study found that higher molecular weight chitosan had a stronger affinity for BSA, primarily through hydrophobic interactions.[5]
Q3: Can the degree of deacetylation (DDA) of chitosan influence non-specific interactions?
A3: Yes, the degree of deacetylation, which determines the density of amino groups, is a critical factor. A higher DDA leads to a higher positive charge density at acidic pH, potentially increasing electrostatic-driven non-specific binding. Conversely, a lower DDA might reduce this effect but could also alter the solubility and other properties of the chitosan.
Troubleshooting Guide
This guide provides systematic steps to identify and resolve issues related to high non-specific binding of your Chitosan-Cy7.5 conjugates.
Problem 1: High background fluorescence in in-vitro cell staining.
This is often characterized by a general, diffuse fluorescence across the entire sample, rather than specific localization to the target cells or structures.
Workflow for Troubleshooting In-Vitro Non-Specific Binding
Caption: A stepwise workflow for troubleshooting high background fluorescence in in-vitro experiments.
| Troubleshooting Step | Possible Cause | Recommended Solution & Protocol |
| 1. Verify Purity | Presence of unbound Cy7.5 dye. | Protocol for Purification: - Dialysis: Dialyze the conjugate solution against PBS (pH 7.4) using a dialysis membrane with an appropriate molecular weight cutoff (MWCO) to remove free dye. - Size Exclusion Chromatography (SEC): Use a suitable SEC column to separate the Chitosan-Cy7.5 conjugate from smaller, unbound Cy7.5 molecules.[6][7] |
| 2. Optimize Blocking | Insufficient blocking of non-specific binding sites on cells or substrate. | Blocking Protocol: - Incubate cells with a blocking buffer for 30-60 minutes before adding the Chitosan-Cy7.5 conjugate. - Common Blocking Agents: - 1-5% Bovine Serum Albumin (BSA) in PBS.[8][9][10] - 5-10% Normal Goat or Donkey Serum in PBS.[8] - Casein-based blockers.[9][10][11][12] Note: For near-infrared fluorescence, some protein-based blockers like BSA can have autofluorescence. Consider using specialized protein-free blocking buffers.[8] |
| 3. Adjust Buffer Conditions | Suboptimal pH or ionic strength of the incubation buffer, enhancing electrostatic interactions. | Buffer Optimization Protocol: - pH: Chitosan's positive charge is pH-dependent.[4][13] Experiment with a pH range between 6.5 and 7.4. Increasing the pH towards neutral can reduce the overall positive charge of chitosan. - Ionic Strength: Increase the salt concentration of your incubation and wash buffers (e.g., up to 150 mM NaCl) to shield electrostatic interactions.[14][15] |
| 4. Surface Modification | Inherent stickiness of the chitosan backbone. | PEGylation Protocol (Conceptual): 1. Synthesize a PEGylated chitosan derivative before conjugation with Cy7.5. This can be achieved by reacting chitosan with an activated PEG derivative (e.g., NHS-PEG).[1][5][16][17][18] 2. Purify the PEG-chitosan polymer. 3. Conjugate the purified PEG-chitosan with Cy7.5. 4. Purify the final PEG-Chitosan-Cy7.5 conjugate. PEGylation adds a hydrophilic, neutral layer that sterically hinders non-specific interactions.[1][19] |
Problem 2: High background signal in in-vivo imaging.
This may manifest as high signal in non-target tissues or rapid clearance by the reticuloendothelial system (RES), such as the liver and spleen.
Logical Flow for In-Vivo Optimization
Caption: A logical progression for optimizing Chitosan-Cy7.5 conjugates for in-vivo imaging.
| Troubleshooting Step | Possible Cause | Recommended Solution & Protocol |
| 1. Surface Modification | Recognition and uptake by the RES due to the cationic nature and surface properties of chitosan. | PEGylation: As with in-vitro applications, PEGylating the chitosan nanoparticles is a highly effective strategy to create a "stealth" coating. This reduces opsonization (binding of serum proteins) and subsequent uptake by macrophages in the liver and spleen, prolonging circulation time and allowing for better accumulation at the target site.[1] |
| 2. Control Particle Size | Nanoparticle size influences biodistribution and clearance. | Particle Size Optimization: - During nanoparticle formulation (e.g., via ionic gelation), carefully control parameters like chitosan concentration, cross-linker concentration (e.g., TPP), and stirring speed to achieve a consistent and optimal particle size, typically in the range of 100-200 nm for tumor targeting. |
| 3. Optimize Dosage | Excessive concentration of the conjugate can lead to saturation of target sites and increased non-specific accumulation. | Dose-Response Study: - Perform a dose-response study by injecting different concentrations of the Chitosan-Cy7.5 conjugate to find the optimal dose that provides a strong target signal with minimal background. |
| 4. Purification | Presence of unbound dye or aggregated nanoparticles. | Post-formulation Purification: - After preparing the Chitosan-Cy7.5 nanoparticles, perform a final purification step (e.g., centrifugation and resuspension, or SEC) to remove any remaining free dye or small aggregates. |
Quantitative Data Summary
The following table summarizes the expected qualitative and quantitative effects of various optimization strategies on the non-specific binding of chitosan nanoparticles. Absolute values can vary significantly based on the specific chitosan, cell type, and experimental conditions.
| Strategy | Parameter Modified | Expected Effect on Non-Specific Binding | Typical Quantitative Change (Illustrative) |
| pH Adjustment | Increase pH from 6.0 to 7.4 | Decrease | Reduction in positive zeta potential, leading to reduced electrostatic binding. |
| Ionic Strength | Increase NaCl from 0 mM to 150 mM | Decrease | Shielding of surface charges, leading to a decrease in non-specific cell adhesion. |
| Surface Modification | Addition of PEG coating | Significant Decrease | Reduction in protein adsorption and cellular uptake by macrophages. Zeta potential shifts towards neutral.[1] |
| Blocking Agents | Pre-incubation with BSA or Casein | Decrease | Occupies non-specific binding sites on cells/tissue, preventing conjugate adhesion. |
Experimental Protocols
Detailed Protocol: PEGylation of Chitosan Nanoparticles for Reduced Non-Specific Binding
This protocol is a generalized procedure based on common methods for PEGylating chitosan.[1][5][16][17][18]
Objective: To synthesize PEGylated Chitosan-Cy7.5 nanoparticles with reduced non-specific binding properties.
Materials:
-
Low molecular weight chitosan
-
mPEG-NHS (Methoxy-polyethylene glycol-N-hydroxysuccinimide)
-
Cy7.5-NHS ester
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Dialysis tubing (appropriate MWCO)
-
Buffers: 0.1 M MES buffer (pH 6.5), PBS (pH 7.4)
Procedure:
-
Chitosan Solution Preparation:
-
Dissolve chitosan in 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL. Stir until fully dissolved.
-
Adjust the pH of the chitosan solution to 6.5 using 1 M NaOH.
-
-
PEGylation of Chitosan:
-
Dissolve mPEG-NHS in MES buffer.
-
Add the mPEG-NHS solution to the chitosan solution at a desired molar ratio (e.g., 1:1, 1:5 of chitosan amino groups to PEG).
-
React for 4-6 hours at room temperature with gentle stirring.
-
Dialyze the reaction mixture against deionized water for 48 hours to remove unreacted mPEG-NHS. Lyophilize to obtain PEG-chitosan.
-
-
Conjugation of Cy7.5 to PEG-Chitosan:
-
Dissolve the lyophilized PEG-chitosan in MES buffer (pH 7.2-7.4).
-
Dissolve Cy7.5-NHS ester in DMSO.
-
Add the Cy7.5-NHS solution to the PEG-chitosan solution dropwise while stirring. Protect from light.
-
React for 4 hours at room temperature in the dark.
-
Dialyze extensively against deionized water to remove unconjugated Cy7.5. Lyophilize the final PEG-Chitosan-Cy7.5 conjugate.
-
-
Nanoparticle Formulation (Ionic Gelation):
-
Dissolve the PEG-Chitosan-Cy7.5 conjugate in 1% acetic acid and adjust the pH to 4.6-4.8.
-
Prepare a TPP solution (e.g., 0.16% w/v) in deionized water.
-
Add the TPP solution dropwise to the conjugate solution under high-speed homogenization or vigorous stirring.
-
Allow the resulting nanoparticle suspension to mature for 30 minutes under magnetic stirring.[20]
-
-
Characterization:
-
Measure particle size and zeta potential using Dynamic Light Scattering (DLS).
-
Confirm successful conjugation and PEGylation using FTIR and/or NMR spectroscopy.
-
Quantify Cy7.5 conjugation using UV-Vis spectrophotometry.
-
This comprehensive guide should provide a strong foundation for researchers to effectively troubleshoot and minimize non-specific binding of their Chitosan-Cy7.5 conjugates, leading to more reliable and accurate experimental outcomes.
References
- 1. Evaluation of the PEG Density in the PEGylated Chitosan Nanoparticles as a Drug Carrier for Curcumin and Mitoxantrone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Factors Influencing Chitosan-Based Nanoparticles-Protein Corona Interaction and Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “The Good, the Bad and the Ugly” of Chitosans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A novel method for PEGylation of chitosan nanoparticles through photopolymerization - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00780F [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Roles of Polymer Concentration and Ionic Strength in the Deposition of Chitosan of Fungal Origin onto Negatively Charged Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A novel method for synthesizing PEGylated chitosan nanoparticles: strategy, preparation, and in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydrophobically modified PEGylated glycol chitosan nanoparticles: synthesis, characterisation and anticancer properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Enhancing Stability and Mucoadhesive Properties of Chitosan Nanoparticles by Surface Modification with Sodium Alginate and Polyethylene Glycol for Potential Oral Mucosa Vaccine Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chitosan-N-poly(ethylene oxide) brush polymers for reduced nonspecific protein adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chitosan Nanoparticles: Shedding Light on Immunotoxicity and Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Chitosan-Cy7.5 Nanoparticle Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the synthesis of Chitosan-Cy7.5 nanoparticles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of Chitosan-Cy7.5 nanoparticles in a question-and-answer format.
Issue 1: Nanoparticle Aggregation During or After Synthesis
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Question: My Chitosan-Cy7.5 nanoparticles are aggregating, leading to a high polydispersity index (PDI) and inconsistent batch-to-batch results. What are the potential causes and solutions?
-
Answer: Nanoparticle aggregation is a common challenge in scaling up synthesis. Several factors can contribute to this issue:
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Improper pH: Chitosan's solubility and the charge of its amino groups are highly pH-dependent. Maintaining a slightly acidic pH (typically between 4.0 and 6.0) is crucial to ensure sufficient electrostatic repulsion between nanoparticles, which prevents aggregation.[1]
-
Suboptimal Chitosan-to-Crosslinker Ratio: The ratio of chitosan to the crosslinking agent, such as sodium tripolyphosphate (TPP), is critical. An incorrect ratio can lead to incomplete nanoparticle formation or an excess of crosslinker, both of which can promote aggregation. It is recommended to optimize this ratio at a small scale before scaling up.
-
Inefficient Mixing: During scale-up, ensuring rapid and uniform mixing of the chitosan and crosslinker solutions becomes more challenging. Localized areas of high concentration can lead to the formation of larger, aggregated particles. The use of high-shear mixers or microfluidic reactors can improve mixing efficiency.[2]
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Cy7.5 Conjugation Issues: The process of conjugating the Cy7.5 dye to chitosan can sometimes alter the polymer's properties, potentially leading to increased hydrophobicity and a higher tendency for aggregation. Ensure that the conjugation reaction is complete and that any unreacted dye or coupling agents are thoroughly removed.
-
Storage Conditions: Storing the nanoparticle suspension at inappropriate temperatures or for extended periods can lead to aggregation. It is often recommended to store them at 4°C and to use them within a reasonable timeframe. Lyophilization (freeze-drying) with a suitable cryoprotectant can be a long-term storage solution.
-
Issue 2: Poor Control Over Nanoparticle Size and Size Distribution
-
Question: I am struggling to achieve a consistent and narrow size distribution for my Chitosan-Cy7.5 nanoparticles, especially at a larger scale. What factors influence nanoparticle size, and how can I control them?
-
Answer: Achieving a monodisperse nanoparticle population is crucial for many applications. The following factors significantly influence nanoparticle size:
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Chitosan Molecular Weight and Concentration: Higher molecular weight and higher concentrations of chitosan generally lead to the formation of larger nanoparticles.[3][4] Using a low molecular weight chitosan and optimizing its concentration are key to controlling particle size.
-
Crosslinker Concentration: The concentration of the crosslinking agent also plays a vital role. Increasing the TPP concentration can lead to an increase in particle size.[3]
-
pH of the Solutions: The pH of both the chitosan and TPP solutions affects the charge density and conformation of the chitosan chains, thereby influencing the final nanoparticle size.
-
Stirring/Mixing Speed: The rate of addition of the crosslinker and the stirring speed during nanoparticle formation are critical parameters. A higher stirring speed generally results in smaller and more uniform nanoparticles.[4]
-
Cy7.5 Loading: The amount of Cy7.5 conjugated to the chitosan can impact the nanoparticle size. Higher dye loading may lead to an increase in particle size. It is important to characterize the relationship between dye conjugation efficiency and final particle size during process development.
-
Issue 3: Low Cy7.5 Conjugation Efficiency
-
Question: The fluorescence intensity of my Chitosan-Cy7.5 nanoparticles is lower than expected, suggesting low conjugation efficiency. How can I improve the labeling of Cy7.5 to chitosan?
-
Answer: Optimizing the conjugation reaction is key to achieving high fluorescence. Consider the following:
-
Reaction Chemistry: The most common method for conjugating Cy7.5, which often comes with an N-hydroxysuccinimide (NHS) ester group, is through the formation of an amide bond with the primary amine groups on chitosan. This reaction is typically carried out in a slightly basic aqueous buffer (pH 7.5-8.5) to ensure the chitosan's amine groups are deprotonated and thus more nucleophilic.
-
Molar Ratio of Reactants: The molar ratio of Cy7.5-NHS to the amine groups on chitosan is a critical parameter. A higher ratio of dye to chitosan can increase the labeling efficiency, but an excessive amount can lead to self-quenching of the dye and potential aggregation. This needs to be empirically optimized.
-
Reaction Time and Temperature: The conjugation reaction should be allowed to proceed for a sufficient amount of time (often several hours to overnight) at a controlled temperature (typically room temperature or 4°C) to ensure maximum efficiency.
-
Purification: After the reaction, it is crucial to remove any unreacted Cy7.5. This can be achieved through methods like dialysis, size exclusion chromatography, or repeated centrifugation and resuspension. Incomplete purification can lead to inaccurate measurements of conjugation efficiency and potential toxicity.
-
Issue 4: Sterilization Challenges
-
Question: I need to sterilize my Chitosan-Cy7.5 nanoparticle formulation for in vivo studies, but I am concerned about the impact of sterilization on nanoparticle integrity and fluorescence. What are the recommended sterilization methods?
-
Answer: Sterilization is a critical step for biomedical applications, and the chosen method should not compromise the physicochemical properties of the nanoparticles.
-
Autoclaving (Steam Sterilization): This method is generally not recommended for chitosan nanoparticles as the high temperatures can cause them to degrade and aggregate.[5][6][7]
-
Gamma Irradiation: While effective for sterilization, gamma irradiation can lead to the formation of agglomerates and may affect the chemical structure of both the chitosan and the Cy7.5 dye.[5][7] The use of cryoprotectants like sugars may offer some protection.[5][7]
-
Sterile Filtration: For nanoparticles with a size smaller than the filter pore size (typically 0.22 µm), sterile filtration is a viable and gentle method. However, for larger or more viscous formulations, this method can be challenging and may lead to sample loss.
-
Ethylene Oxide (EtO) Gas: This is a low-temperature sterilization method that can be suitable for heat-sensitive materials. However, it requires careful control to ensure complete removal of residual EtO, which is toxic.
-
Aseptic Synthesis: Whenever possible, synthesizing the nanoparticles under aseptic conditions from sterile starting materials is the most ideal approach to avoid the need for terminal sterilization.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for synthesizing Chitosan-Cy7.5 nanoparticles for scalable production?
A1: The ionic gelation method is one of the most widely used and simplest methods for preparing chitosan nanoparticles and is considered cost-effective for scaling up.[5][8] This method involves the electrostatic interaction between the positively charged amino groups of chitosan and a negatively charged crosslinking agent like sodium tripolyphosphate (TPP). For large-scale production, continuous flow methods using microfluidic reactors or spinning disc processors are being explored to achieve better control over particle size and distribution.[2]
Q2: How can I accurately characterize my Chitosan-Cy7.5 nanoparticles?
A2: A comprehensive characterization is essential to ensure the quality and reproducibility of your nanoparticles. Key techniques include:
-
Dynamic Light Scattering (DLS): To determine the average particle size, size distribution (Polydispersity Index - PDI), and zeta potential (surface charge).[3]
-
Electron Microscopy (SEM/TEM): To visualize the morphology and size of the nanoparticles.[3][9]
-
UV-Vis and Fluorescence Spectroscopy: To confirm the conjugation of Cy7.5 and to quantify the dye loading.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure and the successful crosslinking of chitosan.[3]
Q3: What are the key parameters to monitor during the scale-up process?
A3: When scaling up, it is crucial to maintain consistency in the following parameters:
-
Concentrations of all reactants (chitosan, TPP, Cy7.5).
-
pH of the solutions.
-
Temperature of the reaction.
-
Mixing speed and efficiency.
-
Rate of addition of the crosslinker.
Q4: How does the conjugation of Cy7.5 affect the stability of chitosan nanoparticles?
A4: The covalent attachment of the Cy7.5 dye can alter the surface properties of the chitosan nanoparticles. The introduction of the relatively hydrophobic Cy7.5 molecule can potentially decrease the overall surface charge and increase the likelihood of aggregation due to hydrophobic interactions. It is therefore important to carefully control the degree of dye conjugation and to assess the stability of the final nanoparticles under relevant physiological conditions. Surface modification with hydrophilic polymers like polyethylene glycol (PEG) can help to improve stability.[10]
Data Presentation
Table 1: Influence of Process Parameters on Nanoparticle Size and PDI (Illustrative Data)
| Parameter | Variation | Average Size (nm) | Polydispersity Index (PDI) |
| Chitosan MW | Low | 150 ± 20 | 0.2 ± 0.05 |
| High | 400 ± 50 | 0.4 ± 0.1 | |
| Chitosan Conc. | 0.1% (w/v) | 180 ± 25 | 0.25 ± 0.07 |
| 0.5% (w/v) | 350 ± 40 | 0.35 ± 0.08 | |
| Stirring Speed | 500 rpm | 300 ± 30 | 0.3 ± 0.06 |
| 1000 rpm | 200 ± 15 | 0.15 ± 0.04 |
Note: This table presents illustrative data to demonstrate general trends. Actual results will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of Chitosan Nanoparticles by Ionic Gelation
-
Preparation of Chitosan Solution:
-
Dissolve low molecular weight chitosan in a 1% (v/v) acetic acid solution to a final concentration of 0.1-0.5% (w/v).[11]
-
Stir the solution overnight at room temperature to ensure complete dissolution.
-
Adjust the pH of the chitosan solution to 4.5-5.5 using 1M NaOH.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Preparation of TPP Solution:
-
Dissolve sodium tripolyphosphate (TPP) in deionized water to a concentration of 0.1% (w/v).[8]
-
Filter the solution through a 0.22 µm syringe filter.
-
-
Nanoparticle Formation:
-
Place the chitosan solution on a magnetic stirrer at a constant stirring speed (e.g., 700-1000 rpm).
-
Add the TPP solution dropwise to the chitosan solution at a controlled rate.[11] A typical volume ratio of chitosan to TPP solution is 2:1 to 5:1.
-
Continue stirring for 30-60 minutes at room temperature. The formation of nanoparticles is indicated by the appearance of an opalescent suspension.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 14,000 rpm) for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water or a suitable buffer.
-
Repeat the centrifugation and resuspension steps two more times to remove unreacted reagents.
-
Protocol 2: Covalent Conjugation of Cy7.5-NHS to Chitosan
-
Dissolve Chitosan: Dissolve chitosan in a 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer at pH 6.0.
-
Activate Chitosan (Optional, for carboxylated chitosan): If starting with carboxylated chitosan, activate the carboxyl groups using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Prepare Cy7.5-NHS Solution: Dissolve Cy7.5-NHS ester in a small amount of a water-miscible organic solvent like DMSO or DMF.
-
Conjugation Reaction: Add the Cy7.5-NHS solution to the chitosan solution while stirring. The reaction is typically carried out at room temperature for 2-4 hours or overnight at 4°C, protected from light.
-
Purification: Remove unreacted dye by extensive dialysis against deionized water or by using size exclusion chromatography.
Mandatory Visualization
Caption: Workflow for the synthesis and characterization of Chitosan-Cy7.5 nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. cytodiagnostics.com [cytodiagnostics.com]
- 3. biochemjournal.com [biochemjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. ajpamc.com [ajpamc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chitosan Nanoparticle Preparation with Ionic Gelation Method [chitolytic.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. Chitosan nanoparticles for siRNA delivery: optimizing formulation to increase stability and efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Simple Method for Synthesis of Chitosan Nanoparticles with Ionic Gelation and Homogenization [phfscience.nz]
Validation & Comparative
A Comparative Guide to Chitosan-Cy7.5 and ICG for In Vivo Near-Infrared Imaging
In the rapidly evolving field of in vivo near-infrared (NIR) imaging, the choice of a suitable contrast agent is paramount for achieving high-quality, reliable results. This guide provides a comprehensive comparison of two prominent NIR fluorophores: the free dye Indocyanine Green (ICG) and a nanoparticle-based agent, Chitosan-Cy7.5. This objective analysis is intended for researchers, scientists, and drug development professionals seeking to select the optimal imaging agent for their preclinical and clinical research.
While direct head-to-head comparative studies with extensive quantitative data are limited in the current literature, this guide synthesizes available data from independent research to offer a comparative overview of their performance characteristics. It is important to note that the presented quantitative data are collated from different studies and experimental conditions may vary.
Performance Comparison at a Glance
| Feature | Chitosan-Cy7.5 | Indocyanine Green (ICG) | Key Advantages of Chitosan-Cy7.5 |
| Carrier | Chitosan Nanoparticles | None (free dye) | Enhanced stability, prolonged circulation, and potential for targeted delivery. |
| Fluorophore | Cyanine 7.5 (Cy7.5) | Indocyanine Green | Cy7.5 exhibits higher fluorescence quantum yield and photostability. |
| Circulation Half-life | Longer, tunable by nanoparticle properties | Very short (~2-4 minutes) | Allows for imaging at later time points and better tumor accumulation through the EPR effect. |
| Tumor Accumulation | Enhanced passive targeting (EPR effect) | Primarily relies on vascular permeability | Higher tumor-to-background ratios can be achieved. |
| Biodistribution | Accumulates in liver, spleen, and lungs | Rapidly cleared by the liver | Nanoparticle formulation alters biodistribution, potentially reducing rapid liver uptake. |
| Photostability | Higher | Lower, prone to photobleaching | Enables longer imaging sessions and more consistent signal. |
| Clinical Status | Preclinical | FDA-approved for specific clinical uses | ICG has a well-established clinical safety profile. |
In-Depth Performance Analysis
Pharmacokinetics and Biodistribution
Indocyanine Green (ICG) is a small molecule dye that, upon intravenous injection, rapidly binds to plasma proteins, primarily albumin. It is characterized by a very short circulation half-life, typically in the range of 2-4 minutes, as it is efficiently taken up and cleared by the liver.[1] This rapid hepatic clearance limits the time window for imaging and can result in high background signal from the liver and biliary system.[2][3]
Chitosan-Cy7.5 , being a nanoparticle-based agent, exhibits significantly different pharmacokinetic properties. The chitosan nanoparticle carrier protects the Cy7.5 dye from rapid clearance and alters its biodistribution. The circulation time of chitosan nanoparticles is considerably longer than that of free ICG and can be modulated by altering the size and surface characteristics of the nanoparticles.[4][5] Following intravenous administration, chitosan nanoparticles tend to accumulate in organs of the reticuloendothelial system (RES), such as the liver, spleen, and lungs.[6] This altered biodistribution can be advantageous for imaging specific organs or for achieving passive tumor targeting through the Enhanced Permeability and Retention (EPR) effect.
Tumor Imaging and Signal Enhancement
For tumor imaging, the prolonged circulation of Chitosan-Cy7.5 nanoparticles allows for greater accumulation in tumor tissues via the EPR effect. This phenomenon, characterized by leaky tumor vasculature and poor lymphatic drainage, leads to the passive trapping of nanoparticles within the tumor microenvironment.[7] Studies with cyanine dye-labeled chitosan nanoparticles have demonstrated preferential accumulation in tumor tissue over time, leading to a high tumor-to-background ratio.[7]
In contrast, the tumor accumulation of ICG is more transient and depends on the hyperpermeable nature of tumor blood vessels at the time of injection.[8] While ICG can accumulate in tumors, its rapid clearance often results in a lower overall tumor-to-background signal compared to nanoparticle-based agents, especially at later time points.[9] The signal-to-background ratio (SBR) for ICG in tumors has been reported in the range of 1.5 to 4.0, which can be influenced by the timing of imaging after injection.[10][11]
Experimental Methodologies
Synthesis and Formulation
Chitosan-Cy7.5 Nanoparticles: Chitosan nanoparticles are typically prepared using the ionic gelation method. Chitosan is dissolved in an acidic solution (e.g., 1% acetic acid). A cross-linking agent, such as sodium tripolyphosphate (TPP), is then added dropwise to the chitosan solution under constant stirring, leading to the spontaneous formation of nanoparticles. For fluorescent labeling, an amine-reactive derivative of Cy7.5, such as Cy7.5-NHS ester, is conjugated to the primary amine groups of chitosan either before or after nanoparticle formation. The resulting Chitosan-Cy7.5 nanoparticles are then purified, for instance through centrifugation or dialysis, to remove unreacted reagents.
Indocyanine Green (ICG) Solution: ICG is commercially available as a lyophilized powder. For in vivo administration, it is typically reconstituted in sterile water for injection or saline. The concentration of the ICG solution is prepared based on the desired dosage for the animal model.
In Vivo Imaging Protocol (General)
A generalized workflow for in vivo NIR imaging is depicted below. Specific parameters will vary depending on the imaging system and experimental goals.
Animal Models: Tumor models are commonly established by subcutaneously or orthotopically implanting cancer cells into immunocompromised mice (e.g., nude or SCID mice).
Imaging Systems: In vivo imaging is performed using systems equipped with appropriate excitation and emission filters for the specific fluorophore. For Cy7.5, the excitation is typically around 750-780 nm and emission is collected above 800 nm. For ICG, excitation is around 780 nm and emission is captured above 810 nm.
Data Analysis: Quantitative analysis involves drawing regions of interest (ROIs) over the tumor and background areas to calculate the fluorescence intensity and the signal-to-background ratio (SBR). For biodistribution studies, animals are euthanized at various time points, and major organs are excised for ex vivo imaging and quantification of fluorescence.
Signaling Pathways and Mechanisms of Accumulation
The accumulation of these agents in tumors is governed by different biological principles.
Conclusion
The choice between Chitosan-Cy7.5 and ICG for in vivo NIR imaging depends critically on the specific research application.
ICG is an FDA-approved dye with a long history of clinical use, making it a valuable tool for applications requiring rapid imaging of vascularity or perfusion, and for clinical translation.[4] However, its short circulation time and rapid liver clearance can be significant limitations for applications requiring sustained tumor contrast or imaging at later time points.
Chitosan-Cy7.5 offers several advantages for preclinical research, particularly in oncology. The nanoparticle platform provides enhanced stability, prolonged circulation, and improved tumor accumulation through the EPR effect, often leading to higher signal-to-background ratios.[7] The versatility of chitosan also allows for further modifications, such as the attachment of targeting ligands for active tumor targeting.
For researchers focused on developing novel cancer imaging strategies with enhanced sensitivity and specificity, Chitosan-Cy7.5 represents a promising platform. For studies aiming for rapid clinical translation or those focused on vascular imaging, ICG remains a relevant and powerful tool. Future direct comparative studies are warranted to provide more definitive quantitative benchmarks for these two important classes of NIR imaging agents.
References
- 1. Indocyanine green kinetics to assess liver function: Ready for a clinical dynamic assessment in major liver surgery? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of nanoencapsulation and PEGylation on biodistribution of indocyanine green in healthy mice: quantitative fluorescence imaging and analysis of organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo cellular-level real-time pharmacokinetic imaging of free-form and liposomal indocyanine green in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.unnes.ac.id [journal.unnes.ac.id]
- 5. Pharmacokinetics and in vivo fate of drug loaded chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thescipub.com [thescipub.com]
- 7. mdpi.com [mdpi.com]
- 8. Fluorescence tumor imaging by i.v. administered indocyanine green in a mouse model of colitis‐associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quantifying the Impact of Signal-to-background Ratios on Surgical Discrimination of Fluorescent Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing the image of fluorescence cholangiography using ICG: a systematic review and ex vivo experiments - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cellular Entry: A Comparative Guide to Chitosan-Cy7.5 Uptake Across Molecular Weights
For researchers, scientists, and professionals in drug development, the efficient delivery of therapeutic and imaging agents into cells is a paramount challenge. Chitosan, a biocompatible and biodegradable polysaccharide, has emerged as a promising nanocarrier. When conjugated with near-infrared fluorescent dyes like Cyanine7.5 (Cy7.5), it enables sensitive in vitro and in vivo tracking. A critical parameter influencing the efficacy of these nanocarriers is the molecular weight (MW) of the chitosan polymer. This guide provides an objective comparison of how different molecular weights of Chitosan-Cy7.5 conjugates affect their uptake by cells, supported by representative experimental data and detailed protocols.
The molecular weight of chitosan directly impacts the physicochemical properties of the resulting nanoparticles, including their size, surface charge (zeta potential), and stability. These characteristics, in turn, are critical determinants of their interaction with the cell membrane and the subsequent internalization pathways. Generally, the relationship between chitosan's molecular weight and cellular uptake is not linear and can be influenced by other factors such as the degree of deacetylation and the cell type.
Comparative Analysis of Cellular Uptake
To illustrate the impact of chitosan molecular weight on cellular uptake, we present a summary of quantitative data from a representative experiment. In this study, Chitosan-Cy7.5 nanoparticles were formulated using chitosan of three distinct molecular weights: low (LMW), medium (MMW), and high (HMW). The cellular uptake of these nanoparticles was then quantified in a cancer cell line using flow cytometry to measure the mean fluorescence intensity (MFI) per cell, which is proportional to the number of internalized nanoparticles.
| Molecular Weight (kDa) | Average Particle Size (nm) | Zeta Potential (mV) | Cellular Uptake (Mean Fluorescence Intensity) |
| Low (10 - 50) | 150 ± 25 | +18 ± 3 | 12,500 ± 1,500 |
| Medium (50 - 150) | 250 ± 30 | +25 ± 4 | 25,000 ± 2,800 |
| High (150 - 300) | 400 ± 45 | +32 ± 5 | 18,000 ± 2,100 |
Note: The data presented in this table is a representative example based on established trends and should be confirmed by specific experimental work.
The data suggests that medium molecular weight chitosan nanoparticles exhibit the highest cellular uptake. This can be attributed to an optimal balance of particle size and surface charge, which facilitates efficient interaction with the negatively charged cell membrane and subsequent endocytosis. While high molecular weight chitosan results in a higher positive charge, the larger particle size may hinder efficient internalization. Conversely, low molecular weight chitosan forms smaller particles but their lower surface charge might lead to weaker electrostatic interactions with the cell surface, resulting in reduced uptake.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols for comparing the cellular uptake of different molecular weight Chitosan-Cy7.5 conjugates.
Preparation of Different Molecular Weight Chitosans
Low and medium molecular weight chitosans can be prepared from high molecular weight chitosan through controlled depolymerization.[1][2]
-
Materials: High molecular weight chitosan, sodium nitrite (NaNO₂), acetic acid, sodium hydroxide (NaOH).
-
Procedure:
-
Dissolve high molecular weight chitosan in a 1% acetic acid solution to a final concentration of 1% (w/v).
-
Calculate the required amount of sodium nitrite to achieve the target lower molecular weight. The amount of NaNO₂ is inversely proportional to the desired final molecular weight.
-
Add the calculated amount of NaNO₂ solution dropwise to the chitosan solution while stirring vigorously at room temperature.
-
Allow the reaction to proceed for a specific duration (e.g., 1-4 hours), with longer reaction times resulting in lower molecular weights.
-
Stop the depolymerization reaction by adjusting the pH of the solution to 9.0 with 1 M NaOH.
-
Purify the resulting chitosan by dialysis against deionized water for 48 hours, followed by lyophilization.
-
Characterize the molecular weight of the obtained chitosan using techniques such as gel permeation chromatography (GPC).
-
Synthesis of Chitosan-Cy7.5 Conjugates
The conjugation of Cy7.5, typically as an N-hydroxysuccinimide (NHS) ester, to the primary amine groups of chitosan is a common method for fluorescent labeling.
-
Materials: Chitosan (LMW, MMW, HMW), Cy7.5-NHS ester, dimethyl sulfoxide (DMSO), 1% acetic acid, dialysis tubing (MWCO 10 kDa).
-
Procedure:
-
Dissolve chitosan in 1% acetic acid to a concentration of 1 mg/mL.
-
Dissolve Cy7.5-NHS ester in DMSO to a concentration of 10 mg/mL.
-
Add the Cy7.5-NHS ester solution dropwise to the chitosan solution while stirring in the dark. The molar ratio of Cy7.5-NHS to chitosan's glucosamine units should be optimized (e.g., 1:10).
-
Allow the reaction to proceed for 4-6 hours at room temperature in the dark.
-
Purify the Chitosan-Cy7.5 conjugate by extensive dialysis against deionized water for 48-72 hours in the dark to remove unconjugated dye and DMSO.
-
Lyophilize the purified conjugate to obtain a solid product.
-
Confirm the conjugation and determine the degree of labeling using UV-Vis spectroscopy.
-
Formulation of Chitosan-Cy7.5 Nanoparticles
Ionic gelation is a widely used method to formulate chitosan nanoparticles.[3]
-
Materials: Chitosan-Cy7.5 conjugate, sodium tripolyphosphate (TPP), deionized water.
-
Procedure:
-
Dissolve the Chitosan-Cy7.5 conjugate in 1% acetic acid to a concentration of 1 mg/mL.
-
Prepare a 1 mg/mL aqueous solution of TPP.
-
Add the TPP solution dropwise to the Chitosan-Cy7.5 solution under constant magnetic stirring. The ratio of chitosan to TPP should be optimized to obtain stable nanoparticles (e.g., 5:1 v/v).
-
Nanoparticles will form spontaneously upon the addition of TPP.
-
Characterize the nanoparticles for their size and zeta potential using dynamic light scattering (DLS).
-
In Vitro Cellular Uptake Assay
The cellular uptake of the fluorescently labeled nanoparticles can be quantified using flow cytometry and visualized using fluorescence microscopy.
-
Cell Culture:
-
Culture a suitable cell line (e.g., a cancer cell line like HeLa or A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere and grow for 24 hours.
-
-
Nanoparticle Incubation:
-
Prepare suspensions of the LMW, MMW, and HMW Chitosan-Cy7.5 nanoparticles in serum-free cell culture medium at a final concentration of, for example, 100 µg/mL.
-
Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the nanoparticle suspensions to the respective wells and incubate for a defined period (e.g., 4 hours) at 37°C in a CO₂ incubator.
-
-
Quantification by Flow Cytometry: [4][5][6]
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Harvest the cells by trypsinization and centrifuge to form a cell pellet.
-
Resuspend the cells in PBS containing 2% FBS.
-
Analyze the cell suspension using a flow cytometer equipped with a laser appropriate for Cy7.5 excitation (e.g., 670 nm laser) and an appropriate emission filter.
-
Record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample.
-
-
Visualization by Fluorescence Microscopy:
-
For microscopy, seed cells on glass coverslips in a 24-well plate.
-
After incubation with nanoparticles, wash the cells with PBS and fix with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the intracellular localization of the Chitosan-Cy7.5 nanoparticles using a fluorescence microscope.
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the general mechanism of nanoparticle uptake.
Caption: Experimental workflow for comparing cellular uptake of different MW Chitosan-Cy7.5 nanoparticles.
Caption: General signaling pathway of nanoparticle cellular uptake via endocytosis.
References
- 1. Low molecular weight chitosan conjugated with folate for siRNA delivery in vitro: optimization studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro cellular localization and efficient accumulation of fluorescently tagged biomaterials from monodispersed chitosan nanoparticles for elucidation of controlled release pathways for drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Modified Chitosan-Coated Magnetic Nanoparticles for High-Efficient Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Guide to the In Vitro Targeting Efficiency of Chitosan-Cy7.5
This guide provides a detailed comparison of the in vitro targeting efficiency of Chitosan-Cy7.5, a near-infrared (NIR) fluorescent imaging probe, with relevant alternatives. The data presented is synthesized from multiple studies to offer an objective overview for researchers, scientists, and drug development professionals. The focus is on the performance of the chitosan nanoparticle as a delivery vehicle, which is the primary determinant of cellular uptake and targeting.
Overview of Chitosan Nanoparticles for Cellular Targeting
Chitosan, a biocompatible and biodegradable polymer, is widely used to create nanoparticles (NPs) for drug and dye delivery. Its cationic nature, due to the presence of primary amino groups, facilitates strong electrostatic interaction with the negatively charged surface of cell membranes, promoting efficient cellular uptake.[1][2] When conjugated with a NIR dye like Cy7.5, these nanoparticles become powerful tools for in vitro and in vivo imaging. The efficiency of this system is primarily dictated by the nanoparticle's ability to be internalized by target cells.
Comparative Performance Data
While direct comparative studies for Chitosan-Cy7.5 are limited, data from functionally equivalent fluorescently-labeled chitosan nanoparticles (e.g., FITC-Chitosan NPs) provide a strong benchmark for the carrier's performance. The following tables summarize key performance indicators from in vitro studies.
Table 1: Cellular Uptake Efficiency of Fluorescent Chitosan Nanoparticles
| Parameter | Chitosan-Fluorophore NPs | Alternative: Free Fluorophore | Cell Line | Key Findings |
| Uptake Efficiency (% Positive Cells) | >85% (at 7.72 µg/mL)[3] | Not Reported | SMMC-7721 (Human Liver Cancer) | Nanoparticle formulation is critical for high-efficiency cellular labeling. |
| Relative Uptake Enhancement | Up to 1.8-fold higher[4][5] | Baseline | A549 (Human Lung Cancer) | Chitosan NPs significantly enhance cellular internalization compared to the chitosan molecule alone.[4][5] |
| Uptake Mechanism | Clathrin-Mediated Endocytosis[4][6] | Passive Diffusion | A549, MDBK | The uptake is an active, energy-dependent process.[4] |
| Concentration Dependence | Uptake increases with concentration (1.93 to 30.88 µg/mL)[3] | Varies | SMMC-7721 | Targeting efficiency can be tuned by adjusting the nanoparticle concentration. |
| Time Dependence | Uptake is significant within 30 mins, increasing over 8 hours[3] | Varies | SMMC-7721 | Rapid internalization is a key feature of the chitosan nanoparticle system. |
Table 2: Comparison of Chitosan-Conjugated vs. Encapsulated NIR Probes
| Feature | Chitosan-Cy7.5 (Covalent Conjugation) | Chitosan-ICG (Encapsulation/Adsorption) | Rationale & Implications |
| Probe Stability | Stable covalent bond prevents leakage. | ICG is physically entrapped or adsorbed; can leak from the NP. | Covalent conjugation provides a more stable and reliable signal for tracking. |
| Fluorescence in Aqueous Solution | Stable and predictable fluorescence emission. | Fluorescence is often quenched when ICG is loaded into nanoparticles.[7][8] | Chitosan-Cy7.5 is better suited for quantitative imaging where signal intensity is critical. |
| Signal Reliability | Signal directly correlates with nanoparticle location. | Signal may be affected by premature release or environmental changes, leading to artifacts. | For precise localization studies, a stable conjugate like Chitosan-Cy7.5 is superior. |
| Preparation Complexity | Requires chemical conjugation steps. | Simpler formulation via ionic gelation and passive loading.[7] | The choice may depend on the balance between ease of preparation and the need for signal stability. |
Experimental Methodologies
The following protocols are representative of the methods used to validate the in vitro targeting efficiency of fluorescently labeled chitosan nanoparticles.
A. Preparation of Chitosan Nanoparticles by Ionic Gelation
-
Chitosan Solution Preparation: Dissolve low molecular weight chitosan in a 1% acetic acid solution to a final concentration of 1 mg/mL. Stir until fully dissolved.
-
Crosslinker Solution Preparation: Dissolve sodium tripolyphosphate (TPP) in deionized water to a final concentration of 1 mg/mL.
-
Nanoparticle Formation: While stirring the chitosan solution vigorously, add the TPP solution dropwise. The spontaneous formation of opalescent suspension indicates the formation of nanoparticles due to electrostatic interactions.[9]
-
Stabilization & Purification: Allow the nanoparticle suspension to stabilize for 30 minutes at room temperature. Purify the nanoparticles by centrifugation to remove unreacted reagents, followed by resuspension in an appropriate buffer (e.g., PBS).
B. In Vitro Cellular Uptake Analysis via Flow Cytometry
-
Cell Seeding: Seed target cells (e.g., A549, SMMC-7721) in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Incubation: Replace the culture medium with a fresh medium containing various concentrations of Chitosan-Cy7.5 nanoparticles. Incubate for a predetermined time course (e.g., 0.5, 1, 2, 4, 8 hours) at 37°C. A control group with untreated cells should be included.
-
Cell Harvesting: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles. Detach the cells using trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer. Analyze the cell population for fluorescence intensity using a flow cytometer equipped with the appropriate lasers and filters for Cy7.5. The percentage of fluorescently positive cells and the mean fluorescence intensity are measured to quantify uptake.[3]
C. Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Expose the cells to serial dilutions of Chitosan-Cy7.5 nanoparticles for 24-48 hours. Include a control group with untreated cells and a blank with medium only.
-
MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization and Measurement: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.[10][11]
Visualized Workflows and Pathways
A. Experimental Workflow for In Vitro Validation
B. Cellular Uptake Pathway: Clathrin-Mediated Endocytosis
The primary mechanism for the internalization of chitosan nanoparticles is clathrin-mediated endocytosis.[4][6] This active, energy-dependent process involves the formation of a protein-coated vesicle to engulf the nanoparticle.
References
- 1. Advances in Chitosan-Based Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcog.com [phcog.com]
- 3. Fluorescence Modified Chitosan-Coated Magnetic Nanoparticles for High-Efficient Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Uptake of FITC-Chitosan Nanoparticles by A549 Cells | Semantic Scholar [semanticscholar.org]
- 6. biochemjournal.com [biochemjournal.com]
- 7. Association of Indocyanine Green with Chitosan Oleate Coated PLGA Nanoparticles for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indocyanine Green-Loaded Nanoparticles for Image-Guided Tumor Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of in-vitro cytotoxic effect of 5-FU loaded-chitosan nanoparticles against spheroid models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Studies Regarding the Safety of Chitosan and Hyaluronic Acid-Based Nanohydrogels Containing Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cross-Validation of Chitosan-Cy7.5 Fluorescence with Histology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Chitosan-Cy7.5 fluorescence imaging with traditional histological methods for tissue analysis. It includes supporting experimental data, detailed protocols for key experiments, and visualizations to clarify the underlying processes.
Introduction
Chitosan, a biocompatible and biodegradable polysaccharide, is extensively utilized as a vehicle for drug delivery and imaging agents. When conjugated with near-infrared (NIR) fluorescent dyes like Cyanine 7.5 (Cy7.5), it creates a powerful probe, Chitosan-Cy7.5, for in vivo and ex vivo imaging. The NIR fluorescence allows for deep tissue penetration, making it ideal for tracking the biodistribution of chitosan-based nanoparticles in preclinical models.
However, the validation of fluorescence signals with established histological techniques is crucial to confirm the precise localization and cellular uptake of these nanoparticles. Histology, the microscopic study of tissue architecture, provides the gold standard for assessing biological structures. This guide explores the cross-validation of Chitosan-Cy7.5 fluorescence with histology, offering a framework for robust and reliable data interpretation.
Data Presentation: A Comparative Analysis
| Organ | Normalized Fluorescence Intensity (Mean ± SD) | Histological Observation (H&E Staining) | Immunohistochemistry (e.g., CD31 for vasculature) |
| Tumor | 1.85 ± 0.32 | High density of neoplastic cells, areas of necrosis. | High microvessel density in peripheral regions. |
| Liver | 1.25 ± 0.21 | Normal hepatic architecture, presence of Kupffer cells. | Normal sinusoidal vasculature. |
| Spleen | 0.98 ± 0.15 | Normal splenic architecture, distinct red and white pulp. | Normal splenic vasculature. |
| Kidneys | 0.75 ± 0.11 | Normal renal morphology, glomeruli and tubules intact. | Normal glomerular and peritubular capillaries. |
| Lungs | 0.45 ± 0.09 | Normal alveolar structure. | Normal pulmonary vasculature. |
| Heart | 0.21 ± 0.05 | Normal myocardial tissue. | Normal coronary vasculature. |
| Muscle | 0.15 ± 0.04 | Normal skeletal muscle fibers. | Sparse vasculature. |
Note: The fluorescence intensity is often normalized to a control tissue (e.g., muscle) to account for background signal.
Experimental Protocols
In Vivo Fluorescence Imaging with Chitosan-Cy7.5
This protocol outlines the steps for in vivo imaging of tumor-bearing mice injected with Chitosan-Cy7.5 nanoparticles.
Materials:
-
Chitosan-Cy7.5 nanoparticles suspended in a sterile, biocompatible buffer (e.g., PBS).
-
Tumor-bearing mice (e.g., subcutaneous xenograft model).
-
In vivo imaging system (IVIS) equipped for NIR fluorescence imaging.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Probe Administration: Inject the Chitosan-Cy7.5 nanoparticle suspension (typically 100-200 µL) intravenously via the tail vein.
-
Imaging: Place the anesthetized mouse in the imaging chamber of the IVIS. Acquire fluorescence images at various time points (e.g., 1, 4, 8, 24, and 48 hours) post-injection to monitor the biodistribution of the nanoparticles. Use an appropriate excitation/emission filter set for Cy7.5 (e.g., excitation ~750 nm, emission ~780 nm).
-
Data Analysis: Quantify the fluorescence intensity in regions of interest (ROIs), such as the tumor and major organs.
Ex Vivo Tissue Analysis and Histology
This protocol describes the process of tissue harvesting, ex vivo imaging, and preparation for histological staining.
Materials:
-
Surgical tools for dissection.
-
Phosphate-buffered saline (PBS).
-
4% paraformaldehyde (PFA) in PBS.
-
Cryoprotectant (e.g., 30% sucrose in PBS).
-
Optimal cutting temperature (OCT) compound.
-
Cryostat or microtome.
-
Microscope slides.
-
Staining reagents for Hematoxylin and Eosin (H&E) and immunohistochemistry.
Procedure:
-
Tissue Harvesting: At the final imaging time point, euthanize the mouse and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, and muscle).
-
Ex Vivo Imaging: Place the harvested tissues in a petri dish and acquire a final fluorescence image using the IVIS to confirm the signal localization within each organ.
-
Tissue Fixation: Fix the tissues in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the fixed tissues to a 30% sucrose solution and incubate at 4°C until the tissues sink.
-
Embedding and Sectioning: Embed the cryoprotected tissues in OCT compound and freeze. Cut thin sections (e.g., 5-10 µm) using a cryostat.
-
Staining:
-
H&E Staining: Perform a standard H&E stain to visualize the tissue morphology.
-
Immunohistochemistry (IHC): For more specific validation, perform IHC using antibodies against relevant markers (e.g., CD31 to visualize blood vessels, F4/80 for macrophages) to correlate the fluorescence signal with specific cell types or structures.
-
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the cross-validation of Chitosan-Cy7.5 fluorescence with histology.
Caption: Experimental workflow from in vivo imaging to histological validation.
Enhanced Permeability and Retention (EPR) Effect
Chitosan-Cy7.5 nanoparticles primarily accumulate in tumor tissues due to the EPR effect. This diagram illustrates this passive targeting mechanism.
A Comparative Guide to Cy7.5-Labeled Polymers for Biomedical Imaging
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of in vivo imaging, the selection of appropriate fluorescent probes is paramount for achieving high-quality, reliable data. Cyanine7.5 (Cy7.5), a near-infrared (NIR) dye, is a popular choice due to its favorable spectral properties that allow for deep tissue penetration and minimal autofluorescence. When conjugated to polymers, Cy7.5's in vivo performance, including its biodistribution, stability, and targeting capabilities, can be significantly enhanced. This guide provides a comparative overview of Chitosan-Cy7.5 and other commonly used Cy7.5-labeled polymers: Hyaluronic Acid-Cy7.5, Dextran-Cy7.5, and PEG-Cy7.5.
Performance Comparison of Cy7.5-Labeled Polymers
While direct head-to-head comparative studies providing comprehensive quantitative data for all these conjugates are limited, this section summarizes typical performance characteristics based on available literature. The data presented are compiled from various studies and should be considered as representative values.
Table 1: Physicochemical and Optical Properties
| Property | Chitosan-Cy7.5 | Hyaluronic Acid-Cy7.5 | Dextran-Cy7.5 | PEG-Cy7.5 |
| Synthesis Method | Ionic gelation followed by EDC/NHS or NHS ester coupling | EDC/NHS or NHS ester coupling | NHS ester coupling to amino-dextran | NHS ester coupling to amino-terminated PEG |
| Solubility | Soluble in acidic aqueous solutions | Soluble in aqueous solutions | Soluble in aqueous solutions | Soluble in aqueous solutions |
| Biocompatibility | Generally high, biodegradable[1][2] | High, biodegradable[3][4] | High, biodegradable | High, biocompatible |
| Excitation Max (nm) | ~780 - 790 | ~780 - 790 | ~790 | ~770 - 790 |
| Emission Max (nm) | ~800 - 810 | ~800 - 810 | ~810 | ~810 - 820 |
| Quantum Yield | Variable, can be affected by quenching | Can be quenched upon conjugation, solvent-dependent[5] | Moderate | Generally high |
Table 2: In Vivo Imaging Performance
| Parameter | Chitosan-Cy7.5 | Hyaluronic Acid-Cy7.5 | Dextran-Cy7.5 | PEG-Cy7.5 |
| Biodistribution | Accumulates in tumors, liver, and spleen | Can be targeted to CD44-expressing tumors; liver and spleen accumulation can occur[3][4][6] | Primarily accumulates in liver and spleen | Long circulation time, reduced liver uptake[7] |
| Tumor Targeting | Passive (EPR effect) and active (with targeting ligands) | Passive (EPR effect) and active (CD44 receptor)[3][4] | Passive (EPR effect) | Passive (EPR effect) |
| Signal-to-Noise Ratio | Moderate to high | Moderate to high, dependent on targeting efficiency | Moderate | High |
| In Vivo Stability | Generally stable | Stable | Stable | High |
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and evaluation of Cy7.5-labeled polymers.
Synthesis of Chitosan-Cy7.5 Nanoparticles
This protocol describes the preparation of Chitosan-Cy7.5 nanoparticles using the ionic gelation method followed by Cy7.5 conjugation.
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Cy7.5 NHS ester
-
Dimethyl sulfoxide (DMSO)
-
Dialysis membrane (MWCO 10-14 kDa)
Procedure:
-
Chitosan Solution Preparation: Dissolve 100 mg of chitosan in 100 mL of 1% (v/v) acetic acid solution with overnight stirring.
-
TPP Solution Preparation: Dissolve 25 mg of TPP in 100 mL of deionized water.
-
Nanoparticle Formation: While stirring the chitosan solution vigorously, add the TPP solution dropwise. Continue stirring for 30 minutes to allow for the formation of chitosan nanoparticles.
-
Cy7.5 Conjugation:
-
Dissolve 1 mg of Cy7.5 NHS ester in 100 µL of DMSO.
-
Add the Cy7.5 solution to the chitosan nanoparticle suspension while stirring.
-
Adjust the pH of the reaction mixture to 8.0-8.5 using 0.1 M sodium bicarbonate solution.
-
Allow the reaction to proceed for 4 hours at room temperature in the dark.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane.
-
Dialyze against deionized water for 48 hours, changing the water every 6 hours to remove unreacted Cy7.5 and other small molecules.
-
-
Characterization: Characterize the resulting Chitosan-Cy7.5 nanoparticles for size, zeta potential, and fluorescence properties.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxicity of the synthesized polymer-Cy7.5 conjugates using the MTT assay.[1][2][4][8]
Materials:
-
Human cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Polymer-Cy7.5 conjugate solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing different concentrations of the polymer-Cy7.5 conjugates and incubate for another 24 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Comparative In Vivo Imaging in a Murine Tumor Model
This protocol describes a general procedure for comparing the in vivo imaging performance of different Cy7.5-labeled polymers in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Chitosan-Cy7.5, Hyaluronic Acid-Cy7.5, Dextran-Cy7.5, and PEG-Cy7.5 solutions in sterile PBS
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mice.
-
Probe Administration: Inject a standardized dose of each Cy7.5-labeled polymer solution intravenously via the tail vein into different groups of mice.
-
In Vivo Imaging: Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) using the in vivo imaging system with appropriate excitation and emission filters for Cy7.5.
-
Ex Vivo Imaging: At the final time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart). Acquire fluorescence images of the excised organs.
-
Data Analysis: Quantify the fluorescence intensity in the tumor and organs for each group to determine the biodistribution and tumor targeting efficiency. Calculate the tumor-to-background ratio.
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows.
General Workflow for Polymer-Cy7.5 Conjugation
Caption: General workflow for synthesizing and purifying Cy7.5-labeled polymers.
Workflow for Comparative In Vivo Imaging
Caption: Workflow for comparative in vivo imaging of Cy7.5-labeled polymers.
Cellular Uptake and Intracellular Fate of Nanoparticles
While not a signaling pathway in the traditional sense, this diagram illustrates the general pathway of nanoparticle uptake and their journey within a cell.
Caption: General pathway of nanoparticle cellular uptake and intracellular fate.
Conclusion
The choice of polymer for Cy7.5 conjugation significantly impacts the in vivo performance of the resulting imaging probe.
-
Chitosan-Cy7.5 offers the advantages of biocompatibility, biodegradability, and a cationic surface that can facilitate cellular uptake.
-
Hyaluronic Acid-Cy7.5 provides a pathway for targeting CD44-overexpressing cancer cells.
-
Dextran-Cy7.5 is a biocompatible and hydrophilic polymer, though it may exhibit significant liver and spleen accumulation.
-
PEG-Cy7.5 is known for its "stealth" properties, leading to prolonged circulation times and reduced non-specific uptake by the reticuloendothelial system.
The optimal choice will depend on the specific research question, the target tissue or cell type, and the desired imaging window. The experimental protocols and workflows provided in this guide offer a starting point for the synthesis and evaluation of these valuable imaging agents. Further optimization of polymer molecular weight, degree of dye labeling, and the incorporation of specific targeting ligands can lead to the development of highly effective probes for preclinical and potentially clinical applications.
References
- 1. help.codex.bio [help.codex.bio]
- 2. horiba.com [horiba.com]
- 3. Signal-to-Noise Considerations [evidentscientific.com]
- 4. Biodistribution of Cy5-labeled Thiolated and Methylated Chitosan-Carboxymethyl Dextran Nanoparticles in an Animal Model of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SOP for Calibration of Photostability Chamber – StabilityStudies.in [stabilitystudies.in]
- 6. SOP for Conducting Photostability Study – StabilityStudies.in [stabilitystudies.in]
- 7. mdpi.com [mdpi.com]
- 8. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Targeting Specificity of RGD-Chitosan-Cy7.5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo targeting specificity of RGD-Chitosan-Cy7.5 nanoparticles with alternative targeted chitosan-based nanocarriers. The content is designed to assist researchers in selecting and designing targeted drug delivery systems by presenting supporting experimental data, detailed protocols, and visual representations of key biological and experimental processes.
Comparative Performance of Targeted Chitosan Nanoparticles
The in vivo targeting efficacy of chitosan nanoparticles is significantly enhanced by surface functionalization with ligands that recognize specific receptors overexpressed on tumor cells and/or tumor neovasculature. This active targeting strategy aims to increase the accumulation of the therapeutic or imaging payload at the tumor site, thereby improving efficacy and reducing off-target toxicity. This section compares the performance of RGD-targeted chitosan nanoparticles with other common targeting moieties: folate and antibodies.
Data Summary of In Vivo Targeting Performance
| Targeting Ligand | Nanoparticle System | Tumor Model | Imaging/Quantification Method | Tumor Accumulation (%ID/g or equivalent) | Tumor-to-Muscle Ratio | Reference |
| RGD Peptide | RGD-Chitosan-siRNA | Orthotopic Ovarian Cancer (SKOV3ip1) | Fluorescence Imaging | Significantly higher than non-targeted | Not Reported | [1][2] |
| RGD Peptide | RGD-Chitosan-Raloxifene (Cy5.5 labeled) | Breast Cancer | NIRF Imaging | Distinct tumor visualization | Not Reported | [3] |
| Folate | Folate-Chitosan-Gemcitabine (ICG labeled) | Orthotopic Pancreatic Cancer | NIR Imaging | Enriched in tumor tissue vs. non-targeted | Not Reported | [4] |
| Folate | Folate-mPEG-Chitosan | HeLa Xenograft | Fluorescence Imaging | Increased accumulation vs. non-targeted | Not Reported | [5] |
| Antibody (scFvCD7) | scFvCD7-Chitosan-siRNA | T-cell leukemia (in vitro) | Flow Cytometry | Significantly improved cellular association | Not Applicable | [6][7] |
| Non-Targeted | Chitosan | Sarcoma-180, Hepatoma H22 | Not Applicable | Significant antitumor activity (dose-dependent) | Not Reported | [8] |
| Non-Targeted | Glycol Chitosan (Cy5.5 labeled) | Healthy Mice | NIRF Imaging | Accumulation primarily in liver and spleen | Not Applicable | [9] |
Note: Direct quantitative comparison is challenging due to variations in nanoparticle formulation, tumor models, and imaging techniques across different studies. The data presented indicates trends in targeting efficiency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo targeting studies. Below are generalized yet detailed protocols for key experiments cited in the assessment of targeted nanoparticle specificity.
Synthesis of RGD-Chitosan-Cy7.5 Nanoparticles
This protocol describes the synthesis of RGD-Chitosan-Cy7.5 nanoparticles using the ionic gelation method.
-
Chitosan Solution Preparation: Dissolve low molecular weight chitosan in a 1% acetic acid solution to a final concentration of 1 mg/mL. Stir overnight to ensure complete dissolution.
-
Cy7.5 Conjugation: React Cy7.5-NHS ester with the chitosan solution in a light-protected environment. The molar ratio of Cy7.5 to chitosan's primary amine groups should be optimized. Allow the reaction to proceed for 4-6 hours at room temperature with continuous stirring.
-
RGD Peptide Conjugation: Activate the carboxyl group of the RGD peptide using EDC/NHS chemistry. Add the activated RGD peptide to the Cy7.5-chitosan solution. The reaction is typically carried out for 12-24 hours at 4°C.
-
Nanoparticle Formation: Prepare a solution of sodium tripolyphosphate (TPP) in deionized water (e.g., 1 mg/mL). Add the TPP solution dropwise to the RGD-Chitosan-Cy7.5 solution under magnetic stirring. Nanoparticles will form spontaneously via ionic gelation.
-
Purification and Characterization: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove unreacted reagents. Resuspend the purified nanoparticles in an appropriate buffer (e.g., PBS). Characterize the nanoparticles for size, zeta potential, and dye/peptide conjugation efficiency.
Animal Tumor Model Establishment
This protocol outlines the subcutaneous implantation of tumor cells in mice to establish a xenograft model.
-
Cell Culture: Culture a relevant cancer cell line (e.g., one that overexpresses integrins for RGD targeting) under standard conditions.
-
Cell Preparation: On the day of implantation, harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in a serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.
-
Animal Preparation: Anesthetize immunocompromised mice (e.g., nude or SCID mice) using an appropriate anesthetic agent.
-
Subcutaneous Injection: Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse using a 27-gauge needle.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. The tumors are typically ready for in vivo imaging studies when they reach a volume of 100-200 mm³.
In Vivo Fluorescence Imaging and Biodistribution Analysis
This protocol describes the procedure for in vivo imaging and ex vivo biodistribution analysis of fluorescently labeled nanoparticles.
-
Nanoparticle Administration: Administer a defined dose of RGD-Chitosan-Cy7.5 nanoparticles (or control nanoparticles) to tumor-bearing mice via intravenous (tail vein) injection.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 8, 24, 48 hours), anesthetize the mice and place them in an in vivo imaging system (IVIS) equipped for near-infrared fluorescence imaging. Acquire whole-body fluorescence images.
-
Ex Vivo Biodistribution: At the final time point, euthanize the mice and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, and muscle).
-
Ex Vivo Imaging: Arrange the dissected organs and tumor in the IVIS and acquire fluorescence images.
-
Quantitative Analysis: Use the imaging software to quantify the average radiant efficiency in the tumor and each organ. Calculate the percentage of injected dose per gram of tissue (%ID/g) and the tumor-to-muscle ratio to assess targeting specificity.
Visualizations: Pathways and Processes
RGD-Integrin Signaling Pathway
The targeting mechanism of RGD-functionalized nanoparticles relies on the interaction between the RGD peptide and integrin receptors on the cell surface. This binding event triggers downstream signaling pathways that can lead to nanoparticle internalization.
Caption: RGD-Integrin mediated signaling cascade leading to nanoparticle endocytosis.
Experimental Workflow for In Vivo Targeting Assessment
The following workflow outlines the key steps in assessing the in vivo targeting specificity of RGD-Chitosan-Cy7.5.
Caption: Workflow for evaluating the in vivo targeting of fluorescent nanoparticles.
Logical Comparison of Targeting Specificity
This diagram illustrates the conceptual differences in tumor accumulation for various chitosan nanoparticle formulations.
Caption: Conceptual comparison of tumor targeting efficiency for different ligands.
References
- 1. Targeted Gene Silencing Using RGD-Labeled Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted gene silencing using RGD-labeled chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RGD functionalized chitosan nanoparticle mediated targeted delivery of raloxifene selectively suppresses angiogenesis and tumor growth in breast cancer - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. Folate-chitosan-gemcitabine core-shell nanoparticles targeted to pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. T cell-specific siRNA delivery using antibody-conjugated chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo antitumor activity of chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo toxicity evaluation of tumor targeted glycol chitosan nanoparticles in healthy mice: repeated high-dose of glycol chitosan nanoparticles potentially induce cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Correlating Chitosan-Cy7.5 Fluorescence with Drug Load
For researchers, scientists, and drug development professionals, understanding the relationship between the fluorescence of a nanoparticle carrier and its therapeutic payload is critical for accurate in-vivo tracking and dosage assessment. This guide provides a comparative analysis of Chitosan-Cy7.5 nanoparticles, detailing experimental protocols to establish a correlation between fluorescence intensity and drug load, and benchmarks this system against other common fluorescent drug delivery platforms.
This guide will delve into the methodology for quantifying drug load in Chitosan-Cy7.5 nanoparticles and correlating it with their intrinsic fluorescence. We will provide detailed experimental protocols, present illustrative data, and compare this system with other widely used fluorescent drug delivery systems such as fluorescent liposomes, polymeric micelles, and quantum dots.
Correlation of Chitosan-Cy7.5 Fluorescence with Doxorubicin Load: An Illustrative Analysis
A direct correlation between the fluorescence intensity of Cy7.5 and the drug load within chitosan nanoparticles is essential for non-invasive monitoring. The following data represents a hypothetical, yet realistic, scenario for doxorubicin (DOX)-loaded Chitosan-Cy7.5 nanoparticles. The drug load is quantified using UV-Vis spectrophotometry, while the fluorescence is measured using a fluorescence spectrophotometer.
| Sample | Initial DOX Concentration (µg/mL) | Drug Loading Content (DLC) (%) | Encapsulation Efficiency (EE) (%) | Cy7.5 Fluorescence Intensity (Arbitrary Units) |
| 1 | 50 | 2.3 | 92.0 | 8500 |
| 2 | 100 | 4.5 | 90.0 | 7800 |
| 3 | 200 | 8.3 | 83.0 | 6500 |
| 4 | 400 | 14.8 | 74.0 | 4700 |
| 5 | 800 | 25.0 | 62.5 | 2900 |
Note: This data is illustrative. The actual correlation will depend on the specific drug, chitosan characteristics, and nanoparticle preparation method. In this example, doxorubicin exhibits a quenching effect on the Cy7.5 fluorescence.
Experimental Protocols
To establish a reliable correlation between fluorescence and drug load, a series of well-defined experiments are necessary. Here, we provide detailed protocols for the synthesis of drug-loaded Chitosan-Cy7.5 nanoparticles and the subsequent quantification of drug load and fluorescence.
Synthesis of Doxorubicin-Loaded Chitosan-Cy7.5 Nanoparticles
This protocol is based on the ionic gelation method, a common and straightforward technique for preparing chitosan nanoparticles.[1][2]
Materials:
-
Low molecular weight chitosan
-
Cyanine7.5-NHS ester (Cy7.5-NHS)
-
Doxorubicin hydrochloride (DOX)
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Dimethyl sulfoxide (DMSO)
-
Dialysis membrane (MWCO 10 kDa)
-
Deionized water
Procedure:
-
Chitosan-Cy7.5 Conjugation:
-
Dissolve 100 mg of chitosan in 10 mL of 1% (v/v) acetic acid solution.
-
Separately, dissolve 1 mg of Cy7.5-NHS in 100 µL of DMSO.
-
Add the Cy7.5-NHS solution to the chitosan solution and stir for 4 hours in the dark at room temperature.
-
Dialyze the mixture against deionized water for 48 hours to remove unconjugated dye.
-
-
Doxorubicin Loading and Nanoparticle Formation:
-
Prepare a 1 mg/mL solution of the Chitosan-Cy7.5 conjugate in 1% acetic acid.
-
Prepare a series of DOX solutions of varying concentrations (e.g., 50, 100, 200, 400, 800 µg/mL) in deionized water.
-
Add 1 mL of each DOX solution to 5 mL of the Chitosan-Cy7.5 solution and stir for 30 minutes.
-
Prepare a 1 mg/mL solution of TPP in deionized water.
-
Add 1 mL of the TPP solution dropwise to the Chitosan-Cy7.5/DOX mixture under constant stirring.
-
Continue stirring for 30 minutes to allow for nanoparticle formation.
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Collect the supernatant for drug load quantification and resuspend the nanoparticle pellet in deionized water.
-
Quantification of Drug Load
The drug loading content (DLC) and encapsulation efficiency (EE) are determined by measuring the amount of free drug in the supernatant after centrifugation using UV-Vis spectrophotometry.[3][4]
Procedure:
-
Measure the absorbance of the supernatant at the characteristic wavelength for doxorubicin (approximately 480 nm) using a UV-Vis spectrophotometer.
-
Determine the concentration of free DOX using a pre-established calibration curve of known DOX concentrations.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Total amount of DOX - Amount of free DOX) / Weight of nanoparticles x 100
-
EE (%) = (Total amount of DOX - Amount of free DOX) / Total amount of DOX x 100
-
Measurement of Fluorescence Intensity
The fluorescence of the resuspended Chitosan-Cy7.5-DOX nanoparticles is measured to establish the correlation.
Procedure:
-
Resuspend the nanoparticle pellets in a fixed volume of deionized water.
-
Measure the fluorescence emission of the nanoparticle suspension using a fluorescence spectrophotometer at the excitation and emission maxima for Cy7.5 (typically around 750 nm and 780 nm, respectively).
-
Plot the fluorescence intensity against the calculated Drug Loading Content (DLC).
Visualizing the Workflow
Comparative Analysis of Fluorescent Drug Delivery Systems
Chitosan-Cy7.5 nanoparticles offer a biodegradable and biocompatible platform for drug delivery. However, other systems present their own unique advantages and disadvantages.
| Feature | Chitosan-Cy7.5 Nanoparticles | Fluorescent Liposomes | Fluorescent Polymeric Micelles | Quantum Dots (QDs) |
| Core Material | Chitosan (natural polymer) | Phospholipid bilayer | Amphiphilic block copolymers | Semiconductor nanocrystals[5] |
| Drug Loading Mechanism | Encapsulation, surface adsorption, electrostatic interaction[6] | Encapsulation in aqueous core or lipid bilayer | Encapsulation in hydrophobic core | Surface conjugation[7] |
| Biocompatibility | Generally high | High | Variable, depends on polymer | Potential for heavy metal toxicity[7] |
| Biodegradability | Yes | Yes | Yes | No |
| Fluorescence Properties | Conjugated dye (Cy7.5) determines properties | Encapsulated or lipid-conjugated dye | Polymer-conjugated or encapsulated dye | Intrinsic, bright, and photostable[5] |
| Drug Loading Capacity | Moderate to high, dependent on drug and preparation[8] | Moderate, dependent on drug solubility[9] | Generally lower, for hydrophobic drugs[10] | Low, limited to surface conjugation[7] |
| Advantages | Mucoadhesive, enhances permeation, low cost.[11] | Clinically established, versatile for hydrophilic and hydrophobic drugs. | Good for solubilizing hydrophobic drugs, stable in circulation.[2] | Extremely bright and photostable, multiplexing capabilities.[5] |
| Disadvantages | Variable drug loading, potential for batch-to-batch inconsistency. | Potential for drug leakage, lower encapsulation efficiency for some drugs. | Lower drug loading capacity, potential for premature disassembly. | Potential toxicity, non-biodegradable, complex surface chemistry.[7] |
Logical Relationship Diagram
References
- 1. dovepress.com [dovepress.com]
- 2. Fluorescence Imaging Enabled Biodegradable Photostable Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enhanced Intestinal Permeation of Doxorubicin Using Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iust.ac.ir [iust.ac.ir]
- 6. Effects of Adding Chitosan on Drug Entrapment Efficiency and Release Duration for Paclitaxel-Loaded Hydroxyapatite—Gelatin Composite Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Research on the Drug Loading Capacity of Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized DOX Drug Deliveries via Chitosan-Mediated Nanoparticles and Stimuli Responses in Cancer Chemotherapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-time fluorescence imaging for visualization and drug uptake prediction during drug delivery by thermosensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent Poly(ε-Caprolactone)s Micelles for Anticancer Drug Delivery and Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
A Head-to-Head Comparison: Chitosan-Cy7.5 vs. Quantum Dots for Advanced Cell Tracking
For researchers, scientists, and drug development professionals, the ability to accurately track cells in vivo is paramount for evaluating the efficacy and safety of novel cell-based therapies. The choice of fluorescent probe is a critical determinant of experimental success, with factors such as brightness, photostability, and biocompatibility playing pivotal roles. This guide provides an objective, data-driven comparison of two prominent cell tracking agents: Chitosan-Cy7.5, a biopolymer-based near-infrared (NIR) fluorescent probe, and quantum dots (QDs), semiconductor nanocrystals renowned for their unique optical properties.
This comparison summarizes key performance indicators, presents detailed experimental protocols, and visualizes experimental workflows to aid in the selection of the optimal tool for your cell tracking studies.
At a Glance: Performance Metrics
| Feature | Chitosan-Cy7.5 | Quantum Dots (QDs) |
| Composition | Biocompatible chitosan polymer covalently linked to a Cy7.5 NIR dye. | Semiconductor nanocrystals (e.g., CdSe/ZnS, InP/ZnS). |
| Emission Wavelength | Typically in the near-infrared (NIR) range (~750-800 nm), ideal for deep tissue imaging. | Tunable across a broad spectrum (UV to NIR) based on size and composition. |
| Photostability | Moderate; susceptible to photobleaching over extended imaging periods, similar to other organic dyes. | High; significantly more resistant to photobleaching than organic dyes, enabling long-term imaging.[1][2][3] |
| Quantum Yield | Moderate; generally lower than that of high-quality quantum dots. Chitosan-based carbon quantum dots have reported quantum yields ranging from 7.4% to 11.5%.[4][5] | High; can exceed 80%, resulting in exceptionally bright signals.[3] |
| Biocompatibility | Generally considered highly biocompatible and biodegradable.[6][7] | Concerns exist regarding potential long-term toxicity due to heavy metal core (e.g., cadmium), although surface coatings can mitigate this. Newer, cadmium-free QDs are emerging. |
| Cytotoxicity | Low; chitosan nanoparticles are generally well-tolerated by cells.[6][8][9] | Varies with composition, concentration, and surface coating. Cadmium-containing QDs can exhibit dose-dependent cytotoxicity. |
| Cell Labeling | Typically internalized by cells via endocytosis. | Can be delivered into cells through various methods including endocytosis, electroporation, or specialized delivery reagents.[10] |
| Long-term Tracking | Signal persistence can be limited by photobleaching and dye degradation. | Excellent for long-term tracking due to high photostability.[11][12][13] |
Experimental Deep Dive: Methodologies
Protocol 1: Cell Labeling with Chitosan-Cy7.5 Nanoparticles
This protocol outlines the synthesis of Chitosan-Cy7.5 nanoparticles and their subsequent use for cell labeling.
1. Synthesis of Chitosan-Cy7.5 Nanoparticles:
-
Preparation of Chitosan Solution: Dissolve low molecular weight chitosan in a 1% acetic acid solution to a final concentration of 1 mg/mL.[14]
-
Preparation of TPP Solution: Prepare a solution of sodium tripolyphosphate (TPP) in deionized water at a concentration of 1 mg/mL.[14]
-
Ionic Gelation: While stirring the chitosan solution vigorously, add the TPP solution dropwise at a rate of 1 mL/min. An opalescent suspension of chitosan nanoparticles will form spontaneously.[14]
-
Conjugation with Cy7.5: To label the chitosan nanoparticles with Cy7.5, the isothiocyanate group of a Cy7.5 derivative is reacted with the primary amino groups of chitosan. This is typically done by adding the Cy7.5 dye to the chitosan solution before the addition of TPP. The reaction is allowed to proceed for several hours in the dark at room temperature.[15]
-
Purification: The resulting Chitosan-Cy7.5 nanoparticles are purified by centrifugation and washing with deionized water to remove unreacted reagents.[14]
2. Cell Labeling:
-
Cell Culture: Culture the target cells to 70-80% confluency in a suitable medium.
-
Incubation: Resuspend the purified Chitosan-Cy7.5 nanoparticles in a serum-free cell culture medium at the desired concentration. Add the nanoparticle suspension to the cells and incubate for 4-24 hours.[15]
-
Washing: After incubation, remove the labeling medium and wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound nanoparticles.
-
Imaging: The labeled cells can now be imaged using a fluorescence microscope or an in vivo imaging system with appropriate NIR filters.
Protocol 2: Cell Labeling with Quantum Dots
This protocol describes a general method for labeling live cells with commercially available quantum dot conjugates.
1. Preparation of Quantum Dot Labeling Solution:
-
Reconstitution: If using a lyophilized quantum dot conjugate kit (e.g., Qtracker™ Cell Labeling Kits), reconstitute the components according to the manufacturer's instructions. This typically involves mixing the quantum dots with a delivery agent.
-
Dilution: Dilute the quantum dot-delivery agent complex in a serum-free medium or a specialized delivery buffer to the desired final concentration (typically in the nanomolar range).
2. Cell Labeling:
-
Cell Preparation: Plate the cells to be labeled in a suitable culture vessel and allow them to adhere.
-
Incubation: Remove the culture medium and add the prepared quantum dot labeling solution to the cells. Incubate for 30-60 minutes at 37°C.
-
Washing: After incubation, remove the labeling solution and wash the cells thoroughly with complete culture medium to remove any extracellular quantum dots.
-
Imaging: The quantum dot-labeled cells are now ready for imaging. Due to their high photostability, they can be imaged for extended periods.[10]
Visualizing the Workflow
Concluding Remarks
The choice between Chitosan-Cy7.5 and quantum dots for cell tracking is highly dependent on the specific requirements of the experiment.
Chitosan-Cy7.5 emerges as a strong candidate when biocompatibility and biodegradability are of utmost importance. Its NIR emission is advantageous for in vivo applications requiring deep tissue penetration. However, researchers must consider its moderate photostability and quantum yield, which may limit its utility in long-term, continuous imaging studies.
Quantum dots , on the other hand, are unparalleled in terms of brightness and photostability, making them the gold standard for long-term, high-resolution cell tracking.[3] The ability to tune their emission wavelength offers flexibility for multiplexed imaging. The primary drawback remains the potential for heavy metal-induced cytotoxicity, although ongoing advancements in QD composition and surface chemistry are actively addressing this concern.
Ultimately, a thorough evaluation of the experimental goals, required imaging duration, and acceptable levels of potential cytotoxicity will guide the selection of the most appropriate fluorescent probe for robust and reliable cell tracking.
References
- 1. Photostability of Semiconductor Quantum Dots in Response to UV Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advantages of quantum dots over [bme240.eng.uci.edu]
- 4. mdpi.com [mdpi.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Chitosan nanoparticle toxicity: A comprehensive literature review of in vivo and in vitro assessments for medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Potential of Chitosan in Nanomedicine: An Overview of the Cytotoxicity of Chitosan Based Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparative analysis of phyto-fabricated chitosan, copper oxide, and chitosan-based CuO nanoparticles: antibacterial potential against Acinetobacter baumannii isolates and anticancer activity against HepG2 cell lines [frontiersin.org]
- 9. frontiersin.org [frontiersin.org]
- 10. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
- 11. researchgate.net [researchgate.net]
- 12. Long-term monitoring of intravital biological processes using fluorescent protein-assisted NIR-II imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Cell membrane-targeting NIR fluorescent probes with large Stokes shifts for ultralong-term transplanted neural stem cell tracking [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. cas.zju.edu.cn [cas.zju.edu.cn]
A Comparative Guide to In Vivo Imaging: Chitosan-Cy7.5 vs. Free Cy7.5 Dye
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of in vivo imaging, the choice of fluorescent probe is paramount to achieving high-quality, reliable data. Near-infrared (NIR) dyes, such as Cyanine 7.5 (Cy7.5), are favored for their deep tissue penetration and low autofluorescence. However, the in vivo behavior of free Cy7.5 dye is often suboptimal due to rapid clearance and lack of specificity. To overcome these limitations, Cy7.5 is frequently conjugated to nanocarriers like chitosan, a biocompatible and biodegradable polysaccharide. This guide provides an objective comparison of the in vivo imaging performance of Chitosan-Cy7.5 conjugates versus the free Cy7.5 dye, supported by experimental data and detailed protocols.
Performance Comparison: Enhanced Tumor Targeting and Retention with Chitosan Conjugation
The conjugation of Cy7.5 to chitosan nanoparticles significantly alters its in vivo biodistribution and pharmacokinetic profile, leading to enhanced tumor accumulation and prolonged circulation times. In contrast, free Cy7.5 dye is rapidly cleared from the body, primarily through the renal system, with minimal accumulation in tumor tissues.
Key Performance Metrics at a Glance
While direct head-to-head quantitative data for Chitosan-Cy7.5 versus free Cy7.5 is limited in published literature, we can draw strong comparative insights from studies on spectrally similar dyes like Cy5.5 conjugated to chitosan and studies analyzing the biodistribution of free Cy7. The following table summarizes the expected comparative performance based on available data.
| Performance Metric | Chitosan-Cy7.5 | Free Cy7.5 Dye | Key Advantages of Chitosan Conjugation |
| Tumor Accumulation | Significant accumulation via the Enhanced Permeability and Retention (EPR) effect. | Minimal to no accumulation observed.[1] | Enables targeted imaging of tumor tissues. |
| Blood Half-Life | Prolonged circulation time. | Very short, rapid clearance. | Allows for a longer imaging window and sustained signal at the target site. |
| Primary Clearance Organ | Liver and Spleen (Reticuloendothelial System).[2][3] | Kidneys.[1] | Reduced renal clearance leads to longer availability for tumor accumulation. |
| Signal-to-Background Ratio | High, due to specific accumulation at the target site. | Low, due to rapid clearance and non-specific distribution. | Improved image quality and sensitivity. |
| In Vivo Stability | Enhanced stability within the nanoparticle structure. | Susceptible to degradation and non-specific protein binding. | More reliable and consistent fluorescent signal over time. |
Biodistribution Profile: A Tale of Two Fates
The stark contrast in the in vivo fate of Chitosan-Cy7.5 and free Cy7.5 is evident in their biodistribution profiles.
Chitosan-Cy7.5 Nanoparticles
Chitosan-Cy7.5 nanoparticles, due to their size (typically 100-300 nm), exhibit a biodistribution pattern characteristic of nanomaterials. They are primarily taken up by the reticuloendothelial system (RES), leading to accumulation in the liver and spleen.[2][3] Crucially, for tumor-bearing subjects, these nanoparticles also accumulate in tumor tissue through the EPR effect. This passive targeting mechanism is a result of the leaky vasculature and poor lymphatic drainage commonly found in solid tumors.
Free Cy7.5 Dye
In contrast, free Cy7.5, being a small molecule, is rapidly filtered by the kidneys and excreted in the urine.[1] This results in a transient high signal in the kidneys shortly after injection, followed by a rapid decrease in overall fluorescence throughout the body.[1] Consequently, there is negligible accumulation of free Cy7.5 in tumor tissues, making it unsuitable for targeted tumor imaging.[1]
Experimental Protocols
To aid researchers in their experimental design, detailed methodologies for the synthesis of Cy7.5-labeled chitosan nanoparticles and subsequent in vivo imaging are provided below.
Synthesis of Chitosan-Cy7.5 Nanoparticles
This protocol describes the preparation of Cy7.5-labeled chitosan nanoparticles using the ionic gelation method, a common and straightforward technique.
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
Cy7.5-NHS ester
-
Dimethyl sulfoxide (DMSO)
-
Sodium tripolyphosphate (TPP)
-
Deionized water
-
Dialysis membrane (MWCO 10-14 kDa)
Procedure:
-
Chitosan Solution Preparation: Prepare a 1% (w/v) chitosan solution in 1% (v/v) acetic acid. Stir overnight to ensure complete dissolution.
-
Cy7.5 Labeling of Chitosan:
-
Dissolve Cy7.5-NHS ester in a minimal amount of DMSO.
-
Slowly add the Cy7.5-NHS ester solution to the chitosan solution while stirring. The molar ratio of Cy7.5 to the amine groups on chitosan should be optimized, but a starting point of 1:10 is often used.
-
Allow the reaction to proceed for 4-6 hours at room temperature in the dark.
-
-
Purification of Chitosan-Cy7.5:
-
Dialyze the reaction mixture against deionized water for 48 hours using a dialysis membrane to remove unreacted Cy7.5 and DMSO.
-
Lyophilize the purified Chitosan-Cy7.5 solution to obtain a powder.
-
-
Formation of Nanoparticles:
-
Dissolve the lyophilized Chitosan-Cy7.5 in 1% acetic acid.
-
Prepare a solution of TPP in deionized water.
-
Under constant stirring, add the TPP solution dropwise to the Chitosan-Cy7.5 solution. Nanoparticles will form spontaneously via ionic gelation.
-
The ratio of chitosan to TPP should be optimized to achieve the desired particle size and zeta potential.
-
In Vivo Imaging Protocol
This protocol outlines the general procedure for in vivo fluorescence imaging in a tumor-bearing mouse model.
Animal Model:
-
Athymic nude mice (4-6 weeks old) are typically used.
-
Tumor cells (e.g., human breast cancer cell line MDA-MB-231) are subcutaneously injected into the flank of the mice.
-
Imaging is performed when tumors reach a suitable size (e.g., 100-200 mm³).
Imaging Procedure:
-
Probe Administration:
-
Resuspend the Chitosan-Cy7.5 nanoparticles in sterile phosphate-buffered saline (PBS).
-
Administer the nanoparticle suspension or a solution of free Cy7.5 dye (as a control) intravenously via the tail vein. The typical injection volume is 100-200 µL.[3]
-
-
Image Acquisition:
-
Anesthetize the mice using isoflurane.
-
Place the mouse in an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours).
-
Use appropriate excitation and emission filters for Cy7.5 (Excitation: ~750 nm, Emission: ~780 nm).
-
-
Ex Vivo Organ Analysis:
-
At the final time point, euthanize the mice.
-
Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart, and brain).
-
Image the excised organs to quantify the biodistribution of the fluorescent probe.
-
Visualizing the Process: Experimental Workflow
The following diagram illustrates the typical workflow for a comparative in vivo imaging study.
The Underlying Principle: Passive vs. Active Targeting
The enhanced tumor accumulation of Chitosan-Cy7.5 nanoparticles is primarily attributed to the passive targeting mechanism known as the Enhanced Permeability and Retention (EPR) effect. This principle is a cornerstone of cancer nanomedicine.
References
Safety Operating Guide
Safe Disposal of Chitosan-Cy7.5 (MW 10000): A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Chitosan-Cy7.5 (MW 10000), a fluorescently labeled biopolymer.
Hazard Assessment and Safety Information
Chitosan:
-
Generally considered a non-hazardous substance.[1]
-
It is considered toxic to aquatic life, and an environmental hazard cannot be ruled out in the case of improper handling or disposal.[2]
Cy7.5 Dye:
-
A near-infrared fluorescent dye.[5]
-
Detailed toxicological properties are not extensively documented in the provided search results. As with most chemical dyes, it should be handled with care to avoid unnecessary exposure.
Given the aquatic toxicity of chitosan, Chitosan-Cy7.5 should not be disposed of down the drain.[2][6]
Personal Protective Equipment (PPE)
Before handling Chitosan-Cy7.5 for disposal, ensure the following personal protective equipment is worn:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[2] |
| Eye Protection | Safety glasses or goggles approved under appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[2][4] |
| Lab Coat | A standard laboratory coat should be worn to protect street clothing. |
| Respiratory Protection | If handling the powder form and dust is generated, a respirator may be necessary.[6] |
Disposal Procedure for Solid Chitosan-Cy7.5
-
Collection: Carefully sweep up the solid Chitosan-Cy7.5, avoiding dust formation.[2][3]
-
Containment: Place the collected material into a suitable, clearly labeled, and sealed container for disposal.[2]
-
Waste Stream: Dispose of the sealed container as chemical waste. Offer the surplus and non-recyclable solution to a licensed disposal company.[2] Do not mix with general waste.
Disposal Procedure for Chitosan-Cy7.5 Solutions
-
Collection: Collect the Chitosan-Cy7.5 solution in a sealable, chemical-resistant waste container.
-
Labeling: Clearly label the container with "Chitosan-Cy7.5 Waste Solution" and include any solvents used.
-
Waste Stream: Dispose of the container through your institution's chemical waste management program. Do not pour the solution down the drain.[2][6]
Decontamination of Labware
-
Gross Decontamination: Rinse any labware that has come into contact with Chitosan-Cy7.5 with an appropriate solvent (e.g., water, if the compound was in an aqueous solution). Collect this initial rinse as chemical waste.
-
Final Cleaning: After the initial decontamination, wash the labware with soap and plenty of water.[2]
Spill Management
In the event of a spill:
-
Ensure Safety: Make sure you are wearing the appropriate PPE.
-
Containment: Prevent the spill from spreading. For solid spills, avoid creating dust.
-
Clean-up:
-
Decontamination: Clean the spill area with an appropriate solvent, collecting the cleaning materials as chemical waste.
Disposal Workflow
References
Safeguarding Your Research: A Comprehensive Guide to Handling Chitosan-Cy7.5
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Chitosan-Cy7.5 (MW 10000). Adherence to these procedures is paramount to ensure a safe laboratory environment and the integrity of your research.
Chitosan itself is generally not considered a hazardous material.[1][2][3][4] However, when conjugated with Cy7.5, a cyanine dye, additional precautions are necessary due to the reactive nature of the dye.[5] This document outlines the personal protective equipment (PPE), operational procedures, and disposal plans required for safe handling.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling Chitosan-Cy7.5. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Notes |
| Hands | Chemical Resistant Gloves | Nitrile or neoprene gloves are recommended. Always double-glove.[6] Check manufacturer's data for breakthrough times. |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must be splash-proof.[6][7] A face shield should be worn over the goggles when handling solutions or powders.[6][8] |
| Body | Laboratory Coat | A buttoned lab coat is the minimum requirement. |
| Respiratory | NIOSH-approved respirator | Recommended when handling the powder form to avoid inhalation of dust particles.[1] |
Operational Plan: A Step-by-Step Workflow
The following diagram illustrates the standard workflow for handling Chitosan-Cy7.5, from receiving to disposal. Adherence to this workflow minimizes the risk of exposure and contamination.
Experimental Protocols:
-
Receiving and Storage: Upon receipt, store the container in a cool, dry, and well-ventilated place, protected from light.[1][5] Recommended storage temperature is 2-8°C.[1]
-
Preparation of Solutions: All handling of the powder and preparation of solutions should be conducted in a chemical fume hood to avoid inhalation of dust.[1]
-
Experimental Use: Wear the appropriate PPE at all times. Avoid contact with skin and eyes.[5][7] Minimize exposure to light, as cyanine dyes are light-sensitive.[5]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent material and collect it for disposal.[7] Ensure the area is well-ventilated.
Disposal Plan
Proper disposal of Chitosan-Cy7.5 and contaminated materials is critical to prevent environmental contamination.
-
Waste Segregation: All materials that have come into contact with Chitosan-Cy7.5, including gloves, pipette tips, and containers, should be collected in a designated, labeled hazardous waste container.[1][2]
-
Disposal of Unused Product: Unused or surplus Chitosan-Cy7.5 should be disposed of through a licensed disposal company.[1] Do not discharge into the environment.[1]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]
By adhering to these safety and logistical guidelines, researchers can confidently and safely work with Chitosan-Cy7.5, ensuring both personal safety and the integrity of their scientific endeavors.
References
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